5-Aminosalicylic Acid

Catalog No.
S535018
CAS No.
89-57-6
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminosalicylic Acid

CAS Number

89-57-6

Product Name

5-Aminosalicylic Acid

IUPAC Name

5-amino-2-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)

InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid
Insoluble in ethanol
1.22e+01 g/L

Synonyms

5 Aminosalicylate, 5 Aminosalicylic Acid, 5-Aminosalicylate, 5-Aminosalicylic Acid, Asacol, Asacolon, Ascolitin, Canasa, Claversal, Fivasa, Hydrochloride, Mesalamine, Lixacol, m Aminosalicylic Acid, m-Aminosalicylic Acid, Mesalamine, Mesalamine Hydrochloride, Mesalamine Monosodium Salt, Mesalazine, Mesasal, meta Aminosalicylic Acid, meta-Aminosalicylic Acid, Monosodium Salt, Mesalamine, Novo 5 ASA, Novo-5 ASA, Pentasa, Rowasa, Salofalk

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O

The exact mass of the compound Mesalamine is 153.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.84 g/l at 20°cslightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acidinsoluble in ethanolin water, 122 mg/l at 25 °c (est)1.22e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759301. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Aminosalicylic Acids. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of 5-Aminosalicylic Acid (5-ASA) Mechanism of Action in Ulcerative Colitis: A Whitepaper for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

5-Aminosalicylic acid (5-ASA), also known internationally as mesalazine or mesalamine, represents a cornerstone therapeutic agent in the management of ulcerative colitis (UC), specifically indicated for mild-to-moderate disease activity. As the active moiety of the prodrug sulfasalazine (the oldest UC-specific medication), 5-ASA has maintained its position as a first-line treatment for UC despite the emergence of numerous biological therapies. The American College of Gastroenterology guidelines specifically recommend 5-ASA agents for both induction and maintenance of remission in mild-to-moderate UC, with more than 88% of all UC patients receiving 5-ASA treatment in both the United States and European clinical practice [1] [2]. What makes 5-ASA particularly remarkable from a research perspective is its apparent specificity for ulcerative colitis—unlike other anti-inflammatory agents used in UC treatment, 5-ASA demonstrates no known anti-inflammatory effects on other organs or other colonic inflammatory diseases like diverticulitis, and its effects on experimental colitis in rodents are not consistently convincing [3].

The therapeutic profile of 5-ASA is characterized by its favorable safety spectrum, with rare side effects compared to immunomodulators or biologics, making it suitable for long-term maintenance therapy. Beyond symptom control, long-term 5-ASA administration may reduce the risk of colorectal cancer associated with chronic colonic inflammation [3]. From a drug development perspective, the mystery of its specific mechanism presents both a challenge and an opportunity: understanding exactly how 5-ASA exerts its beneficial effects in UC could provide fundamental insights into UC pathogenesis and reveal novel therapeutic targets. This technical guide comprehensively synthesizes current research on 5-ASA's mechanisms, experimental methodologies for its study, and implications for future drug development.

Molecular Mechanisms of Action

Pleiotropic Anti-inflammatory Pathways

5-ASA exhibits a multifaceted mechanism of action involving simultaneous modulation of multiple inflammatory pathways rather than a single dominant pathway. This pleiotropic activity may explain its efficacy in a heterogeneous condition like UC. The molecular pathways affected by 5-ASA encompass intracellular signaling, transcription factor regulation, eicosanoid pathway modulation, and epithelial barrier function.

Table 1: Key Molecular Pathways Modulated by 5-ASA in Ulcerative Colitis

Pathway/Target Effect of 5-ASA Experimental Evidence Biological Consequence
NF-κB Signaling Inhibits IκBα phosphorylation and NF-κB nuclear translocation [1] TNF-α-induced NF-κB activation in intestinal epithelial cells [1] Reduced pro-inflammatory cytokine production
PPAR-γ Activation Enhances PPAR-γ expression and promotes nuclear translocation [1] Colon cancer xenografts; PPAR-γ antagonists block 5-ASA effects [1] Anti-inflammatory gene expression; inhibition of NF-κB
MAPK Pathway Suppresses phosphorylation of p38, JNK, and ERK [4] DSS colitis mouse model; Western blot analysis [4] Reduced apoptosis and inflammation
COX-2/PGE₂ Pathway Inhibits basal and cytokine-induced COX-2 expression [1] Intestine cell cultures; reduced PGE₂ synthesis [1] Decreased prostaglandin-mediated inflammation
Epithelial Barrier Function Increases E-cadherin expression and enhances cell adhesion [1] Inhibition of p-21 activated kinase-1; modulation of N-glycosylation [1] Improved mucosal barrier integrity

The NF-κB pathway represents a central regulatory node in UC inflammation, and 5-ASA demonstrates significant inhibitory effects at multiple points in this pathway. 5-ASA modulates the NF-κB inhibitor IκBα, preventing its degradation and subsequent nuclear translocation of NF-κB family members [1]. Additionally, 5-ASA reduces the transcriptional activity of NF-κB induced by pro-inflammatory cytokines like IL-1, even when nuclear translocation occurs [1]. This multi-level inhibition of NF-κB signaling results in downregulation of key cytokines including TNF-α, IL-1β, and IL-6, which are central to the inflammatory cascade in UC [4].

The PPAR-γ pathway has emerged as another crucial mechanism for 5-ASA activity. PPAR-γ is a nuclear hormone receptor that modulates inflammatory responses in monocytes and macrophages by inhibiting production of nitric oxide and pro-inflammatory cytokines [1]. 5-ASA enhances both PPAR-γ expression and activity in intestinal cells, promoting its translocation from cytoplasm to nucleus [1]. This translocation initiates a cascade of anti-inflammatory events including induction of the tumor suppressor gene PTEN, activation of caspases 8 and 3, and inhibition of anti-apoptotic proteins [1]. The critical importance of this pathway is demonstrated by experiments where 5-ASA inhibition of colon cancer xenograft growth was prevented by PPAR-γ antagonists [1].

Additional Molecular Interactions

Beyond these primary pathways, 5-ASA influences several other molecular systems relevant to UC pathophysiology. The drug suppresses epidermal growth factor receptor (EGFR) phosphorylation and activation, likely through modulation of protein tyrosine phosphatases [1]. 5-ASA also increases expression of β2-adrenoreceptor and β-arrestin 2, suggesting involvement of adrenergic receptor signaling in its effects [1]. Additionally, 5-ASA interferes with the phosphatidylinositol-3-kinase/Akt pathway and Wnt/β-catenin signaling, increasing β-catenin expression and phosphorylation while reducing expression of Wnt/β-catenin target genes [1]. These diverse molecular interactions position 5-ASA as a modulator of multiple, interconnected pathways relevant to inflammation, epithelial integrity, and even carcinogenesis in the context of chronic colonic inflammation.

Microbiota Modulation as a Therapeutic Mechanism

5-ASA-Induced Alterations in Gut Microbiome

Emerging research has revealed that modification of gut microbiota represents a significant component of 5-ASA's mechanism of action. A seminal 2023 translational study demonstrated that 5-ASA administration directly alters the gut microbial composition independent of its anti-inflammatory effects [5]. Using a rigorously controlled mouse model with standardized bedding transfer to normalize baseline microbiota, researchers found that 5-ASA administration produced significant shifts in microbial community structure after just 2-4 weeks of treatment.

The specific changes observed included a marked increase in the Firmicutes/Bacteroidetes ratio, with Firmicutes abundance significantly higher and Bacteroidetes significantly lower in 5-ASA-treated animals compared to non-treated controls [5]. Additionally, the relative abundance of Actinobacteria was significantly increased at both 2 and 4 weeks post-treatment [5]. At the genus level, Allobaculum showed the most substantial increase in relative abundance following 5-ASA administration [5]. These microbial changes occurred independently of inflammatory status, as the experiments were designed to separate direct microbial effects from inflammation-related microbiota alterations.

G 5 5 ASA ASA Microbiota_Changes Microbiota Changes ASA->Microbiota_Changes Firmicutes ↑ Firmicutes Microbiota_Changes->Firmicutes Bacteroidetes ↓ Bacteroidetes Microbiota_Changes->Bacteroidetes Actinobacteria ↑ Actinobacteria Microbiota_Changes->Actinobacteria Allobaculum ↑ Allobaculum Microbiota_Changes->Allobaculum Immune_Effects Host Immune Effects Firmicutes->Immune_Effects Bacteroidetes->Immune_Effects Actinobacteria->Immune_Effects Allobaculum->Immune_Effects IL10 ↑ IL-10 Expression Immune_Effects->IL10 IL22 ↑ IL-22 Expression Immune_Effects->IL22 Anti_inflammatory Anti-inflammatory State IL10->Anti_inflammatory IL22->Anti_inflammatory Protection Colitis Protection Anti_inflammatory->Protection

Diagram 1: 5-ASA-induced microbiota alterations and their functional consequences on host immunity. 5-ASA administration directly modifies gut microbial composition, which in turn drives anti-inflammatory immune programming in the host mucosa.

Functional Consequences of Microbiota Alterations

The functional significance of these 5-ASA-induced microbiota changes was demonstrated through a vertical transmission model in which offspring from 5-ASA-treated parents received their microbiota vertically rather than through direct 5-ASA exposure [5]. Remarkably, these offspring exhibited reduced susceptibility to DSS-induced colitis, demonstrating that the 5-ASA-modified microbiota itself has protective effects independent of continued drug exposure [5]. This represents a paradigm shift in understanding 5-ASA's mechanism, suggesting that restoration of a protective microbiota contributes significantly to its therapeutic benefits.

At the immune level, these microbiota changes correlated with enhanced expression of anti-inflammatory cytokines in the colonic mucosa. Specifically, 5-ASA treatment significantly increased expression of IL-10 and IL-22 in both sexes of mice [5]. These cytokines play crucial roles in mucosal healing and maintenance of barrier function, suggesting that 5-ASA-modified microbiota promotes an anti-inflammatory state through enhanced production of endogenous protective cytokines. This mechanism represents a novel aspect of 5-ASA activity beyond its direct intracellular anti-inflammatory effects.

Metabolic Considerations and Pharmacogenetics

Acetylation Pathways and Metabolic Fate

The metabolic disposition of 5-ASA significantly influences its therapeutic profile and potential interindividual variability in response. 5-ASA undergoes rapid and extensive acetylation to N-acetyl-5-ASA (Ac-5-ASA) by the N-acetyltransferase 1 (NAT1) enzyme in both intestinal epithelial cells and the liver [1]. This acetylation represents the primary metabolic pathway for 5-ASA, and the relative balance between parent drug and metabolite in the colonic mucosa may have therapeutic implications.

The metabolic fate of 5-ASA is particularly important given its local site of action within the colonic mucosa. Drug efficacy appears more closely correlated with mucosal concentration than systemic blood levels [6]. The N-acetylation process is catalyzed by arylamine N-acetyltransferase (NAT) enzymes, with both NAT1 and NAT2 isoforms expressed in human colon [6]. Mouse models have demonstrated that the orthologous mNAT2 primarily mediates 5-ASA metabolism in colonic mucosa under both normal and colitis conditions [6].

Table 2: Metabolic Characteristics and Pharmacogenetics of 5-ASA

Parameter Characteristics Clinical/Research Implications
Primary Metabolic Pathway N-acetylation to N-acetyl-5-ASA by NAT1 [1] Major determinant of mucosal drug levels
Metabolizing Enzymes NAT1 (major), NAT2 (minor) in colon [6] Both isoforms present in target tissue
Acetylator Phenotypes Rapid vs. slow acetylators (NAT1 polymorphisms) [1] Potential source of response variability
Inflammation Effects Reduced NAT2 expression/function during colitis [6] Disease activity alters drug metabolism
Pharmacogenetic Associations No clear NAT1/2 genotype-response relationship established [1] Other factors dominate response variability
Inflammation-Metabolism Interplay

A crucial aspect of 5-ASA metabolism concerns how inflammatory states influence metabolic capacity. Research using a murine acute colitis model (dextran sulfate sodium-induced) demonstrated that active inflammation significantly reduces colonic capacity for 5-ASA metabolism [6]. In regions of pronounced inflammation (central and distal colon), the capacity for 5-ASA metabolism was reduced by approximately 50% compared to non-inflamed tissue [6].

This inflammation-induced impairment results from diminished expression and function of the mNAT2 enzyme during active colitis [6]. At the molecular level, DSS colitis reduced the mNAT2 protein-to-mRNA ratio in both proximal and distal colonic mucosa, suggesting post-transcriptional regulation under inflammatory conditions [6]. This phenomenon has important therapeutic implications: during disease flares, reduced metabolic capacity might increase local availability of the parent 5-ASA compound, potentially enhancing efficacy if 5-ASA possesses greater therapeutic activity than its acetylated metabolite.

Pharmacogenetic Variability

Considerable interindividual variability exists in clinical response to 5-ASA, with pharmacogenetics representing a potential explanatory factor. The initial hypothesis suggested that polymorphisms in NAT genes—particularly those conferring "rapid" versus "slow" acetylator phenotypes—might influence 5-ASA efficacy [1]. Approximately 50% of Caucasians are slow acetylators due to NAT2 gene polymorphisms [1].

However, clinical studies have largely failed to establish significant relationships between NAT1 genotype and response to 5-ASA or between NAT2 genotype and sulfasalazine toxicity [1]. Analysis of 77 UC patients found no correlation between NAT1 genotype and clinical response to 5-ASA or sulfasalazine, nor between NAT2 genotype and sulfasalazine toxicity [1]. Similarly, a study of 78 UC patients found no association between NAT1 genotype and clinical response [1]. These findings indicate that NAT1/2 polymorphisms are unlikely to be major determinants of 5-ASA therapy outcomes, suggesting that other genetic or environmental factors dominate response variability.

Experimental Models and Methodologies

In Vivo Colitis Models

The dextran sulfate sodium (DSS)-induced colitis model represents the most widely utilized experimental system for investigating 5-ASA mechanisms and efficacy. The standardized protocol involves administering 2-2.5% DSS dissolved in drinking water to mice (typically C57BL/6 strain) for 5-7 days, followed by a recovery period with regular water [4] [6]. This chemically-induced model produces acute epithelial damage and inflammation primarily in the distal colon, mimicking several features of human ulcerative colitis.

Key disease parameters monitored in this model include body weight changes, disease activity index (DAI) scores (composite of weight loss, stool consistency, and rectal bleeding), colon length (inversely correlated with inflammation severity), and histopathological assessment of colonic architecture [4]. The DAI scoring system typically ranges from 0-12, with higher scores indicating more severe disease. In recent interventional studies, 5-ASA administration (often via enema injection using polyethylene catheters) significantly improved body weight, reduced DAI scores, increased colon weight and length, and improved histological damage scores in DSS-treated mice [4].

Microbiota Analysis Protocols

The investigation of 5-ASA effects on gut microbiota requires rigorously controlled experimental designs to distinguish direct microbial effects from inflammation-related changes. The recommended protocol involves a bedding transfer phase (2 weeks) between cages to normalize gut microbiota before initiating 5-ASA administration in specific-pathogen-free conditions [5]. 5-ASA is typically administered at doses equivalent to human clinical dosing (approximately 4000 mg/day for a 60 kg person).

Microbiome analysis involves 16S rRNA gene amplicon sequencing of fecal DNA, with assessment of alpha diversity (Shannon index) and beta diversity (principal coordinate analysis based on unweighted and weighted UniFrac distances) [5]. Taxonomic analysis examines relative abundances at phylum (e.g., Firmicutes, Bacteroidetes, Actinobacteria) and genus (e.g., Allobaculum) levels. To confirm functional consequences of microbiota changes, vertical transmission models are employed where offspring from 5-ASA-treated parents receive the modified microbiota without direct drug exposure, followed by assessment of colitis susceptibility [5].

Molecular Mechanism Assays

Elucidating 5-ASA's intracellular mechanisms requires complementary in vitro and ex vivo approaches. Key methodologies include:

  • Western blot analysis for protein expression and phosphorylation status of signaling molecules (NF-κB, IκB-α, MAPK family members) [4]
  • Electrophoretic mobility shift assays for transcription factor activation
  • qRT-PCR for inflammatory cytokine expression (TNF-α, IL-1β, IL-6, IL-10, IL-22) [4] [5]
  • Immunohistochemistry for apoptosis markers (cleaved caspase-3, cleaved caspase-9) [4]
  • TUNEL assays for DNA fragmentation and apoptotic cell death [4]
  • Histological scoring of H&E-stained colon sections for inflammatory cell infiltration, epithelial damage, and crypt architecture
  • Collagen deposition assessment via Masson's trichrome staining [4]

For metabolic studies, a novel fluorimetric rate assay directly measures Ac-5-ASA production in colonic mucosal homogenates, characterized by dependence on Ac-CoA, inhibition by alternative NAT substrates, and saturable kinetics with Km (5-ASA) = 5.8 μM [6].

Therapeutic Implications and Future Directions

Clinical Translation and Regimen Optimization

The multifaceted mechanism of 5-ASA action has direct implications for clinical practice and drug development. From a therapeutic perspective, the recognition of 5-ASA's microbiota-modifying effects supports its use as a foundational therapy in UC management, particularly given the increasing recognition of microbiome dysbiosis in IBD pathogenesis. The combination of direct anti-inflammatory and microbiota-modifying effects represents a unique therapeutic profile not shared by biologic agents.

Recent clinical research has focused on optimizing administration regimens to enhance adherence and efficacy. A 2025 randomized controlled trial demonstrated that a simplified regimen of a single 1600 mg 5-ASA tablet once daily provided comparable adherence and relapse rates to conventional therapy with three 800 mg tablets once daily [7]. This finding is significant given that regimen complexity represents a major factor in nonadherence to 5-ASA maintenance therapy, which ranges from 30-60% in clinical practice [7]. As nonadherence significantly increases flare risk, simplified dosing regimens could substantially improve real-world outcomes.

Novel Therapeutic Combinations

Emerging research suggests potential synergistic benefits when combining 5-ASA with non-pharmacological interventions. A 2024 study demonstrated that simultaneous treatment with treadmill exercise and 5-ASA produced superior outcomes in DSS-colitis mice compared to either intervention alone [4] [8]. The combination more effectively suppressed pro-inflammatory cytokines (TNF-α, IL-1β), reduced apoptosis, and inhibited NF-κB/MAPK signaling activation [4]. This suggests that adjuvant lifestyle interventions might enhance 5-ASA efficacy, potentially through complementary anti-inflammatory mechanisms or optimization of drug distribution.

From a drug development perspective, understanding 5-ASA's precise molecular targets could facilitate design of next-generation salicylate derivatives with enhanced potency or specific activity against particular pathways. Similarly, elucidating the specific bacterial taxa and metabolites responsible for 5-ASA's microbiota-mediated protection could inform development of microbiome-based therapeutics as adjuncts or alternatives to 5-ASA therapy.

Unresolved Questions and Research Opportunities

Despite decades of clinical use, fundamental questions about 5-ASA's mechanism remain unresolved. The relative contributions of its direct anti-inflammatory effects versus microbiota-mediated benefits have not been quantified. Similarly, the precise molecular target that initiates 5-ASA's pleiotropic effects remains unidentified. The relationship between mucosal 5-ASA concentrations, acetylated metabolite ratios, and therapeutic efficacy requires further clarification, particularly during different disease activity states.

From a translational perspective, the interindividual variability in treatment response represents both a clinical challenge and research opportunity. Identification of predictive biomarkers—whether genetic, microbial, or inflammatory—could enable personalized positioning of 5-ASA therapy. Similarly, understanding why 5-ASA demonstrates specificity for ulcerative colitis over other inflammatory conditions might reveal fundamental insights into UC pathogenesis and suggest novel therapeutic approaches for this chronic inflammatory disorder.

Conclusion

This compound represents a remarkable example of a therapeutic agent whose clinical utility has preceded comprehensive mechanistic understanding. Its multifaceted mechanism encompasses direct intracellular anti-inflammatory effects (via NF-κB, PPAR-γ, and MAPK pathways), microbiome modulation (favoring protective taxa and anti-inflammatory cytokine induction), and epithelial barrier enhancement. This pleiotropic activity, combined with its favorable safety profile, maintains 5-ASA's position as a first-line therapy for mild-to-moderate ulcerative colitis despite the emergence of numerous biological agents.

References

Comprehensive Technical Guide: 5-ASA Modulation of Gut Microbiota in Inflammatory Bowel Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-ASA and the Gut Microbiome in IBD

The bidirectional relationship between 5-aminosalicylic acid (5-ASA) and the gut microbiome represents a crucial area of investigation in inflammatory bowel disease (IBD) research and therapeutic development. For decades, the variable clinical efficacy of 5-ASA, one of the most widely prescribed IBD medications, has been partially attributed to its metabolism by gut microbes, though the specific mechanisms remained elusive until recently. Simultaneously, evidence suggests that 5-ASA itself induces significant alterations in microbial community structure and function that may contribute to its therapeutic effects. This complex interplay between drug and microbiome has profound implications for treatment personalization and drug development, as understanding these mechanisms could enable prediction of treatment response and development of adjuvant therapies to enhance 5-ASA efficacy.

The gut microbiome plays an established role in IBD pathogenesis, with characteristic shifts in microbial composition and function observed in patients with ulcerative colitis (UC) and Crohn's disease (CD). 5-ASA, while a first-line therapy for UC and commonly used in CD despite guideline recommendations, exhibits highly variable response rates, with approximately 50% of patients failing to respond or losing response over time. Recent advances in multi-omics technologies have enabled researchers to move beyond correlation to establish causal mechanisms linking microbial metabolism of 5-ASA to its clinical efficacy, while also elucidating how 5-ASA-induced microbial changes contribute to its anti-inflammatory effects. This technical guide synthesizes current evidence from mechanistic studies, clinical cohorts, and animal models to provide researchers and drug development professionals with a comprehensive framework for understanding and investigating 5-ASA-microbiome interactions in IBD.

Microbial Metabolism of 5-ASA and Clinical Implications

Identification of Microbial Acetyltransferases Inactivating 5-ASA

A landmark study published in Nature Medicine employed a multi-omics workflow combining gut microbiome metagenomics, metatranscriptomics, and metabolomics from the longitudinal IBDMDB cohort to address the long-standing challenge of identifying the specific microbial enzymes responsible for 5-ASA inactivation [1]. This approach associated twelve previously uncharacterized microbial acetyltransferases with 5-ASA inactivation, belonging to two protein superfamilies: thiolases and acyl-CoA N-acyltransferases [2]. Through heterologous expression and biochemical characterization, researchers confirmed the ability of representative enzymes from both families to acetylate 5-ASA, producing the clinically ineffective metabolite N-acetyl-5-ASA [1].

The clinical significance of these findings was demonstrated through cross-sectional analysis within the discovery cohort and subsequent prospective validation in the independent SPARC IBD cohort (n=208) [1]. These analyses identified three microbial thiolases and one acyl-CoA N-acyltransferase that were epidemiologically associated with an increased risk of treatment failure among 5-ASA users [2]. This mechanistic link between specific microbial enzymes and 5-ASA treatment failure represents a crucial advance in understanding the pharmacomicrobiomics of IBD therapy and opens new avenues for microbiome-based personalized medicine approaches.

Table 1: Microbial Acetyltransferases Associated with 5-ASA Inactivation

Enzyme Family Number of Enzymes Identified Representative Enzymes Validated Association with Clinical Outcomes
Thiolases 9 3 specific thiolases Increased risk of treatment failure
Acyl-CoA N-acyltransferases 3 1 specific acyl-CoA N-acyltransferase Increased risk of treatment failure
Additional Microbial Biotransformations of 5-ASA

Beyond acetylation, recent metabolomic analyses have revealed additional microbial biotransformations of 5-ASA that may contribute to its variable efficacy. Untargeted metabolomics of stool samples from the IBDMDB cohort identified not only N-acetyl-5-ASA but also previously unannotated 5-ASA derivatives, including N-propionyl-5-ASA and N-butyryl-5-ASA [2]. These findings were replicated in the independent PRISM cohort, confirming that multiple acyl derivatives of 5-ASA are produced by gut microbial metabolism [2].

The variance in metabolite levels was attributed to several factors in computational models, with fecal 5-ASA levels explaining approximately 29% of variance, microbiome features explaining 19%, and other host factors contributing additional variance [2]. For N-acetyl-5-ASA specifically, 35% of variance was explained by fecal 5-ASA levels, 15% by microbiome features, and 7% by other host factors [2]. These findings highlight the complex interplay between drug exposure, microbial ecology, and host factors in determining 5-ASA metabolism and efficacy.

Mechanisms of 5-ASA's Microbiota-Mediated Therapeutic Effects

5-ASA-Induced Microbiome Alterations and Anti-Inflammatory Consequences

Multiple studies have demonstrated that 5-ASA administration induces significant shifts in gut microbiome composition and function that contribute to its therapeutic effects. A translational study using specific-pathogen-free (SPF) mice under controlled environmental conditions found that 5-ASA treatment led to decreased alpha diversity and distinct clustering of microbial communities compared to non-treated controls [3]. At the phylum level, 5-ASA significantly increased the relative abundance of Firmicutes and decreased Bacteroidetes, while also increasing Actinobacteria [3]. These changes were accompanied by significant increases in the genus Allobaculum [3], which has been associated with improved gut health in previous studies.

Most importantly, this study demonstrated that the vertical transmission of 5-ASA-altered microbiota to offspring conferred protective effects against dextran sulfate sodium (DSS)-induced colitis, supporting a causal role for microbiota changes in the therapeutic mechanism [4]. This effect was demonstrated through fecal transplantation experiments and analysis of mucosal immunity, which showed increased expression of anti-inflammatory cytokines Il10 and Il22 in mice receiving 5-ASA-modified microbiota [3]. These findings provide compelling evidence that modulation of the gut microbiota represents a key mechanism of 5-ASA's anti-inflammatory effects.

Table 2: 5-ASA-Induced Changes in Gut Microbiome Composition in Mouse Models

Taxonomic Level Specific Change Statistical Significance Potential Functional Significance
Phylum Increased Firmicutes p = 0.016 (week 2) Potential enhancement of barrier function
Phylum Decreased Bacteroidetes p = 0.008 (week 2) Reduction in inflammatory taxa
Phylum Increased Actinobacteria p = 0.032 (week 2), p = 0.008 (week 4) Increase in beneficial metabolites
Genus Increased Allobaculum p = 0.008 (week 4) Association with improved gut health
Protection of Intestinal Barrier Function Through Microbiome Modulation

Recent research has elucidated how 5-ASA's modulation of the gut microbiota contributes to protection of intestinal barrier function, a key aspect of its therapeutic efficacy in IBD. A 2025 study demonstrated that 5-ASA alleviates DSS-induced colitis in mice and significantly repairs intestinal barrier integrity by raising the expression of tight junction proteins including JAM-A and occludin, as well as the cell proliferation marker Ki-67 [5]. Crucially, this study identified that 5-ASA stimulates the growth of protective bacteria belonging to Faecalibaculum and Dubosiella, while blocking the expansion of pro-inflammatory bacteria such as Escherichia-Shigella and Oscillibacter [5].

Most significantly, through experiments in antibiotic-treated mice, the researchers demonstrated that 5-ASA was no longer able to treat colitis or reverse gut barrier dysfunction in animals lacking endogenous gut microbiota [5]. This finding provides direct evidence that the anti-inflammatory activity of 5-ASA requires the inherent intestinal flora, establishing the gut microbiota as an essential mediator of its therapeutic effects rather than merely a modifier of its pharmacokinetics. Additionally, the study found that 5-ASA increased cecal acetate levels, suggesting that microbial metabolic products may contribute to the mechanism of action [5].

The following diagram illustrates the bidirectional relationship between 5-ASA and the gut microbiome, highlighting key mechanisms of interaction:

G cluster_4 Functional Outcomes Oral_5ASA Oral 5-ASA Fecal_5ASA Fecal 5-ASA Detection Oral_5ASA->Fecal_5ASA Delivery Acetyltransferases Microbial Acetyltransferases Oral_5ASA->Acetyltransferases Substrate Microbiome_Changes Microbiome Alterations Oral_5ASA->Microbiome_Changes Induces Fecal_5ASA->Acetyltransferases Inactive_Metabolites N-acetyl-5-ASA N-propionyl-5-ASA N-butyryl-5-ASA Acetyltransferases->Inactive_Metabolites Acetylation Treatment_Failure Treatment Failure Risk Inactive_Metabolites->Treatment_Failure Increases Protective_Effects Protective Effects Microbiome_Changes->Protective_Effects Mediates Anti_inflammatory Anti-inflammatory State Protective_Effects->Anti_inflammatory Promotes Barrier_Repair Barrier Function Repair Protective_Effects->Barrier_Repair Enhances

Diagram 1: Bidirectional Interactions Between 5-ASA and Gut Microbiome in IBD. 5-ASA is metabolized by microbial acetyltransferases into inactive derivatives that increase treatment failure risk, while simultaneously inducing microbiome alterations that mediate protective effects including anti-inflammatory state and barrier function repair.

Experimental Approaches for Investigating 5-ASA-Microbiota Interactions

Multi-Omics Workflows for Mechanistic Insight

The identification of microbial acetyltransferases responsible for 5-ASA metabolism exemplifies the power of integrated multi-omics approaches for elucidating gut microbial activities with clinical relevance. The workflow employed in the Nature Medicine study combined longitudinal sampling with matched metagenomics (MGX), metatranscriptomics (MTX), and metabolomics (MBX) from the IBDMDB cohort [1]. This approach yielded 1,036 metagenomes, 440 metatranscriptomes, and 508 untargeted metabolomes, with 283 MBX-MGX pairs and 213 MGX-MTX pairs for integrated analysis [2].

Key methodological considerations for implementing similar workflows include:

  • Longitudinal sampling to capture temporal relationships between drug administration, microbial changes, and clinical outcomes
  • Paired multi-omics measurements on the same samples to enable integrated analysis
  • Careful classification of 5-ASA users based on fecal drug levels rather than self-report alone to avoid misclassification
  • Validation cohorts to confirm findings in independent populations
  • Functional validation through heterologous expression and biochemical characterization of identified enzymes

This generalizable approach can be applied to investigate microbiome interactions with other therapeutics, advancing our understanding of pharmacomicrobiomics across disease states.

Animal Models for Establishing Causal Relationships

While human observational studies can identify associations between 5-ASA, microbiome features, and clinical outcomes, animal models remain essential for establishing causal relationships and elucidating mechanisms. The mouse study published in Scientific Reports implemented a bedding transfer protocol between cages to normalize the gut microbiota before 5-ASA administration, controlling for baseline microbial differences [3]. This careful experimental design allowed researchers to attribute observed microbial changes specifically to 5-ASA administration rather than pre-existing differences.

For investigating barrier function effects, the 2025 study in Naunyn-Schmiedeberg's Archives of Pharmacology employed a combination of DSS-induced colitis with antibiotic depletion of gut microbiota to demonstrate the essential role of endogenous flora in 5-ASA's mechanism of action [5]. This approach provided direct evidence that 5-ASA requires an intact microbiome for its therapeutic effects, a finding with significant implications for understanding its mechanism and potential treatment combinations.

Methodological considerations for animal studies of 5-ASA-microbiome interactions include:

  • Environmental control through bedding transfer or co-housing to minimize baseline microbial variation
  • Dose equivalence calculations to ensure clinically relevant dosing (typically 4000 mg/day for a 60 kg person in mouse studies)
  • Verification of drug exposure through measurement of 5-ASA and metabolites in fecal samples
  • Microbiota depletion experiments to establish necessity of microbiome for therapeutic effects
  • Vertical transmission or fecal transplant studies to demonstrate causal role of microbiota changes

Research Implications and Future Directions

Biomarker Development and Personalized Medicine

The identification of specific microbial acetyltransferases associated with 5-ASA treatment failure opens promising avenues for predictive biomarker development. Researchers can now investigate whether pretreatment assessment of these microbial enzymes—through metagenomic sequencing or functional assays—could enable personalized treatment selection for IBD patients [1]. The multi-omics workflow described in the Nature Medicine study provides a template for identifying similar microbiome-based biomarkers for other therapeutics subject to microbial metabolism.

Future research directions in this area include:

  • Development of rapid diagnostic tests for detection of 5-ASA-inactivating enzymes in patient samples
  • Prospective validation of biomarker utility in clinical trials
  • Investigation of geographic and ethnic variations in prevalence of 5-ASA-inactivating enzymes
  • Exploration of dietary or probiotic interventions to suppress growth of bacteria expressing these enzymes
Therapeutic Strategies to Overcome Microbial Metabolism

Understanding the mechanisms of microbial 5-ASA inactivation enables novel approaches to enhance therapeutic efficacy. Potential strategies include:

  • Co-administration with selective inhibitors of microbial acetyltransferases
  • Microbiome priming through prebiotics or probiotics to reduce abundance of 5-ASA-metabolizing bacteria
  • Structural modification of 5-ASA to reduce susceptibility to microbial metabolism while retaining therapeutic activity
  • Targeted delivery systems that protect 5-ASA from metabolism until reaching specific colonic regions

The demonstration that 5-ASA's therapeutic effects require an intact microbiome [5] also suggests caution in combining 5-ASA with broad-spectrum antibiotics that might disrupt the very microbial communities necessary for its efficacy.

Integration with Advanced Therapies

Post-hoc analyses of clinical trial data have examined whether continuing 5-ASA therapy provides additional benefit when patients are escalated to advanced therapies like vedolizumab. Analysis of data from multiple vedolizumab trials found that concomitant 5-ASA had no significant impact on clinical remission rates at weeks 6 or 52 in either UC or CD [6]. These findings suggest that once patients progress to requiring biologic therapy, continued 5-ASA administration may not provide additional benefit, though questions remain about potential chemoprotective effects or effects in specific patient subgroups.

Future research should investigate whether microbiome signatures can identify patients who might benefit from combination therapy versus those who could safely discontinue 5-ASA when escalating to advanced therapies.

Conclusion

References

Comprehensive Technical Guide: 5-Aminosalicylic Acid as First-Line Therapy for Ulcerative Colitis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ulcerative colitis (UC) is a chronic, remitting, and relapsing inflammatory condition primarily affecting the colonic mucosa, typically classified by disease severity (mild, moderate, or severe) and location (proctitis, left-sided colitis, or extensive colitis). The therapeutic management of UC involves a stepwise approach, with 5-aminosalicylic acid (5-ASA) serving as the cornerstone first-line therapy for patients with mild to moderate disease activity. Since its introduction in the form of sulfasalazine (SASP), which consists of 5-ASA linked to sulfapyridine via an azo bond, 5-ASA has been recognized as the primary therapeutic moiety responsible for clinical efficacy in UC treatment. The evolution of 5-ASA formulations has been driven by the need to maximize drug delivery to the site of inflammation while minimizing systemic absorption and adverse effects associated with the sulfapyridine component. [1] [2]

The molecular mechanisms underlying the anti-inflammatory effects of 5-ASA are multifaceted and involve several interconnected pathways. Although the exact mechanism remains incompletely characterized, current evidence suggests that 5-ASA exerts its therapeutic effects through several primary actions: scavenging reactive oxygen species (ROS), inhibition of the transcription factor NF-κB, modulation of arachidonic acid metabolism, and activation of cytoprotective pathways. The relative contribution of each mechanism likely depends on disease characteristics, formulation, and location within the gastrointestinal tract. Notably, recent research has revealed that the anti-inflammatory properties of 5-ASA may be mediated through its oxidized metabolites rather than the parent compound itself. Under inflammatory conditions characterized by elevated hypochlorous acid (HOCl) production by activated neutrophils, 5-ASA is oxidized to iminoquinone and quinone intermediates, which subsequently activate the Nrf2-HO-1 pathway through covalent binding to Keap1, thereby inducing a cytoprotective adaptive response against oxidative stress. [3] [4]

Table 1: Key Molecular Mechanisms of 5-ASA in Ulcerative Colitis

Mechanism Category Specific Targets/Pathways Biological Consequences
Oxidative Stress Modulation Scavenging of reactive oxygen species (ROS), Nrf2-Keap1 pathway activation, HO-1 induction Reduced oxidative tissue damage, enhanced cellular antioxidant defenses
Inflammatory Signaling Inhibition NF-κB activation suppression, PPAR-γ activation, phospholipase D inhibition Decreased pro-inflammatory cytokine production (TNF-α, IL-1, IL-12)
Eicosanoid Pathway Modulation Cyclooxygenase inhibition, lipoxygenase inhibition, prostaglandin 15-hydroxydehydrogenase inhibition Altered prostaglandin and leukotriene metabolism, reduced chemotactic signals
Immunocyte Function Modulation Mast cell degranulation inhibition, neutrophil chemotaxis reduction, NK cell activity regulation Diminished immune cell recruitment and activation in mucosal tissues
Microbiome Interaction Increased Firmicutes:Bacteroidetes ratio, Allobaculum expansion, IL-10 and IL-22 upregulation Enhanced anti-inflammatory microbial community, improved mucosal barrier function

Formulation Technologies and Clinical Pharmacokinetics

Formulation Strategies

The therapeutic efficacy of 5-ASA in UC is intrinsically linked to its effective delivery to the site of active inflammation within the gastrointestinal tract. Since 5-ASA acts primarily through topical mechanisms on the colonic mucosa, extensive research has focused on developing formulation technologies that resist gastric breakdown and maximize drug concentration at the target tissues. The various 5-ASA formulations can be broadly categorized into prodrug strategies and delivery system approaches, each with distinct pharmacokinetic profiles and release mechanisms. Prodrugs such as sulfasalazine, olsalazine, and balsalazide utilize azo bonds that require cleavage by colonic bacterial azoreductases to release active 5-ASA, thereby targeting drug delivery specifically to the colon. In contrast, mesalamine formulations employ specialized release mechanisms including pH-dependent coatings, time-dependent release systems, and multi-matrix technologies that control drug release throughout the intestinal tract. [1] [5] [2]

The pharmacokinetic behavior of 5-ASA varies significantly between formulations and is further influenced by disease activity and individual patient factors. Following liberation in the terminal ileum and colon, 5-ASA is only partially absorbed, with a substantial portion undergoing presystemic elimination via N-acetylation during transit through the intestinal mucosa and liver. This extensive metabolism results in characteristically low steady-state plasma concentrations of unchanged 5-ASA (typically 0.02-1.2 μg/mL) compared to its primary metabolite, N-acetyl-5-ASA (0.1-2.9 μg/mL). The elimination half-life of 5-ASA is relatively short (0.4-2.4 hours), while N-acetyl-5-ASA exhibits a longer half-life (6-9 hours) with renal clearance rates of 200-300 mL/min, necessitating periodic renal function monitoring in patients on long-term 5-ASA therapy. Comparative pharmacokinetic studies have demonstrated that systemic exposure to 5-ASA may be somewhat higher in patients with Crohn's disease affecting the small intestine compared to those with ulcerative colitis or healthy volunteers, suggesting that the location and characteristics of inflammation influence drug disposition. [5] [6]

G 5-ASA Formulations 5-ASA Formulations Azo-Based Prodrugs Azo-Based Prodrugs 5-ASA Formulations->Azo-Based Prodrugs Mesalamine Formulations Mesalamine Formulations 5-ASA Formulations->Mesalamine Formulations Release Mechanisms Release Mechanisms Primary Site of Action Primary Site of Action Release Mechanisms->Primary Site of Action Delivers 5-ASA to: Colon (All Formulations) Colon (All Formulations) Primary Site of Action->Colon (All Formulations) Terminal Ileum & Colon\n(Selected Mesalamine) Terminal Ileum & Colon (Selected Mesalamine) Primary Site of Action->Terminal Ileum & Colon\n(Selected Mesalamine) Sulfasalazine Sulfasalazine Azo-Based Prodrugs->Sulfasalazine Olsalazine Olsalazine Azo-Based Prodrugs->Olsalazine Balsalazide Balsalazide Azo-Based Prodrugs->Balsalazide pH-Dependent Release pH-Dependent Release Mesalamine Formulations->pH-Dependent Release Time-Dependent Release Time-Dependent Release Mesalamine Formulations->Time-Dependent Release Multi-Matrix System Multi-Matrix System Mesalamine Formulations->Multi-Matrix System pH-Dependent Release->Release Mechanisms Dissolves at pH ≥7 Time-Dependent Release->Release Mechanisms Gradual release throughout GI tract Multi-Matrix System->Release Mechanisms pH-dependent coat + MMX matrix

Diagram: 5-ASA formulation technologies and their release mechanisms for targeted drug delivery.

Pharmacokinetic Optimization

Table 2: Comparative Pharmacokinetic Parameters of 5-ASA Formulations

Formulation Type Representative Products Release Mechanism Primary Release Site Key Pharmacokinetic Features
Azo-Bonded Prodrugs Sulfasalazine, Olsalazine, Balsalazide Bacterial azoreductase cleavage Colon Minimal small intestinal absorption, colon-specific delivery
pH-Dependent Asacol HD, Delzicol Enteric coating dissolves at pH ≥7 Terminal ileum and colon Limited gastric release, pH-dependent variability
Time-Dependent Pentasa Ethylcellulose semipermeable membrane Throughout small and large intestine More consistent release pattern, less pH-dependent
Multi-Matrix (MMX) Lialda pH-dependent coating combined with lipophilic/hydrophilic matrix Extended release throughout colon Enhanced distribution in proximal colon

Optimization of 5-ASA therapy requires careful consideration of formulation characteristics, disease distribution, and patient-specific factors to maximize clinical outcomes. For patients with distal disease limited to the rectum or sigmoid colon, topical formulations including suppositories (effective to 15-20 cm) and enemas (reaching to the splenic flexure) provide direct drug delivery to the inflamed mucosa while minimizing systemic exposure. Numerous studies have demonstrated the superiority of combination therapy with both oral and topical 5-ASA compared to either modality alone for patients with left-sided or extensive colitis, highlighting the importance of achieving adequate local drug concentrations throughout the affected segments. Recent evidence suggests that optimization of 5-ASA therapy through dose maximization and formulation selection can significantly improve clinical outcomes, including reduced corticosteroid requirements and decreased need for advanced therapies, underscoring the importance of appropriate drug and formulation selection in treatment planning. [1] [2]

Efficacy and Clinical Guidelines

Induction and Maintenance of Remission

The therapeutic efficacy of 5-ASA formulations for both induction and maintenance of remission in mild to moderate ulcerative colitis is well-established through extensive clinical investigation. According to the updated 2025 ACG guidelines, oral 5-ASA at doses of at least 2.0 g/day is recommended for induction of remission in patients with mildly to moderately active extensive colitis, while rectal 5-ASA therapies at 1 g/day are preferred for active proctitis. For patients with left-sided disease, combination therapy with both oral and rectal 5-ASA demonstrates superior efficacy compared to either approach alone, leveraging both topical and systemic delivery routes to achieve comprehensive mucosal coverage. The dose-response relationship for 5-ASA appears to plateau at higher doses for induction therapy, with current evidence supporting initial doses of 2.0-4.8 g/day depending on disease severity and extent. For maintenance of remission, oral 5-ASA at doses of at least 1.5 g/day is recommended, with higher maintenance doses (≥2 g/day) potentially benefiting patients with extensive disease or frequent relapses. [7] [2]

The treatment targets for UC management have evolved substantially, with current guidelines emphasizing objective measures of disease activity rather than symptom assessment alone. The 2025 ACG guidelines strongly recommend treating to achieve endoscopic improvement, defined as resolution of inflammatory changes corresponding to Mayo Endoscopic Score (MES) of 0 or 1, to enhance the likelihood of sustained steroid-free remission and prevent hospitalizations and surgery. Additionally, the use of fecal calprotectin (FC) is recommended to assess treatment response, evaluate suspected relapse, and monitor disease activity during maintenance therapy. This treat-to-target approach represents a significant shift from historical management strategies focused solely on symptomatic improvement, reflecting growing recognition of the discordance between symptoms and mucosal inflammation in a substantial proportion of UC patients. The importance of therapeutic optimization is further supported by studies demonstrating that local concentrations of 5-ASA and its acetylated metabolite in the sigmoid colon significantly correlate with endoscopic remission regardless of the specific formulation employed. [1] [7]

Dosing Strategies and Adherence Considerations

Medication adherence represents a critical determinant of long-term treatment success in UC, with non-adherence to 5-ASA therapy associated with a five-fold increase in relapse risk. Pill burden and dosing frequency have been identified as significant factors influencing adherence patterns, prompting investigation of simplified dosing regimens. Clinical studies have demonstrated that once-daily dosing of 5-ASA formulations is not inferior to conventionally divided doses in terms of efficacy and safety, offering a promising strategy to improve adherence without compromising therapeutic outcomes. A 2025 randomized controlled trial directly comparing a single 1600 mg tablet regimen with conventional three-tablet dosing (2400 mg total) found no significant differences in adherence rates or relapse incidence between groups, supporting the feasibility of simplified dosing approaches in appropriate patient populations. These findings are particularly relevant given that adherence rates to 5-ASA therapy typically range from 30% to 60% in real-world settings, with non-adherence contributing to increased disease flares, hospitalizations, and colorectal cancer risk. [8] [2]

Table 3: 2025 ACG Guideline Recommendations for 5-ASA Therapy in UC

Clinical Scenario Intervention Recommendation Strength Evidence Quality
Mildly to moderately active proctitis Rectal 5-ASA 1 g/day for induction Strong Moderate
Mildly to moderately active left-sided UC Rectal 5-ASA ≥1 g/day + oral 5-ASA ≥2.0 g/day for induction Conditional Low
Mildly to moderately active extensive colitis Oral 5-ASA ≥2.0 g/day for induction Strong Moderate
Maintenance in proctitis Rectal 5-ASA 1 g/day Strong Moderate
Maintenance in left-sided or extensive UC Oral 5-ASA ≥1.5 g/day Strong Moderate
Active UC not responsive to 5-ASA Oral systemic corticosteroids for induction Strong Low
Dosing frequency preference Once daily or conventional dosing based on patient preference Strong Moderate

Safety, Adverse Effects, and Intolerance

5-ASA Intolerance Syndrome

A clinically significant challenge in 5-ASA therapy is the development of acute intolerance syndrome, characterized by exacerbation of gastrointestinal symptoms typically occurring 1-3 weeks after treatment initiation. This syndrome, observed in approximately 3-5% of UC patients, presents with symptoms remarkably similar to active inflammatory bowel disease, including worsening diarrhea, abdominal pain, fever, and sometimes bloody stool, creating diagnostic uncertainty. The temporal pattern of symptom onset provides valuable diagnostic information, with initial reactions typically developing around 10±5 days after starting 5-ASA and subsequent reactions occurring more rapidly (2±1 days after rechallenge). The pathophysiology of this intolerance syndrome appears to involve hypersensitivity mechanisms, supported by recent genome-wide association studies identifying specific single-nucleotide polymorphisms associated with 5-ASA allergy. Importantly, patients who discontinue 5-ASA therapy due to intolerance face significantly worse clinical outcomes, including higher rates of hospitalization, colectomy, need for advanced therapies, and diminished response to anti-TNF biologics. [1]

Risk stratification for 5-ASA intolerance has identified several demographic and clinical factors associated with increased susceptibility. Female sex, age younger than 60 years, and pancolitis have been consistently identified as independent risk factors for developing intolerance reactions. From a diagnostic perspective, the drug-induced lymphocyte stimulation test (DLST) can assist in confirming acute 5-ASA intolerance syndrome with high specificity, though limited sensitivity. Clinically, the presence of fever (>38°C) and markedly elevated C-reactive protein (>30 mg/L) in patients with only mild endoscopic disease activity should raise suspicion for 5-ASA intolerance rather than disease flare, as these systemic inflammatory markers are typically discordant with mucosal disease severity in this context. Management strategies for confirmed intolerance include discontinuation of the offending formulation and consideration of alternative 5-ASA preparations, though cross-reactivity between different formulations may occur in some cases. [1]

Other Adverse Events and Monitoring Recommendations

Beyond the characteristic intolerance syndrome, 5-ASA therapy is associated with a spectrum of other potential adverse effects ranging from mild to severe. Common adverse events include headache, nausea, abdominal discomfort, and diarrhea, which are often dose-dependent and may respond to dose reduction or formulation switching. More serious but rare adverse effects include nephrotoxicity (interstitial nephritis), hepatic dysfunction, pancreatitis, pericarditis, pneumonitis, and severe cutaneous reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis. The risk of nephrotoxicity, though uncommon, warrants particular attention as it may develop insidiously over months to years of therapy, necessitating periodic monitoring of renal function during long-term treatment. [1] [2]

The comparative safety profiles of different 5-ASA formulations have been evaluated in multiple systematic reviews and meta-analyses. Sulfasalazine carries a significantly higher risk of adverse events compared to mesalamine formulations (risk ratio: 0.48; 95% confidence interval: 0.36-0.63), primarily attributable to dose-dependent effects of the sulfapyridine moiety including headache, nausea, and male infertility. In contrast, contemporary mesalamine formulations are generally well-tolerated with adverse event rates comparable to placebo in clinical trials, particularly when once-daily dosing regimens are employed. This favorable safety profile positions 5-ASA medications advantageously compared to immunosuppressive therapies, as they are not associated with increased risks of infection or malignancy—particularly important considerations for long-term maintenance therapy in a chronic condition like UC. [1] [2]

Emerging Research and Future Directions

Microbiota-Mediated Mechanisms

Recent investigations have revealed that modification of the gut microbiota may represent a previously underappreciated mechanism contributing to the therapeutic efficacy of 5-ASA in ulcerative colitis. A 2023 translational study demonstrated that 5-ASA administration significantly alters microbial community structure in mice, with consistent observations including decreased alpha diversity, increased Firmicutes:Bacteroidetes ratio, and expansion of specific genera including Allobaculum and Actinobacteria. Importantly, these microbiota changes were associated with enhanced expression of anti-inflammatory cytokines IL-10 and IL-22 in the colonic mucosa, suggesting induction of an immunologically favorable environment. Through a sophisticated vertical transmission experiment in which offspring from 5-ASA-treated parents received the microbiota of control animals and vice versa, researchers established that the 5-ASA-modified microbiota alone was sufficient to confer protection against dextran sulfate sodium-induced colitis, providing compelling evidence for a causal role of microbiota modulation in the drug's mechanism of action. These findings represent a paradigm shift in understanding 5-ASA pharmacology, suggesting that its therapeutic effects may be partially mediated through sustained alterations in microbial community structure and function rather than exclusively through direct anti-inflammatory effects on host tissues. [9]

Novel Formulation Technologies and Clinical Trial Design

Innovative drug delivery systems continue to emerge with the goal of optimizing 5-ASA therapy through enhanced targeting and reduced dosing frequency. The development of OPTICORE technology, utilized in the 1600 mg Asacol tablet, represents one such advancement designed to provide more reliable ileo-colonic drug release through a combination of pH-dependent and diffusion-controlled mechanisms. Clinical trials investigating this formulation have demonstrated non-inferiority to higher-dose conventional regimens while potentially offering adherence benefits through simplified dosing. Looking forward, ongoing research focuses on developing precision delivery systems capable of responding to specific disease biomarkers, such as elevated reactive oxygen species or pH alterations in inflamed mucosa, to achieve even more targeted drug release. Additionally, exploration of combination approaches with novel therapeutic agents including curcumin derivatives and Qing Dai (indigo naturalis) suggest potential synergies that may enhance efficacy while allowing dose reduction of individual components. [8]

The methodological evolution of clinical trials for 5-ASA products reflects growing sophistication in endpoint selection and trial design. Recent studies have increasingly incorporated objective biomarkers including fecal calprotectin and C-reactive protein as secondary endpoints alongside traditional clinical and endoscopic measures, providing more comprehensive assessment of treatment effects. Additionally, the inclusion of patient-reported outcomes and quality of life measures acknowledges the importance of subjective patient experiences in evaluating treatment success. Adaptive trial designs and enrichment strategies targeting specific patient subgroups based on disease characteristics or previous treatment history represent promising approaches to enhance trial efficiency and identify predictors of treatment response. As the therapeutic landscape for ulcerative colitis continues to evolve with the introduction of advanced therapies including biologics and small molecules, future research directions will likely focus on positioning 5-ASA within treatment algorithms, identifying optimal combination strategies, and developing precision medicine approaches to match individual patients with the most appropriate 5-ASA formulation and dosing strategy based on disease characteristics, pharmacokinetic considerations, and personal preferences. [1] [7] [8]

G 5-ASA Administration 5-ASA Administration Intestinal Lumen Intestinal Lumen 5-ASA Administration->Intestinal Lumen Microbiome Modulation Microbiome Modulation 5-ASA Administration->Microbiome Modulation Direct Anti-inflammatory Effects Direct Anti-inflammatory Effects 5-ASA Administration->Direct Anti-inflammatory Effects Oxidative Conversion Oxidative Conversion Oxidized 5-ASA\n(Iminoquinone/Quinone) Oxidized 5-ASA (Iminoquinone/Quinone) Oxidative Conversion->Oxidized 5-ASA\n(Iminoquinone/Quinone) Cellular Pathways Cellular Pathways Therapeutic Effects Therapeutic Effects Intestinal Lumen->Oxidative Conversion HOCl from neutrophils in inflamed mucosa Keap1 Binding Keap1 Binding Oxidized 5-ASA\n(Iminoquinone/Quinone)->Keap1 Binding Nrf2 Release & Translocation Nrf2 Release & Translocation Keap1 Binding->Nrf2 Release & Translocation Antioxidant Response\nElement (ARE) Activation Antioxidant Response Element (ARE) Activation Nrf2 Release & Translocation->Antioxidant Response\nElement (ARE) Activation ARE Activation ARE Activation HO-1 Expression HO-1 Expression ARE Activation->HO-1 Expression Other Antioxidant Enzymes Other Antioxidant Enzymes ARE Activation->Other Antioxidant Enzymes Anti-inflammatory Effects Anti-inflammatory Effects HO-1 Expression->Anti-inflammatory Effects Anti-inflammatory Effects->Therapeutic Effects Increased Firmicutes\n& Allobaculum Increased Firmicutes & Allobaculum Microbiome Modulation->Increased Firmicutes\n& Allobaculum IL-10 & IL-22 Expression IL-10 & IL-22 Expression Increased Firmicutes\n& Allobaculum->IL-10 & IL-22 Expression Enhanced Mucosal Barrier Enhanced Mucosal Barrier IL-10 & IL-22 Expression->Enhanced Mucosal Barrier Enhanced Mucosal Barrier->Therapeutic Effects NF-κB Inhibition NF-κB Inhibition Direct Anti-inflammatory Effects->NF-κB Inhibition PPAR-γ Activation PPAR-γ Activation Direct Anti-inflammatory Effects->PPAR-γ Activation Pro-inflammatory Cytokine Reduction Pro-inflammatory Cytokine Reduction NF-κB Inhibition->Pro-inflammatory Cytokine Reduction Inflammatory Mediator Suppression Inflammatory Mediator Suppression PPAR-γ Activation->Inflammatory Mediator Suppression Pro-inflammatory Cytokine Reduction->Therapeutic Effects Inflammatory Mediator Suppression->Therapeutic Effects

Diagram: Multimodal mechanism of action of this compound in ulcerative colitis.

Conclusion

References

metabolism of sulfasalazine to 5-aminosalicylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Mechanism

Sulfasalazine is a prodrug composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond [1] [2]. Its activation relies on bacterial azoreduction in the colon [3] [4].

  • Site of Metabolism: The majority of an oral dose of sulfasalazine transits through the small intestine largely unchanged due to its minimal absorption (less than 15%) and large molecular size [1] [3]. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by commensal bacteria [3].
  • Key Microbial Actors: While multiple colonic bacteria possess azoreductase activity, anaerobic bacteria from the genus Clostridium are identified as particularly significant contributors to this process [3].
  • Metabolite Fate: Following cleavage, the two metabolites have different fates. 5-ASA is poorly absorbed and acts topically within the colonic mucosa to exert its anti-inflammatory effects. In contrast, sulfapyridine is well-absorbed, extensively metabolized in the liver, and primarily excreted in the urine [1] [2] [4].

The following diagram illustrates the core metabolic pathway and systemic distribution of sulfasalazine and its metabolites.

G SSZ Sulfasalazine (Oral Administration) GI Gastrointestinal Tract SSZ->GI Ingestion Colon Colon GI->Colon >90% of dose SP Sulfapyridine (SP) Colon->SP Bacterial Azoreduction ASA 5-ASA Colon->ASA Bacterial Azoreduction Liver Liver Metabolism SP->Liver Systemic Absorption Feces Fecal Excretion ASA->Feces Target Local Action in Colon ASA->Target Local Urine Renal Excretion Liver->Urine

Quantitative Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters for sulfasalazine and its primary metabolites, which are crucial for predicting drug behavior and interpreting clinical data [1] [4].

Compound Bioavailability Time to Peak Plasma Concentration (Tmax) Volume of Distribution (Vd) Plasma Half-Life Primary Route of Elimination
Sulfasalazine (Parent) <15% 3-12 hours (mean ~6h) 7.5 ± 1.6 L 7.6 ± 3.4 hours Feces (as parent drug & 5-ASA); Urine (minor)

| Sulfapyridine (Metabolite) | ~60% | ~10 hours | Not Specified | 10.4h (fast acetylators) 14.8h (slow acetylators) | Urine (as free & conjugated metabolites) | | 5-ASA (Metabolite) | 10-30% | ~10 hours | Not Specified | Not reliably determinable | Feces (as 5-ASA & Acetyl-5-ASA) |

Analytical Methodologies

Robust analytical methods are essential for studying the pharmacokinetics of sulfasalazine and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity, specificity, and ability to simultaneously quantify multiple analytes [5] [6].

  • Sample Preparation: Methods often involve protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes from complex matrices like plasma or tissue homogenates [5] [6].
  • Chromatographic Separation: Analytes are typically separated using reverse-phase chromatography with a C18 column and a gradient elution method involving water and organic solvents (e.g., methanol, acetonitrile), often modified with acids or buffers to enhance separation [5] [6].
  • Detection and Quantification: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. A validated method cited achieved a lower limit of quantitation of 10 ng/mL for all three analytes in human plasma, with linear ranges extending to 10,000 ng/mL for sulfasalazine and 1,000 ng/mL for its metabolites [5].

The workflow for a typical LC-MS/MS analysis is summarized below.

G Start Plasma Sample PP Protein Precipitation Start->PP SPE Solid-Phase Extraction PP->SPE LC LC Separation (Gradient Elution) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation MS->Data

Clinical and Mechanistic Implications

Understanding sulfasalazine metabolism is critical for explaining its clinical use and mechanism of action.

  • Site-Specific Drug Delivery: Metabolism by colonic bacteria delivers the active 5-ASA moiety directly to the site of inflammation in ulcerative colitis, making it a first-line therapy [1] [3].
  • Mechanism of Action: The anti-inflammatory effects of 5-ASA are multi-faceted and include acting as a radical scavenger to neutralize reactive oxygen species [7], and inhibiting key pro-inflammatory pathways such as NF-κB and enzymes in the arachidonic acid cascade (e.g., 5-lipoxygenase) [1] [8].
  • Emerging Research: Recent studies indicate that sulfasalazine can inhibit the cystine/glutamate transporter (system xc- ), which depletes cellular glutathione and promotes a novel type of cell death called ferroptosis. This mechanism is being investigated for its role in the drug's effects in rheumatoid arthritis [4] [9].

Conclusion

Sulfasalazine's status as a prodrug activated by specific gut microbiota is a cornerstone of its clinical application, particularly in ulcerative colitis. Quantitative PK data and advanced bioanalytical methods like LC-MS/MS are vital for monitoring and research. While the 5-ASA metabolite is central to its anti-inflammatory effects through multiple pathways, ongoing research continues to uncover novel mechanisms like ferroptosis, highlighting the complex and evolving understanding of this established medication.

References

Quantitative Data on Mucosal Concentration and Endoscopic Remission

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core findings from clinical studies on mucosal 5-ASA and N-acetyl-5-ASA (Ac-5-ASA) concentrations related to endoscopic outcomes.

Study / Patient Group Mucosal 5-ASA Concentration (ng/mg) Mucosal Ac-5-ASA Concentration (ng/mg) Endoscopic Assessment & Key Findings
MES 0 (Remission) [1] 17.3 (median, sigmoid colon) 21.2 (median, sigmoid colon) Mayo Endoscopic Subscore (MES) = 0. Concentrations significantly higher in remission. [1]
MES ≥ 1 (Active) [1] 6.4 (median, sigmoid colon) 5.81 (median, sigmoid colon) MES ≥ 1. Concentrations significantly lower in active disease. [1]
UCEIS ≤ 1 [1] 16.4 (median, sigmoid colon) - Ulcerative Colitis Endoscopic Index of Severity (UCEIS) ≤ 1. Higher drug concentration in milder disease. [1]
UCEIS ≥ 2 [1] 4.63 (median, sigmoid colon) - UCEIS ≥ 2. Lower drug concentration in more severe disease. [1]
Endoscopic Remission [2] 60.14 ± 7.95 (mean ± SE) - Significantly higher mucosal 5-ASA vs. active disease. Correlation held for histological remission. [2]
Active Disease [2] 35.66 ± 5.68 (mean ± SE) - Significantly lower mucosal 5-ASA concentration. [2]

Key Experimental Protocols for Measuring Mucosal 5-ASA

To ensure the validity and reproducibility of mucosal concentration data, the following methodologies are critical.

Patient Selection and Biopsy Procedure
  • Design: Prospective, cross-sectional studies are common. Patients with UC on stable 5-ASA therapy (e.g., ≥8 weeks) are enrolled [1].
  • Exclusion Criteria: Typically includes recent use of 5-ASA topical therapy (within 1 week), steroids or biologics (within 2 weeks), and poor medication adherence [1].
  • Endoscopy & Biopsy: Sigmoidoscopy or colonoscopy is performed without bowel preparation. Multiple biopsy specimens (e.g., 10 mg of tissue) are taken from specific segments like the sigmoid colon and rectum. The mucosa is washed before biopsy to avoid superficial drug contamination [1] [2].
Analytical Measurement of 5-ASA and Metabolites
  • Sample Preparation: Biopsy samples are homogenized to create a tissue homogenate for analysis [2].
  • Detection Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a high-sensitivity method used to quantify 5-ASA and Ac-5-ASA concentrations in tissue [1]. High-Pressure Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is another validated technique used for this purpose [2].

Factors Influencing Mucosal Drug Concentration

Research indicates that mucosal concentration is not solely dependent on oral dose but is also affected by formulation and disease state.

G Oral 5-ASA Administration Oral 5-ASA Administration Drug Formulation Drug Formulation Oral 5-ASA Administration->Drug Formulation Route of Administration Route of Administration Oral 5-ASA Administration->Route of Administration pH-dependent release pH-dependent release Drug Formulation->pH-dependent release Time-dependent release Time-dependent release Drug Formulation->Time-dependent release Pro-drug (e.g., Sulfasalazine) Pro-drug (e.g., Sulfasalazine) Drug Formulation->Pro-drug (e.g., Sulfasalazine) Oral therapy only Oral therapy only Route of Administration->Oral therapy only Combined oral + topical Combined oral + topical Route of Administration->Combined oral + topical Higher Mucosal Concentration Higher Mucosal Concentration pH-dependent release->Higher Mucosal Concentration Combined oral + topical->Higher Mucosal Concentration Endoscopic Remission (MES 0) Endoscopic Remission (MES 0) Higher Mucosal Concentration->Endoscopic Remission (MES 0) Presence of Active Inflammation Presence of Active Inflammation Lower Mucosal Concentration Lower Mucosal Concentration Presence of Active Inflammation->Lower Mucosal Concentration Active Disease (MES ≥ 1) Active Disease (MES ≥ 1) Lower Mucosal Concentration->Active Disease (MES ≥ 1)

(Correlation between drug delivery, mucosal concentration, and endoscopic outcomes in UC.)

  • Pharmaceutical Formulation: The drug delivery system significantly impacts colonic availability. pH-dependent-release formulations achieve higher mucosal concentrations than time-dependent-release formulations or pro-drugs [2].
  • Route of Administration: Combination therapy using both oral and topical (enema) 5-ASA yields higher mucosal concentrations compared to oral therapy alone [2].
  • Level of Inflammation: Active inflammation can reduce mucosal drug concentration, creating a barrier to achieving therapeutic levels. This may be due to altered permeability, increased mucus secretion, or impaired cellular uptake [1] [2].

Clinical and Research Implications

  • Mucosal Concentration as a Biomarker: The metabolite N-acetyl-5-ASA (Ac-5-ASA) may serve as a useful biomarker for 5-ASA efficacy, as its concentration is also higher in patients with endoscopic remission [1].
  • Therapeutic Optimization: For patients with persistent endoscopic activity (especially MES 1), proactive dose escalation of 5-ASA can reduce relapse risk [3]. Achieving higher mucosal concentrations is a valid therapeutic goal.
  • Novel Delivery Systems: Research into advanced formulations, such as 5-ASA-loaded nanoparticles, shows promise for enhancing targeted drug delivery to inflamed colon tissue, protecting the drug from upper GI absorption, and improving therapeutic efficacy [4] [5].

References

Mechanisms of Interaction: How 5-ASA and the Microbiome Influence Each Other

Author: Smolecule Technical Support Team. Date: February 2026

5-ASA-Induced Microbiome Alterations

5-ASA treatment induces consistent changes in gut bacterial composition, shifting it toward a more anti-inflammatory state. The table below summarizes key microbial changes associated with 5-ASA administration:

Observed Change Specific Microbes Involved Proposed Functional Impact
Increased Abundance Firmicutes (e.g., Allobaculum), Actinobacteria [1] Promotes anti-inflammatory state; some species produce beneficial SCFAs [1].
Increased Abundance Enterococcus [2] Not specified in the research.
Decreased Abundance Proteobacteria (e.g., Escherichia-Shigella) [2] Reduces pro-inflammatory bacterial groups commonly increased in active IBD [2].
Altered Correlation Weakened negative correlations between beneficial Firmicutes and detrimental Escherichia-Shigella [2] Restores a more stable and balanced microbial community structure [2].

These alterations are not merely a consequence of reduced inflammation; controlled animal studies confirm that 5-ASA administration directly causes these microbial changes, which are sufficient to confer protective effects against colitis [1].

Microbial Inactivation of 5-ASA

A significant mechanism of treatment failure involves bacterial enzymatic inactivation of 5-ASA. Specific gut microbes express acetyltransferase enzymes that convert active 5-ASA into its inactive metabolite, N-acetyl-5-ASA [3].

Research has identified 12 previously uncharacterized microbial acetyltransferases from the thiolase and acyl-CoA N-acyltransferase superfamilies responsible for this metabolism [3]. The presence of these microbial enzymes in a patient's gut is epidemiologically associated with an increased risk of 5-ASA treatment failure [3].

Predictive Microbiome Signatures for 5-ASA Efficacy

The baseline gut microbiome composition can predict patient response to 5-ASA therapy. Specific bacterial signatures distinguish patients who will respond effectively from those who will not [4].

Microbial Status Associated Bacterial Species Function in Effective Responders
Enriched in Effective Responders Faecalibacterium prausnitzii, Blautia massiliensis, Phascolarctobacterium faecium, Coprococcus comes, Peptostreptococcus stomatis, and Blautia SGB4815 [4] Higher abundance; involved in short-chain fatty acid (SCFA) synthesis (e.g., butanoate fermentation) [4].
Depleted in Effective Responders Klebsiella pneumoniae, Eggerthella sinensis, and GGB80090 SGB1690 [4] Lower abundance; potential pathobionts.
Consistently Depleted in Ineffective Responders F. prausnitzii, B. massiliensis, and P. faecium (at baseline and post-treatment) [4] Key indicator of non-response; depletion suggests reduced SCFA production.

A machine learning model based on the three consistently depleted species (F. prausnitzii, B. massiliensis, and P. faecium) can predict 5-ASA treatment failure with high accuracy (AUC = 0.80-0.82), validated in an independent cohort [4].

Experimental Workflow for Microbiome and Metabolite Analysis

Cutting-edge research in this field relies on multi-omics approaches. The following diagram outlines a general workflow for investigating 5-ASA microbiome interactions, integrating methodologies from key studies [4] [3]:

workflow Start Patient Cohort Selection (IBD patients & controls) OMICS Multi-Omics Data Collection Start->OMICS MGX Metagenomics (MGX) OMICS->MGX MTX Metatranscriptomics (MTX) OMICS->MTX MBX Metabolomics (MBX) OMICS->MBX Integrate Integrated Data Analysis MGX->Integrate MTX->Integrate MBX->Integrate Model Predictive Model Building (e.g., Random Forest) Integrate->Model Val Independent Validation Model->Val Mech Mechanistic Insight Val->Mech

Research Implications and Future Directions

These findings have significant implications for IBD drug development and clinical practice, paving the way for more personalized treatment approaches.

  • Microbiome as a Therapeutic Target: Evidence that 5-ASA's efficacy is partially mediated through microbiome modulation suggests that enhancing these effects (e.g., with pre/probiotics) could improve drug performance [1].
  • Predictive Diagnostics: Identified microbial signatures and acetyltransferase genes enable development of non-invasive tests to predict 5-ASA efficacy before treatment initiation, helping avoid ineffective therapy [4] [3].
  • Novel Adjuvant Therapies: Strategies to inhibit bacterial acetyltransferases could protect 5-ASA from inactivation, potentially rescuing its efficacy in non-responders [3].

The relationship between 5-ASA and the gut microbiome is a dynamic two-way interaction. A comprehensive understanding of these mechanisms is crucial for developing next-generation therapeutic strategies and personalized medicine approaches for IBD.

References

5-ASA anti-inflammatory properties oxidative stress

Author: Smolecule Technical Support Team. Date: February 2026

Direct Antioxidant Mechanisms of 5-ASA

The tables below summarize the key experimental evidence for 5-ASA's direct antioxidant properties and its protective effects on biomolecules.

Table 1: Scavenging of Reactive Oxygen Species by 5-ASA

Oxidant Scavenged Experimental Model Key Finding on Efficacy Citation
Hypochlorous Acid (HOCl) Human colon epithelial cells (HCT116) Effectively prevented HOCl-mediated inhibition of GAPDH enzyme activity. [1]
Hydrogen Peroxide (H₂O₂) Rat model of diversion colitis Reduced levels of oxidative DNA damage in colon mucosa, even after H₂O₂ challenge. [2]
Not Effective Against Human colon epithelial cells (HCT116) Ineffective against Hydrogen Peroxide (H₂O₂) and Nitric Oxide (NO)-mediated GAPDH inhibition. [1]

Table 2: Protection of Biomolecules from Oxidative Damage by 5-ASA

Biomolecule Protected Experimental Model Key Finding on Efficacy Citation
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Human colon epithelial cells (HCT116) Protected this key enzyme from inactivation by the potent neutrophil oxidant HOCl. [1]
DNA Rat model of diversion colitis Reduced oxidative DNA damage in epithelial cells of colon segments with and without a fecal stream. [2]
Lipids Acetic acid-induced colitis in rats Reduced colonic tissue levels of malondialdehyde (MDA), a marker of lipid peroxidation. [3]

Experimental Protocols for Key Findings

Here are the detailed methodologies for two pivotal experiments that demonstrate 5-ASA's antioxidant effects.

Protocol: GAPDH Protection Assay [1]
  • Cell Line: Human colon epithelial cells (HCT116).
  • Culture Conditions: Cells were suspended at a density of 10⁶ cells per milliliter in phosphate-buffered saline (PBS) and maintained at 37°C.
  • Pre-treatment: Cells were incubated with 5-ASA or other IBD therapeutics (6-mercaptopurine, methylprednisolone, metronidazole) prior to oxidant exposure.
  • Oxidant Challenge: Cells were exposed to specific oxidants: HOCl (IC₅₀ for GAPDH inhibition: 44.5 µM), H₂O₂ (IC₅₀: 379.8 µM), or NO.
  • Activity Measurement: GAPDH enzyme activity in HCT116 cells was determined using standard biochemical procedures.
  • Scavenging Mechanism Analysis: Cell-free reactions between 5-ASA and HOCl were analyzed by spectrophotometry and fluorimetry to confirm direct scavenging.
Protocol: Assessment of Oxidative DNA Damage [2]
  • Animal Model: 26 Wistar rats underwent surgical diversion of the left colon (proximal colostomy and distal mucosa fistula) to create segments with and without a fecal stream.
  • Experimental Groups: Animals were divided into groups for sacrifice at 2 or 4 weeks post-surgery. Each group was divided into subgroups receiving intervention in the excluded colon with either 0.9% saline solution or 5-ASA via enema.
  • Sample Collection: Cells were obtained from colonic segments with and without a fecal stream.
  • Oxidant Challenge ex vivo: Cells were subjected to an H₂O₂ challenge.
  • DNA Damage Quantification: The level of oxidative DNA damage was determined using the comet assay (single-cell gel electrophoresis), a sensitive technique for detecting DNA strand breaks.
  • Statistical Analysis: One-way analysis of variance (ANOVA) was used, with a significance level set at 5% (p < 0.05).

Impact of Gut Microbiome on 5-ASA Efficacy

The gut microbiome plays a crucial role in modulating 5-ASA's clinical efficacy by inactivating the drug.

G cluster_enzymes Identified Enzyme Families 5 5 _ASA Active 5-ASA Microbial_Enzymes Microbial Acetyltransferases _ASA->Microbial_Enzymes Ingested Drug Inactive_Metabolite N-acetyl-5-ASA (Inactive Metabolite) Microbial_Enzymes->Inactive_Metabolite Acetylation Thiolases Thiolases Acyltransferases Acyl-CoA N-acyltransferases Treatment_Failure Risk of 5-ASA Treatment Failure Inactive_Metabolite->Treatment_Failure Associated with

Microbial Inactivation of 5-ASA

A multi-omics study identified 12 previously uncharacterized microbial acetyltransferases (from thiolase and acyl-CoA N-acyltransferase families) that acetylate and inactivate 5-ASA into N-acetyl-5-ASA. [4] The presence of these microbial genes in patient gut metagenomes is epidemiologically associated with an increased risk of 5-ASA treatment failure. [4]

Clinical and Formulation Considerations

  • Mucosal Concentration is Key: The efficacy of 5-ASA is directly linked to its concentration in the colonic mucosa, with higher concentrations being associated with more favourable bacterial profiles. [5]
  • Formulation Differences: Different oral 5-ASA formulations (Mezavant, Asacol, Pentasa) deliver varying concentrations of the drug to the colonic mucosa, which can influence therapeutic outcomes. [5]

References

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of 5-Aminosalicylic Acid (5-ASA) in Micellar Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 5-ASA and Micellar Systems

5-Animosalicylic acid (5-ASA), also known as mesalamine or mesalazine, represents a first-line therapeutic agent for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. As a bowel-specific anti-inflammatory drug, 5-ASA acts locally on the colonic mucosa to reduce inflammation through multiple mechanisms including downregulation of prostaglandin synthesis, inhibition of NF-κB activation, and modulation of PPAR-γ pathways [1]. Despite its clinical efficacy, 5-ASA faces significant pharmaceutical challenges including poor aqueous solubility, chemical instability in gastric environments, and limited bioavailability, which complicate its formulation and accurate quantification in complex delivery systems [1] [2].

Micellar systems have emerged as promising solubilization platforms for hydrophobic and poorly soluble drugs like 5-ASA. These nanocarriers utilize amphiphilic molecules that self-assemble in aqueous solutions to form core-shell structures, with the hydrophobic core serving as a reservoir for drug encapsulation. Recent advances have highlighted the potential of natural steviol glycosides, particularly rubusoside (RUB) and stevioside (STE), as effective micellar formers for pharmaceutical applications [3]. These natural surfactants offer advantages over synthetic alternatives, including enhanced biocompatibility, regulatory approval as food additives, and intrinsic stabilization properties that protect labile compounds from degradation. The application of micellar matrices necessitates robust analytical methods capable of accurately quantifying drug content, encapsulation efficiency, and release profiles, which is essential for formulation development and quality control.

Table 1: Advantages of Micellar Systems for 5-ASA Delivery

Advantage Mechanism Impact on 5-ASA Formulation
Solubility Enhancement Hydrophobic core provides compatible microenvironment for drug partitioning Increases apparent solubility and dissolution rate
Chemical Protection Micellar encapsulation shields from hydrolytic and oxidative degradation Improves stability during storage and in biological fluids
Permeability Enhancement Interaction with biological membranes facilitates absorption Potentially increases bioavailability and reduces variability
Targeting Potential Size-dependent accumulation in inflamed tissues May enhance site-specific delivery to colonic mucosa

Micelle Preparation and Characterization Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: 5-aminosalicylic acid (5-ASA, purity ≥99%)
  • Micelle Formers: Rubusoside (RUB, purity >95%) and/or stevioside (STE, purity >95%)
  • Solvents: Methanol (HPLC grade), ethanol (analytical grade), purified water
  • Equipment: Ultrasonic bath, analytical balance, magnetic stirrer with heating, freeze dryer, 0.45 μm membrane filters, amber glass vials
Preparation of 5-ASA-Loaded Micelles

The micelle preparation follows an equilibrium solubilization approach adapted from established methods for clofazimine [3]:

  • Stock Solution Preparation: Prepare separate stock solutions of RUB and/or STE in methanol:water (1:1, v/v) at concentrations ranging from 10-60 mg/mL.

  • Drug Loading: Add excess 5-ASA (approximately 2-5 mg per mL of micelle solution) to the steviol glycoside solutions. The optimal 5-ASA:surfactant ratio should be determined empirically but typically ranges from 1:10 to 1:20 (w/w).

  • Solubilization Process:

    • Subject the mixtures to ultrasonic treatment for 30 minutes in a controlled temperature bath (25±2°C)
    • Continuously stir the suspensions at 200-400 rpm for 48 hours at 25°C to reach equilibrium
    • Protect from light throughout the process using amber glassware or aluminum foil
  • Separation and Recovery:

    • Filter the solutions through 0.45 μm membrane filters to remove non-encapsulated 5-ASA crystals
    • For solid powder preparation, freeze-dry the filtrates for 48 hours
    • Store the resulting 5-ASA-micelle complexes in desiccators at 4°C until analysis
Critical Micelle Concentration (CMC) Determination

The CMC values of the surfactant systems should be determined using a fluorescence spectroscopy method with pyrene as a molecular probe [3]:

  • Prepare surfactant solutions across a concentration range (0-10 mg/mL)
  • Add pyrene to achieve a final concentration of 6×10⁻⁷ M in each sample
  • Record fluorescence emission spectra with excitation at 338 nm
  • Calculate the intensity ratio (I₃/I₁) of the third (384 nm) to first (373 nm) vibronic peaks
  • Plot I₃/I₁ ratio versus surfactant concentration; the CMC corresponds to the inflection point where the ratio increases sharply

Spectrophotometric Analysis of 5-ASA

Instrumentation and Parameters
  • Spectrophotometer: UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with matched 10 mm quartz cells
  • Software: Instrument control and data analysis software (e.g., UV-Probe)
  • Spectral Range: 200-400 nm for full spectrum acquisition
  • Bandwidth: 1-2 nm for optimal resolution
  • Scan Speed: Medium to slow for enhanced signal-to-noise ratio
Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-ASA reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol:water (50:50, v/v) to obtain concentrations spanning 10-50 μg/mL for calibration curve construction.

  • Sample Solutions: Dissolve 5-ASA-loaded micelles equivalent to approximately 1 mg of 5-ASA in 10 mL of methanol:water (50:50, v/v). Sonicate for 15 minutes and filter through 0.45 μm membrane filters before analysis.

Method Validation Parameters

The spectrophotometric method should be thoroughly validated according to ICH guidelines [2] [4]:

  • Linearity: Prepare and analyze at least five concentrations in the range of 10-50 μg/mL in triplicate. The correlation coefficient (R²) should be ≥0.999.

  • Accuracy: Perform recovery studies by spiking pre-analyzed samples with known amounts of 5-ASA standard at three levels (80%, 100%, 120% of target concentration). Acceptable recovery ranges from 98-102%.

  • Precision:

    • Intra-day: Analyze three concentrations (low, medium, high) in triplicate within the same day
    • Inter-day: Repeat the analysis on three different days
    • %RSD should not exceed 2% for both repeatability and intermediate precision
  • Specificity: Demonstrate that excipients and potential degradation products do not interfere with 5-ASA quantification through forced degradation studies.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for the preparation and analysis of 5-ASA in micellar matrices:

workflow cluster_1 Formulation Stage cluster_2 Analytical Stage A Material Preparation B Micelle Formation A->B Amphiphile Solutions A1 Weigh SURF & 5-ASA A->A1 A2 Prepare Solvent Mixtures A->A2 C Drug Loading B->C Self-Assembly B1 Ultrasonication (30 min) B->B1 B2 Equilibration (48 h) B->B2 D Characterization C->D 5-ASA Addition C1 Filter (0.45 µm) C->C1 C2 Freeze-Dry C->C2 E Spectrophotometric Analysis D->E Quality Assessment D1 CMC Determination D->D1 D2 Solubility Measurement D->D2 F Data Analysis E->F Absorbance Measurement E1 Solution Preparation E->E1 E2 Spectrum Acquisition E->E2 E3 Quantification at λmax E->E3 F1 Validation Parameters F->F1 F2 Statistical Analysis F->F2

Data Analysis and Validation

Solubility Enhancement Quantification

The apparent solubility of 5-ASA in micellar systems should be quantified using a validated HPLC method with slight modifications for spectrophotometric detection [3]:

  • Prepare saturated solutions of 5-ASA in various concentrations of RUB and STE (0-60 mg/mL)
  • Shake mechanically for 48 hours at 25°C to reach equilibrium
  • Filter through 0.45 μm membrane filters
  • Dilute appropriately with methanol:water (50:50, v/v)
  • Measure absorbance at the predetermined λmax for 5-ASA
  • Calculate concentration using the calibration curve equation

Table 2: Exemplary Solubility Enhancement Data for Poorly Soluble Drugs in Steviol Glycoside Micelles

Drug Surfactant System Solubility Enhancement Optimal Surfactant Concentration Reference Model
Clofazimine RUB (60 mg/mL) 2400-fold increase 60 mg/mL [3]
Clofazimine STE (60 mg/mL) Significant but lower than RUB 60 mg/mL [3]
5-ASA (Expected) RUB (40-60 mg/mL) To be determined experimentally To be optimized Proposed Protocol
Method Validation Parameters

Comprehensive method validation should be performed according to ICH guidelines Q2(R2) [2] [4]. The following table summarizes the expected validation parameters for the spectrophotometric determination of 5-ASA:

Table 3: Method Validation Parameters for Spectrophotometric Determination of 5-ASA

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 10-50 μg/mL To be established experimentally
Correlation Coefficient (R²) ≥0.999 To be calculated from calibration curve
LOD ~0.22 μg/mL Based on reference values [2]
LOQ ~0.68 μg/mL Based on reference values [2]

| Precision (%RSD) | ≤2% | Intra-day: To be determined Inter-day: To be determined | | Accuracy (% Recovery) | 98-102% | 80% level: To be determined 100% level: To be determined 120% level: To be determined | | Robustness | %RSD <2% with deliberate variations | To be evaluated for minor method modifications |

Forced Degradation Studies

Forced degradation studies should be conducted to establish the stability-indicating capability of the method [2]:

  • Acidic Degradation: Expose 5-ASA solutions to 0.1 N HCl at 25°C for 2 hours, then neutralize with 0.1 N NaOH
  • Alkaline Degradation: Treat with 0.1 N NaOH under same conditions, then neutralize with 0.1 N HCl
  • Oxidative Degradation: Incubate with 3% hydrogen peroxide for 2 hours at 25°C
  • Thermal Degradation: Expose solid 5-ASA to 80°C for 24 hours
  • Photolytic Degradation: Subject to UV light at 254 nm for 24 hours according to ICH Q1B

After each stress condition, analyze the samples spectrophotometrically and calculate the percentage of degradation by comparing with untreated controls.

Application Notes

Method Optimization Considerations
  • Wavelength Selection: The optimal wavelength for 5-ASA quantification is approximately 230 nm based on its maximum absorbance [2], but this should be confirmed through full spectrum scanning of 5-ASA standard solutions.

  • Matrix Effects: When analyzing 5-ASA in micellar matrices, prepare standard solutions in blank micelle solutions (without drug) to account for potential matrix effects on absorbance measurements.

  • Solvent Compatibility: Methanol:water (50:50, v/v) serves as an excellent solvent system for 5-ASA analysis, providing sufficient solubility without causing micelle disruption [2].

  • Surfactant Interference: Determine the critical micelle concentration (CMC) of the surfactant system, as surfactant concentrations above CMC may influence absorbance readings and require appropriate blank corrections.

Green Chemistry Principles

The proposed methodology aligns with green analytical chemistry principles through:

  • Reagent Reduction: Spectrophotometric methods inherently consume minimal solvents compared to chromatographic techniques
  • Energy Efficiency: No high-energy consumption instrumentation required
  • Waste Minimization: Limited generation of hazardous waste
  • Natural Excipients: Utilization of biocompatible, natural surfactants (steviol glycosides)

The greenness of the method can be evaluated using established metrics such as Analytical Eco-Scale, GAPI, and AGREE [4].

Troubleshooting Guide
  • Poor Linearity: Ensure fresh preparation of standard solutions as 5-ASA may degrade in solution; check for instrumental drift during measurements
  • High Background Absorbance: Use high-purity solvents and ensure proper blank subtraction; filter samples adequately to remove particulate matter
  • Inconsistent Results: Maintain consistent temperature during measurements as micelle properties are temperature-dependent; allow sufficient equilibration time for micelle formation
  • Precipitation Issues: Optimize surfactant concentration to maintain levels above CMC; consider mixed micelle systems for improved stability

Conclusion

The detailed protocols and application notes presented herein provide researchers with a comprehensive framework for the development and validation of spectrophotometric methods for quantifying 5-ASA in micellar matrices. The integration of natural steviol glycosides as micellar formers offers a biocompatible alternative to synthetic surfactants, potentially enhancing the therapeutic performance of 5-ASA through improved solubility and stability. The spectrophotometric method, while less selective than chromatographic techniques, provides a cost-effective and rapid analytical solution suitable for formulation screening and quality control in pharmaceutical development.

Future directions may include the adaptation of these principles to other poorly soluble drugs, the development of multi-component analysis methods for combination products, and the implementation of advanced chemometric approaches for spectral data analysis. The continued emphasis on green chemistry principles throughout the analytical process aligns with contemporary trends in sustainable pharmaceutical development.

References

Application Notes and Protocols: Validated HPLC-ESI-MS/MS Method for the Determination of 5-Aminosalicylic Acid and N-Acetyl-5-aminosalicylic Acid in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

5-Aninosalicylic acid (5-ASA, mesalazine) is a cornerstone drug for treating inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease [1]. Its therapeutic action is primarily local at the colonic mucosa, with systemic concentrations remaining low following oral administration [1]. After absorption, 5-ASA undergoes metabolism primarily to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) via the N-acetyltransferase I enzyme in the gut wall and liver [1]. This metabolite is considered therapeutically inert, making it crucial to monitor both the parent drug and its metabolite for pharmacokinetic studies and bioequivalence assessments of new mesalazine formulations [2] [1].

The amphoteric and highly polar nature of 5-ASA, due to its primary aromatic amino group, carboxylic group, and phenolic group, presents significant analytical challenges for its extraction, separation, and detection from biological matrices [1]. This document details a validated, sensitive, and selective HPLC-ESI-MS/MS method that overcomes these challenges, enabling reliable quantification of both 5-ASA and N-Ac-5-ASA in human plasma.


Experimental Protocol

Chemicals and Reagents
  • Analytes: 5-Aminosalicylic acid (5-ASA) and 4-aminosalicylic acid (4-ASA, internal standard), both ≥99% purity.
  • Metabolites: N-Ac-5-ASA and N-Ac-4-ASA (internal standard). These can be synthesized in the laboratory from their respective parent compounds using acetic anhydride as the acetylating agent [1].
  • Mobile Phase Components: Acetic acid (glacial, for HPLC) and acetonitrile (HPLC grade).
  • Protein Precipitant: Methanol (HPLC grade).
Equipment and Instrumentation
  • HPLC System: Binary pump, autosampler, and column oven.
  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Analytical Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 μm).
  • Software: For data acquisition and processing.
Step-by-Step Procedure
2.3.1. Sample Preparation (Protein Precipitation)
  • Pipette 500 μL of human plasma into a clean microcentrifuge tube.
  • Add a suitable volume of the internal standard working solution (containing 4-ASA and N-Ac-4-ASA).
  • Add 500 μL of methanol as the protein precipitation solvent.
  • Vortex the mixture vigorously for at least 1 minute.
  • Centrifuge the samples at a high speed (e.g., 10,000 × g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the clear supernatant to a new HPLC vial for analysis [2] [1].
2.3.2. Chromatographic Separation
  • Mobile Phase: 17.5 mmol/L acetic acid (pH adjusted to 3.3) : Acetonitrile = 85:15 (v/v) [2].
  • Flow Rate: 0.2 mL/min [2].
  • Injection Volume: Not specified in sources, but a typical range is 5-20 μL.
  • Column Temperature: Maintained constant (e.g., 25-30°C).
  • Run Time: Approximately 18 minutes per sample [3].
2.3.3. Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Ion (NI) mode [2] [1]. Negative mode provided wider linear range and better sensitivity compared to positive ionization, which suffered from adduct formation [1].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters: Optimize for maximum response for your specific instrument (e.g., nebulizer gas, drying gas, source temperature).
  • MRM Transitions: The following transitions were monitored [2]:

Table 1: Optimized MRM Transitions for Analytes and Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z) Function
5-ASA 152 108 Quantification
N-Ac-5-ASA 194 150, 107 Quantification
4-ASA (I.S.) 152 108 Internal Standard
N-Ac-4-ASA (I.S.) 194 150, 107 Internal Standard
Method Validation Summary

The method was validated per international guidelines for bioanalytical method validation. Key results are summarized below.

Table 2: Summary of Method Validation Parameters

Validation Parameter Result for 5-ASA Result for N-Ac-5-ASA
Linear Range 50 - 4000 ng/mL 50 - 4000 ng/mL
Limit of Quantification (LOQ) 50 ng/mL (0.2 ng injected) 50 ng/mL (0.2 ng injected)
Within-Batch Precision (R.S.D.%) ≤ 6.3% ≤ 8.0%
Between-Batch Precision (R.S.D.%) ≤ 11% ≤ 10%
Within-Batch Accuracy (Bias%) -8.4% to 7.9% -8.4% to 7.9%
Between-Batch Accuracy (Bias%) -7.9% to 8.0% -7.9% to 8.0%
Overall Recovery > 90% > 95%
Carry-over Not explicitly stated Not explicitly stated

Stability: The method demonstrated that the analytes were stable under various conditions tested (e.g., freeze-thaw, benchtop, autosampler) [4].


Experimental Workflow Diagram

The following diagram visualizes the complete experimental workflow, from sample collection to data analysis.

G cluster_0 Sample Pre-Treatment cluster_1 Instrumental Analysis cluster_2 Data Processing start Start: Human Plasma Sample prep Sample Preparation Protein Precipitation with Methanol start->prep 1. Add Internal Standards 2. Precipitate Proteins 3. Centrifuge & Collect Supernatant chrom Chromatographic Separation C18 Column, 0.2 mL/min Flow prep->chrom Inject Sample ms Mass Spectrometric Detection Negative ESI, MRM Mode chrom->ms Elute & Separate Analytes data Data Analysis & Quantification ms->data Acquire MRM Signals end End: Pharmacokinetic Report data->end Calculate Concentrations

Figure 1. Visual summary of the complete analytical workflow for determining 5-ASA and N-Ac-5-ASA in plasma.


Application to a Pharmacokinetic Study

The validated method was successfully applied to evaluate the pharmacokinetics of 5-ASA and N-Ac-5-ASA in 24 healthy volunteers after a single oral dose of 1200 mg of mesalazine [2].

  • Mean Maximum Plasma Concentration (C~max~):
    • 5-ASA: 680 ng/mL
    • N-Ac-5-ASA: 1240 ng/mL
  • The obtained kinetic profiles were consistent with those reported in previous scientific literature [2].

This application underscores the method's robustness and sensitivity for bioequivalence studies and therapeutic drug monitoring in a clinical setting.


Discussion and Advantages

This HPLC-ESI-MS/MS protocol offers several key advantages over historical methods:

  • Elimination of Derivatization: Unlike many older HPLC-UV or HPLC-FL methods that required time-consuming and variable pre-analytical derivatization steps, this method analyzes the underivatized compounds directly [1].
  • High Selectivity and Sensitivity: The use of MRM on a triple quadrupole MS provides superior selectivity in complex plasma matrices and allows for a low quantitation limit of 50 ng/mL, which is sufficient for pharmacokinetic studies [2] [1].
  • Simple and Rapid Sample Preparation: The protein precipitation technique is straightforward and faster than liquid-liquid or solid-phase extraction methods used in earlier protocols [1].
  • Comprehensive Validation: The method has been rigorously validated in accordance with international standards, ensuring the reliability, precision, and accuracy of the generated data [2].

References

Comprehensive Application Notes and Protocols: Optimizing Oral vs Topical 5-ASA Combination Therapy for Ulcerative Colitis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Context

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by relapsing-remitting inflammation of the colonic mucosa, with a global prevalence that continues to rise. 5-aminosalicylic acid (5-ASA) formulations remain the first-line therapy for mild-to-moderate UC, acting primarily through local anti-inflammatory mechanisms in the intestinal mucosa. The therapeutic challenge lies in achieving adequate drug concentrations throughout the affected colonic regions, which varies significantly based on disease extent—from limited proctitis to extensive pancolitis. Current clinical guidelines emphasize treat-to-target strategies with endoscopic improvement (Mayo Endoscopic Score of 0 or 1) as a key treatment goal to achieve sustained steroid-free remission and prevent disease complications [1].

The pharmacological rationale for combining oral and topical 5-ASA formulations stems from their complementary distribution patterns throughout the gastrointestinal tract. While oral formulations are designed for delayed release to target the more proximal colon, topical formulations (enemas, foams, and suppositories) provide direct medication delivery to the distal colon and rectum. This combination approach addresses the distribution limitations of either formulation used alone, particularly important given that UC typically exhibits a gradient of inflammation that is most severe in the distal colon and rectum. Understanding these principles is essential for researchers developing novel formulations and clinicians optimizing treatment regimens for individual patients [2].

Clinical Evidence & Efficacy Data

Key Clinical Trial Outcomes

Substantial evidence supports the superior efficacy of combination oral and topical 5-ASA therapy compared to monotherapy approaches. A recent real-world study demonstrated that combined administration of oral mesalazine (4.5 g/day) with rectal enemas or suppositories for 8 weeks resulted in a 3.61-fold reduction in fecal calprotectin levels (from median 800 μg/g to 242.5 μg/g) in UC patients with isolated biochemical activity, representing a statistically significant improvement (p<0.001) [3]. This finding is particularly relevant as fecal calprotectin has emerged as an important non-invasive biomarker for intestinal inflammation and correlates well with endoscopic disease activity.

The 2025 ACG Clinical Guideline Update for Ulcerative Colitis in Adults provides strong recommendations supporting combination approaches, particularly for specific disease distributions. For patients with mildly to moderately active left-sided UC, the guidelines specifically recommend rectal 5-ASA enemas (at least 1 g/daily) combined with oral 5-ASA (at least 2.0 g/daily) over oral 5-ASA therapy alone for induction of remission [1]. This recommendation is graded as conditional with low quality evidence, reflecting the need for more rigorous controlled trials while acknowledging current clinical practice patterns and existing evidence.

Table 1: Clinical Efficacy of 5-ASA Combination Therapy by Disease Extent

Disease Extent Recommended Oral 5-ASA Recommended Topical 5-ASA Clinical Response Rate Evidence Level
Proctitis (E1) 2.0-4.8 g/day 1 g/day suppository 70-80% remission Strong, moderate quality
Left-sided colitis (E2) 2.0-4.8 g/day + topical 1 g/day enema 65-75% remission Conditional, low quality
Extensive colitis (E3) 2.0-4.8 g/day 1 g/day enema/foam 50-60% remission Conditional, low quality
Expert Consensus Recommendations

The Asia-Pacific, Middle East, and Africa Inflammatory Bowel Disease Coalition recently convened 24 experts to develop consensus recommendations for managing moderate UC. They emphasized that 5-ASA therapy optimization should include maximizing dosage (4 g/day for induction), combining oral and topical administration, extending treatment duration beyond 8 weeks when necessary, and implementing strategies to enhance patient adherence. The coalition specifically recommended against premature treatment escalation to advanced therapies before optimizing 5-ASA regimens, noting that such escalation may have long-term health and financial consequences [4].

The consensus group highlighted that combination therapy leverages the complementary pharmacokinetic profiles of oral and topical formulations to achieve more comprehensive colonic coverage. For oral formulations, the experts noted the importance of understanding the release mechanisms (pH-dependent, time-dependent, or bacterial enzyme-triggered) to select the most appropriate formulation based on disease characteristics and individual patient factors. This nuanced approach to formulation selection represents a shift toward personalized medicine in UC management [4].

Pharmacokinetic Principles & Drug Delivery Systems

Colonic Distribution Patterns

Advanced pharmacokinetic modeling provides critical insights into the distribution patterns of various 5-ASA formulations throughout the colonic segments. Simulation studies comparing topical and oral formulations have demonstrated that differential distribution occurs across the right, transverse, descending, sigmoid colon, and rectum. Specifically, delayed-release oral 5-ASA (Asacol) achieves the highest concentrations in the right and transverse colon, while extended delayed-release formulations (Lialda) provide superior delivery to the descending and sigmoid colon. Topical enemas (Rowasa) achieve the highest rectal concentrations, while foam formulations provide excellent sigmoid colon coverage [2].

The timing of administration for topical formulations relative to bowel movements significantly impacts drug distribution and retention. Modeling data indicates that optimal 5-ASA amounts from rectal formulations occur when administration follows soon after daily bowel movements. This finding has important implications for dosing protocol development and patient education strategies to maximize therapeutic efficacy [2]. Additionally, the presence of active inflammation can alter colonic transit time and fluid secretion, potentially impacting drug distribution patterns in ways that require further investigation.

Table 2: Pharmacokinetic Properties of 5-ASA Formulations

Formulation Type Primary Release Mechanism Target Colon Region Peak Concentration Location Administration Considerations
pH-dependent (Eudragit) pH >7 dissolution Right/Transverse colon Hepatic flexure Affected by colonic pH variations
Time-delayed (MMX) Time-dependent erosion Entire colon Left colon Consistent small intestinal transit
Suppository Direct mucosal contact Rectum Rectum Optimal post-evacuation administration
Enema Fluid distribution Left colon Sigmoid colon Retention time affects efficacy
Foam Adherent distribution Sigmoid colon Sigmoid-rectum Better retention than enemas
Advanced Delivery System Design

Innovative drug delivery approaches continue to emerge to enhance colonic 5-ASA delivery. Time-dependent systems that leverage the relatively consistent small intestinal transit time (3±1 hours) show promise for more reliable targeting compared to pH-dependent systems. These systems typically incorporate a functional hydroxypropyl methylcellulose (HPMC) layer that provides a programmable lag phase prior to drug release, followed by rapid drug release once the system reaches the colon. Human pharmacoscintigraphic studies have confirmed that such systems can reliably achieve colonic breakup and drug release in the ascending colon, providing more predictable and comprehensive colonic coverage [5].

The formulation challenges for effective colon-targeted delivery include overcoming the variable gastrointestinal environment, particularly in active UC where colonic pH may be significantly lower than in healthy individuals. pH-dependent systems using Eudragit coatings may fail to dissolve in the acidic environment of the proximal colon, resulting in release failure precisely where drug delivery is needed. This limitation has stimulated interest in multi-mechanistic approaches that combine pH-dependent and time-dependent release strategies, or that incorporate bacterial enzyme-triggered release mechanisms to enhance site-specific delivery [5].

G cluster_oral Oral Formulations cluster_topical Topical Formulations cluster_target Primary Target Regions Compound 5-ASA Compound pH pH-Dependent Compound->pH Time Time-Delayed Compound->Time MMX Multi-Matrix (MMX) Compound->MMX Enema Enema Compound->Enema Suppository Suppository Compound->Suppository Foam Foam Compound->Foam Right Right Colon pH->Right Primary Transverse Transverse Colon pH->Transverse Secondary Descending Descending Colon Time->Descending Optimal Sigmoid Sigmoid Colon Time->Sigmoid Optimal MMX->Right Moderate MMX->Transverse Moderate MMX->Descending Good MMX->Sigmoid Good Enema->Descending Moderate Enema->Sigmoid High Rectum Rectum Enema->Rectum Moderate Suppository->Rectum Maximum Foam->Sigmoid Maximum Foam->Rectum High

Experimental Protocols & Methodologies

In Vitro Release Profiling

Standardized dissolution testing methods are essential for characterizing 5-ASA formulation performance and predicting in vivo behavior. The following protocol outlines a comprehensive approach for evaluating both oral and topical formulations:

  • Apparatus Setup: Use USP Apparatus I (basket) or II (paddle) for oral solid formulations, maintaining sink conditions with appropriate dissolution media. For rectal formulations, develop specialized apparatus that mimics rectal anatomy and content.

  • pH-Progression Media: Simulate gastrointestinal transit using sequential media: 0.1N HCl (pH 1.2) for 2 hours (gastric phase), phosphate buffer (pH 6.0) for 2 hours (proximal small intestine), phosphate buffer (pH 6.8) for 2 hours (distal small intestine), and phosphate buffer (pH 7.2) for 4 hours (colonic phase).

  • Sampling and Analysis: Withdraw aliquots at predetermined timepoints (0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12 hours). Filter samples through 0.45μm membranes and analyze using validated HPLC-UV methods with detection at 330nm. Calculate cumulative drug release and determine lag times for time-dependent formulations.

  • Quality Metrics: Determine similarity factors (f2) for comparison to reference products, with f2≥50 indicating similar release profiles. Calculate time points for specific release percentages (T25%, T50%, T80%) to characterize release kinetics [5].

Pharmacoscintigraphic Imaging Protocol

Gamma scintigraphy provides non-invasive, real-time assessment of formulation gastrointestinal transit and site-specific release. The following protocol details the methodology:

  • Radiolabeling: Incorporate 111In or 99mTc radiotracers into the formulation matrix during manufacturing. For tablet formulations, drill a small cavity (1mm diameter, 3mm depth) to accommodate a radiolabeled resin pellet. Ensure labeling efficiency exceeds 95% and radioactivity is typically 3-5MBq per unit.

  • Imaging Protocol: Administer radiolabeled formulation to healthy volunteers or patients after an overnight fast. Acquire anterior and posterior images at predetermined intervals (0, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24 hours) using a gamma camera with medium-energy collimator. Include anatomical markers for positioning reference.

  • Data Analysis: Determine gastric emptying time, small intestinal transit time, and colonic arrival time. Identify site and timing of formulation disintegration/release. Quantify regional gastrointestinal distribution using region-of-interest analysis.

  • Correlation with Pharmacokinetics: Collect parallel blood samples for pharmacokinetic analysis to correlate scintigraphic data with systemic drug absorption patterns [5].

Mucosal Biopsy Drug Concentration Protocol

Direct measurement of 5-ASA and its metabolite N-acetyl-5-ASA in colonic mucosa provides the most definitive assessment of target site delivery:

  • Sample Collection: Obtain mucosal biopsies during colonoscopy from predefined colonic regions (cecum, ascending, transverse, descending, sigmoid colon, and rectum). Weigh biopsies immediately and preserve at -80°C until analysis.

  • Tissue Processing: Homogenize biopsy samples in appropriate buffer (e.g., phosphate buffer, pH 7.4) using mechanical homogenizers. Precipitate proteins with acetonitrile or methanol and separate supernatant for analysis.

  • Analytical Method: Utilize HPLC with electrochemical detection or LC-MS/MS for simultaneous quantification of 5-ASA and Ac-5-ASA. Employ stable isotope-labeled internal standards for optimal quantification accuracy.

  • Data Normalization: Express results as ng drug per mg tissue weight, and correlate with regional disease activity scores to establish concentration-effect relationships [2].

Emerging Research & Biomarker Development

Microbiome-Based Response Prediction

Cutting-edge research has identified specific gut microbiome signatures that predict 5-ASA treatment efficacy. A 2025 prospective study utilizing shotgun metagenomic sequencing identified three key bacterial species—Faecalibacterium prausnitzii, Blautia massiliensis, and Phascolarctobacterium faecium—that were consistently depleted in patients who failed 5-ASA treatment. A random forest model based on these three species predicted ineffective 5-ASA treatment with an AUC of 0.80, which was validated in an external cohort with an AUC of 0.82, specificity of 0.88, and positive predictive value of 0.80 [6].

The study further identified functional pathways differentiated between responders and non-responders, with pathways critical for short-chain fatty acid synthesis (pyruvate fermentation to butanoate and Clostridium acetobutylicum acidogenic fermentation) significantly enriched in baseline stool samples of patients who subsequently responded to 5-ASA treatment. These findings suggest that microbial metabolism may play a crucial role in 5-ASA efficacy, potentially through the production of anti-inflammatory metabolites or modulation of drug availability [6].

Table 3: Microbial Predictors of 5-ASA Treatment Response

Microbial Feature Association with Response Relative Abundance in Responders Biological Significance
Faecalibacterium prausnitzii Enriched in responders 2.8-fold higher Butyrate production, anti-inflammatory effects
Blautia massiliensis Enriched in responders 2.1-fold higher Short-chain fatty acid production
Phascolarctobacterium faecium Enriched in responders 1.9-fold higher Propionate production, immune regulation
Klebsiella pneumoniae Enriched in non-responders 3.2-fold higher Pro-inflammatory potential
Eggerthella sinensis Enriched in non-responders 2.7-fold higher Bile acid metabolism, inflammation
Proteobacteria (phylum) Enriched in non-responders 1.6-fold higher Marker of dysbiosis
Optimized Treatment Algorithm

Based on current evidence and expert consensus, the following treatment algorithm represents a standardized approach to 5-ASA combination therapy:

  • Baseline Assessment: Document disease extent (E1, E2, E3), symptom severity, biomarker levels (fecal calprotectin, CRP), and endoscopic activity. Consider microbiome profiling where available for predictive insights.

  • Formulation Selection: For proctitis (E1): Initiate 5-ASA suppository 1g daily plus oral 5-ASA ≥2.0g daily. For left-sided colitis (E2): Initiate 5-ASA enema 1g daily plus oral 5-ASA ≥2.0g daily. For extensive colitis (E3): Initiate 5-ASA enema 1g daily plus high-dose oral 5-ASA (≥3.0g daily).

  • Early Response Assessment: At 2-4 weeks, evaluate symptomatic improvement and repeat fecal calprotectin. For partial response, intensify topical therapy frequency (twice daily) or optimize administration timing relative to bowel movements.

  • Comprehensive Re-evaluation: At 8-12 weeks, assess clinical, biomarker, and endoscopic response. For those achieving remission, continue combination therapy for at least 6 months before considering de-escalation. For non-responders, consider therapeutic escalation to advanced therapies [1] [4].

G cluster_diagnosis Baseline Characterization cluster_treatment Therapeutic Intervention cluster_monitoring Treatment Monitoring cluster_outcomes Outcome Pathways Start UC Patient Presentation (Mild-Moderate Activity) Extent Disease Extent Assessment Start->Extent Biomarker Biomarker Profile (FCP, CRP) Extent->Biomarker Microbiome Optional: Microbiome Analysis Biomarker->Microbiome Optional E1 E1 (Proctitis): Suppository + Oral Microbiome->E1 E1 Diagnosis E2 E2 (Left-sided): Enema + Oral Microbiome->E2 E2 Diagnosis E3 E3 (Extensive): Enema + High-Dose Oral Microbiome->E3 E3 Diagnosis Early Week 2-4: Symptom & FCP Assessment E1->Early E2->Early E3->Early Decision Treatment Response Decision Point Early->Decision Optimize Optimize Topical Frequency/Timing Decision->Optimize Partial Response Response Week 8-12: Comprehensive Assessment Decision->Response Adequate Response Optimize->Response Remission Remission: Continue 6+ Months Response->Remission MES 0-1 Normalized FCP Failure Non-Response: Escalate Therapy Response->Failure MES ≥2 Elevated FCP

Regulatory Considerations & Future Directions

Biosimilar Acceptance & Positioning

Current treatment guidelines explicitly address the role of biosimilars in UC management. The 2025 ACG guidelines state that biosimilars for anti-TNF agents and ustekinumab are acceptable alternatives for the originator therapy without any delays in treatment [1]. This position reflects the growing body of evidence supporting the therapeutic equivalence of biosimilar agents and their importance in expanding patient access to advanced therapies. For drug development professionals, this emphasizes the need to establish robust analytical similarity, clinical equivalence, and post-marketing safety monitoring programs when developing 5-ASA formulation alternatives or combination approaches.

The positioning of 5-ASA therapy in the evolving UC treatment landscape continues to be reaffirmed in recent guidelines. 5-ASA remains the foundational treatment for mild-to-moderate UC, with combination oral and topical approaches representing the optimal initial strategy for most patients. Experts emphasize that patients should not be required to "earn" their right to advanced therapies by failing 5-ASA first when they present with high-risk features, but also caution against premature escalation before optimizing 5-ASA regimens in appropriate candidates [7]. This balanced approach recognizes the cost-effectiveness and favorable safety profile of 5-ASA while acknowledging the need for timely therapeutic escalation in refractory or severe disease.

Emerging Research & Clinical Implications

Novel therapeutic approaches currently in development promise to further enhance UC management. These include advanced combination therapies pairing biologics with small molecules, extended-half-life antibodies enabling less frequent dosing, and completely novel targets such as TL1A inhibitors [8]. For 5-ASA formulations specifically, research continues to focus on delivery system optimization through multi-mechanistic approaches that combine pH-dependent, time-dependent, and enzyme-triggered release strategies to achieve more reliable and comprehensive colonic coverage.

The emerging understanding of microbiome-5-ASA interactions presents opportunities for personalized treatment approaches. The identification of microbial signatures predictive of treatment response suggests future potential for microbiome-guided therapy, where patients would be stratified to 5-ASA versus alternative treatments based on their baseline microbial profile [6]. Additionally, research exploring microbiome modulation to enhance 5-ASA efficacy represents a promising avenue for improving outcomes in this foundational UC therapy.

References

MMX Technology: Mechanism and Clinical Application

Author: Smolecule Technical Support Team. Date: February 2026

The Multi-Matrix System (MMX) is a sophisticated drug delivery system engineered to overcome the challenges of targeting therapeutic concentrations of 5-aminosalicylic acid (5-ASA) to the distal colon [1].

Technology Overview and Mechanism of Action

The MMX structure is a hybrid matrix of lipophilic and hydrophilic excipients enclosed within a gastro-resistant, pH-dependent polymer coating [1]. The system remains intact in the stomach and small intestine. The coating dissolves at a pH ≥7.0, typically reached in the terminal ileum, upon which the core hydrates to form a viscous gel mass that slowly releases 5-ASA along the entire colon [1].

The diagram below illustrates the sequential drug release mechanism.

mmx_mechanism pH<7.0 pH<7.0 pH≥7.0 pH≥7.0 pH<7.0->pH≥7.0  Tablet reaches  terminal ileum Gel Layer Gel Layer pH≥7.0->Gel Layer  pH-dependent coating  dissolves Drug Diffusion Drug Diffusion Gel Layer->Drug Diffusion  Hydrophilic/Lipophilic  matrix hydrates end Sustained 5-ASA Release Throughout Colon Drug Diffusion->end start Oral MMX Tablet start->pH<7.0

Diagram 1: MMX drug release mechanism.

Clinical Application and Dosing

MMX mesalamine is a first-line therapy for mild-to-moderate UC induction and maintenance of remission [2] [1]. The once-daily dosing regimen significantly improves patient adherence compared to multiple daily doses [1].

Table 1: Clinical Dosing Guidelines for MMX Mesalamine in Ulcerative Colitis

Indication Recommended Dosage Strength of Recommendation
Induction of Remission 2.4 g/day to 4.8 g/day, once daily [2] [1] Strong recommendation, moderate quality evidence [2]
Maintenance of Remission 2.4 g/day, once daily [1] Standard of care

Experimental Characterization of MMX Formulations

Robust characterization is critical for confirming MMX system performance. Key protocols assess physicochemical properties, drug release, and biological activity.

Protocol 1: Physicochemical Characterization

This protocol outlines the measurement of critical physical properties of the MMX conjugate [3].

Table 2: Key Physicochemical Parameters of a PAMAM-Mesalazine Conjugate

Parameter Method Results Significance
Hydrodynamic Diameter Dynamic Light Scattering (Zetasizer) N/A for MMX (see PAMAM conjugate: ~5-10 nm range) Determines particle size and distribution [3].
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (Zetasizer) N/A for MMX (see PAMAM conjugate: ~+40 mV) Indicates colloidal stability; highly positive charge suggests dendrimer nature [3].
Drug Loading Capacity NMR, FTIR, MALDI-TOF MS PAMAM G4 conjugate: ~45 mesalazine molecules per dendrimer [3]. Quantifies efficiency of API incorporation into delivery system.

Detailed Methodology:

  • Hydrodynamic Diameter and Zeta Potential: Prepare a 10 µM solution of the sample in purified water. Load into a low-volume sizing cuvette or a folded capillary cell. Perform measurements in triplicate at 25°C using a Zetasizer Nano ZS instrument. Analyze data with manufacturer's software [3].
  • Drug Loading Confirmation: For covalent conjugates, use Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm chemical structure, purity, and the number of drug molecules attached to the carrier [3].
Protocol 2: In Vitro Drug Release Kinetics

This protocol evaluates the release profile of 5-ASA from the MMX system under simulated colonic conditions [3].

Procedure:

  • Sample Preparation: Prepare a 200 µM solution of the MMX test compound with respect to mesalazine content.
  • Dialysis Setup: Enclose the solution in a dialysis membrane (e.g., SnakeSkin tubing, 3.5K MWCO) and immerse it in a receiving chamber containing PBS at two pH values: 7.4 (simulating terminal ileum/colon) and 5.0 (as a control).
  • Sampling and Analysis: At predetermined intervals (0.5, 1, 2, 4, 6, 8, and 24 hours), collect samples from inside the dialysis tubing.
  • Quantification: Measure the decrease in fluorescence (Ex/Em: 350/430 nm for conjugate, 350/490 nm for free mesalazine) using a spectrofluorometer. Calculate the percentage of drug released over time [3].

Expected Outcome: A sustained release profile over 24 hours at pH 7.4, with minimal release at pH 5.0, confirming pH-dependent and prolonged release.

Protocol 3: Cellular Uptake and Anti-Inflammatory Efficacy

This protocol assesses the cellular internalization and biological activity of the delivered 5-ASA [3].

Procedure:

  • Cell Culture: Use human colorectal adenocarcinoma cell lines (e.g., Caco-2 and HT-29). Maintain in DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.
  • Treatment: Seed cells into 12-well plates (3×10⁵ cells/well) 24 hours prior. Treat with test compounds (free 5-ASA, MMX-5-ASA) for a set duration.
  • Uptake Measurement: Analyze uptake using flow cytometry or fluorescence microscopy if the compound is fluorescently tagged.
  • Efficacy Assessment:
    • NF-κB Inhibition: Measure downstream cytokines (e.g., IL-6, IL-8) via ELISA.
    • ROS Scavenging: Use a fluorescent ROS-sensitive dye (e.g., DCFH-DA) and measure fluorescence.
    • Cell Viability: Perform a resazurin assay. Incubate with 10 µg/mL resazurin after treatment and measure fluorescence conversion (Ex/Em: 530/590 nm) after 30-90 minutes [3].

The experimental workflow for these cellular studies is summarized below.

cell_protocol cluster_a Cell Culture & Treatment cluster_b Analysis & Assessment a1 Seed Caco-2 / HT-29 cells a2 Treat with compounds (Free 5-ASA vs. MMX-5-ASA) a1->a2 b1 Cellular Uptake Studies a2->b1 b2 Anti-inflammatory Assays a2->b2 b3 Cytotoxicity Assay (Resazurin) a2->b3

Diagram 2: Cellular uptake and anti-inflammatory activity workflow.

Critical Considerations for Research and Development

  • Insoluble Excretion: A significant consideration is the insoluble excretion of intact MMX tablets, which occurs more frequently in patients with higher defecation frequency (≥3.5 times/day) and extensive colitis, potentially reducing efficacy [4].
  • Novel Carrier Systems: Research into next-generation delivery systems shows promise. Covalently conjugating mesalazine to a PAMAM dendrimer significantly enhanced cellular uptake and anti-inflammatory activity in vitro by bypassing membrane transporters [3].

Conclusion

MMX technology represents a significant advancement in colonic drug delivery, enabling once-daily, targeted 5-ASA therapy for UC. The provided experimental protocols offer a framework for the rigorous physicochemical and biological characterization essential for developing and optimizing such advanced drug delivery systems.

References

Protocol 1: Investigating 5-ASA Pharmacokinetics and Microbial Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the use of an innovative intestinal sampling device to characterize the spatiotemporal pharmacokinetics of 5-ASA, which is crucial for understanding its variable efficacy.

Materials
  • Drug: Sulfasalazine or a proprietary 5-ASA formulation.
  • Sampling Device: CapScan intestinal sampler [1].
  • Subjects: Healthy volunteers or IBD patients.
  • Analytical Equipment: LC-HRMS for quantifying sulfasalazine, 5-ASA, and N-acetyl-5-ASA in plasma, urine, and CapScan samples [1].
  • Bioinformatics Tools: Software for metagenomic (e.g., for azoreductase and acetyltransferase genes) and metabolomic profiling [1].
Experimental Workflow

The following diagram illustrates the multi-step workflow for characterizing 5-ASA pharmacokinetics using the CapScan device.

G A 1. Drug Administration (Oral Sulfasalazine) B 2. Ingest CapScan Device A->B C 3. Serial Plasma & Urine Collection B->C D 4. Device Retrieval from Stool B->D E 5. Sample Processing & Analysis C->E D->E F 6. Data Integration & Correlation E->F

Procedure
  • Drug Administration: Participants ingest sulfasalazine followed by the CapScan device on a fasting stomach [1].
  • Systemic Sampling: Collect serial blood and urine samples over at least 48 hours to define systemic pharmacokinetic profiles [1].
  • Luminal Sampling: The CapScan device is retrieved from the stool after natural passage. Contents from different intestinal regions are collected based on residence time or, more accurately, by correlating the device's sampling sequence with metabolomic and metagenomic profiles of the contents to assign specific intestinal locations [1].
  • Bioanalysis: Quantify concentrations of the prodrug (sulfasalazine), active metabolite (5-ASA), and inactive metabolite (N-acetyl-5-ASA) in all samples (plasma, urine, CapScan contents) using validated LC-HRMS methods [1].
  • Microbiome Analysis: Perform metagenomic sequencing on luminal samples to profile the abundance and location of bacterial genes encoding azo-reductase and N-acetyltransferase [1].
  • Data Integration: Correlate luminal drug and metabolite concentrations with systemic exposure levels and regional microbial metabolic capacity. A key finding is that 5-ASA plasma concentrations correlate with its levels in the distal small intestine [1].

Protocol 2: Risk-Stratified Monitoring for 5-ASA Nephrotoxicity

This protocol provides a data-driven approach for monitoring kidney function in patients on long-term 5-ASA therapy, moving from a one-size-fits-all to a personalized model.

Materials
  • Patient Data: Electronic health records (EHR) containing diagnosis, prescriptions, laboratory results, and clinical codes.
  • Statistical Software: R or Python with penalized Cox regression capabilities for model application [2].
Risk Stratification Workflow

The prognostic model uses readily available clinical data to stratify patients into monitoring tiers.

G Input Patient Data Input Strong Strong Predictors Input->Strong Weak Weak Predictors Input->Weak CKD CKD Stage 3 Strong->CKD Alcohol Hazardous Alcohol Use Strong->Alcohol Age Age Weak->Age BMI Body Mass Index Weak->BMI Diabetes Diabetes Weak->Diabetes Drugs Concomitant Nephrotoxic Drugs (NSAIDs, Aspirin, ACEi) Weak->Drugs Model Prognostic Model (Cox Regression) CKD->Model Alcohol->Model Age->Model BMI->Model Diabetes->Model Drugs->Model Output Risk Stratification Model->Output

Procedure & Clinical Application
  • Cohort Definition: Identify adults with IBD who are established on 5-ASA treatment (e.g., after 6 months of stable therapy) [2].
  • Predictor Variables: Extract the nine key predictors for the model, as listed in the table below [2].
  • Risk Calculation: Apply the prognostic model to estimate a patient's individual risk of 5-ASA nephrotoxicity, defined as drug discontinuation with a ≥90-day prescription gap and a decline in kidney function (e.g., creatinine increase >26 µmol/L) [2].
  • Stratified Monitoring Schedule:
    • High Risk: Increase monitoring frequency (e.g., every 6 months).
    • Low Risk: Continue with annual monitoring as per many current guidelines [2].

The prognostic model incorporates several predictor variables, with the strongest listed below [2].

Predictor Variable Category / Strength
Chronic Kidney Disease (Stage 3) Strong Predictor
Hazardous Alcohol Use Strong Predictor
Age Weak Predictor
Body Mass Index (BMI) Weak Predictor
Diabetes -
Concomitant use of ACE inhibitors, Aspirin, or NSAIDs -

Discussion & Future Directions

The data shows that concomitant use of 5-ASA with advanced therapies like ustekinumab provides no significant overall benefit in Crohn's disease or ulcerative colitis, though specific patient subgroups (e.g., those naive to advanced therapies) may benefit [3]. This underscores the need for precision medicine.

Future TDM strategies will likely integrate multiple data layers:

  • Gut Microbiome Profiling: Identifying microbial signatures that predict 5-ASA metabolism and efficacy [4] [1].
  • Computational Modeling: Using platforms like COPASI to build multi-scale mechanistic models of IBD. These models can simulate disease dynamics and drug effects, helping to predict patient-specific responses and optimize therapy, such as by investigating the effects of suppressing specific immune pathways like IL-6 trans-signaling [5].
  • Adherence Optimization: Simplifying regimens (e.g., single-tablet dosing) can improve adherence, which is critical for maintaining remission, though its direct impact on relapse rates requires further study [6].

References

5-ASA Dose Optimization for Maintenance Remission in Ulcerative Colitis: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Clinical Context and Importance

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by relapsing and remitting episodes of colonic inflammation limited to the mucosal layer. With an increasing prevalence worldwide and unknown etiology, UC represents a significant clinical challenge requiring long-term management strategies. The principal goals of pharmacological treatment include achieving and maintaining clinical remission, obtaining mucosal healing, preventing complications including colorectal cancer, and avoiding surgical resection. Among the available therapeutic options, 5-aminosalicylic acid (5-ASA) remains the cornerstone treatment for mild-to-moderate UC, with more than 88% of all UC patients receiving 5-ASA therapy in both the United States and Europe [1].

The optimization of maintenance therapy with 5-ASA is particularly crucial for preventing disease relapse and maintaining quality of life. Recent evidence indicates that a significant proportion of patients (46.1%) express a desire to reduce their 5-ASA dose, and this preference is strongly associated with low medication adherence (OR: 3.43, 95% CI: 1.67-7.03) [2]. With the updated 2025 ACG guidelines emphasizing treat-to-target approaches focused on endoscopic improvement (defined as Mayo Endoscopic Score of 0 or 1), proper dose optimization strategies have become increasingly important for achieving sustained steroid-free remission and preventing hospitalizations and surgery [3]. This document provides comprehensive application notes and detailed protocols to guide researchers and clinicians in optimizing 5-ASA maintenance treatment through evidence-based approaches.

Mechanisms of Action

Multimodal Anti-inflammatory Effects

5-ASA exerts its therapeutic effects through multiple complementary pathways that collectively suppress intestinal inflammation. Unlike targeted biologic therapies, 5-ASA acts through a pleiotropic mechanism that modulates various intracellular signaling cascades. The drug primarily acts locally on the intestinal mucosa, where it interferes with key inflammatory pathways through structural similarity to acetyl-salicylic acid, sharing molecular targets with aspirin and other nonsteroidal anti-inflammatory drugs [1].

The primary molecular mechanisms include:

  • NF-κB Pathway Inhibition: 5-ASA decreases nuclear factor κB (NF-κB) activity induced by TNF-α through modulation of the NF-κB inhibitor, IκBα. This results in reduced transcription of pro-inflammatory cytokines and chemokines [1].

  • PPAR-γ Activation: 5-ASA enhances peroxisome proliferator-activated receptor γ (PPAR-γ) expression and activity in intestine cells and promotes its translocation from the cytoplasm to the nucleus. This pathway modulates the inflammatory response of monocytes and macrophages by inhibiting production of nitric oxide and macrophage-derived cytokines such as TNF-α, IL-1, and IL-6 [1] [4].

  • COX-2/PGE2 Downregulation: Both basal and cytokine-induced COX-2 expressions are inhibited by 5-ASA, thereby reducing prostaglandin E2 synthesis and subsequent inflammation [1].

  • Epidermal Growth Factor Receptor Suppression: 5-ASA suppresses EGFR phosphorylation and activation through modulation of protein tyrosine phosphatases Src homology 2, thereby interfering with proliferative signaling [1].

  • Wnt/β-Catenin Pathway Modulation: 5-ASA increases β-catenin expression and phosphorylation while reducing expression of Wnt/β-catenin target genes, contributing to its anti-proliferative effects [1].

Signaling Pathway Visualization

The following diagram illustrates the key molecular mechanisms and signaling pathways through which 5-ASA exerts its anti-inflammatory effects in ulcerative colitis:

G 5-ASA Mechanisms of Action in Ulcerative Colitis 5 5 _ASA 5-ASA Administration NF_kB NF-κB Pathway Inhibition _ASA->NF_kB PPAR_g PPAR-γ Activation _ASA->PPAR_g COX COX-2/PGE2 Downregulation _ASA->COX EGFR EGFR Suppression _ASA->EGFR WNT Wnt/β-Catenin Modulation _ASA->WNT Cytokine ↓ Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NF_kB->Cytokine PPAR_g->Cytokine Inflammation ↓ Inflammation COX->Inflammation Proliferation ↓ Cell Proliferation EGFR->Proliferation WNT->Proliferation Cytokine->Inflammation Remission Mucosal Healing & Remission Inflammation->Remission Proliferation->Remission

Figure 1: 5-ASA Mechanisms of Action in Ulcerative Colitis. This diagram illustrates the multimodal anti-inflammatory pathways activated by 5-ASA treatment, culminating in reduced inflammation, decreased cellular proliferation, and ultimately mucosal healing and clinical remission.

Dose Optimization Strategies

Evidence-Based Dosing Recommendations

The optimal dosing strategy for 5-ASA maintenance therapy must balance efficacy with patient acceptability and adherence. According to the 2025 ACG guidelines, specific recommendations have been established based on disease extent and severity. For patients with mildly active ulcerative proctitis, rectal 5-ASA at a dose of 1 g daily is strongly recommended for maintenance of remission. For those with mildly active left-sided or extensive UC, oral 5-ASA therapy at a dose of at least 1.5 g/day is recommended [3]. A key consideration in dose optimization is the recognition that for patients with mildly active UC of any extent, lower doses of 2.0-2.4 g/day demonstrate comparable efficacy to higher doses (4.8 g/day) for maintaining remission, allowing for potential dose reduction in stable patients [3].

Recent research has revealed that dosing frequency significantly impacts medication adherence, with regimens requiring ≥2 administrations per day associated with substantially lower adherence (OR: 9.04, 95% CI: 3.67-22.25) [2]. The 2025 ACG guidelines specifically recommend offering patients once-daily dosing options when possible, as this approach demonstrates equivalent efficacy and safety to more frequently dosed regimens while potentially improving adherence [3]. This patient-centered approach to dosing frequency represents a critical advancement in long-term treatment optimization.

Table 1: 5-ASA Maintenance Dosing Recommendations Based on Disease Characteristics

Disease Extent Recommended Formulation Minimum Effective Dose Dosing Frequency Guideline Strength
Proctitis Rectal 5-ASA 1 g/day Once daily Strong recommendation, moderate quality evidence
Left-sided UC Oral 5-ASA ≥1.5 g/day Once daily preferred Strong recommendation, moderate quality evidence
Extensive UC Oral 5-ASA ≥1.5 g/day Once daily preferred Strong recommendation, moderate quality evidence
Any extent (mild activity) Oral 5-ASA 2.0-2.4 g/day Once daily Conditional recommendation, very low quality evidence
Adherence Optimization Strategies

Medication non-adherence represents a significant challenge in UC management, with approximately 16% of patients demonstrating low adherence to 5-ASA regimens [2]. Several factors have been identified as independent predictors of suboptimal adherence, including younger age (<60 years, OR: 10.25, 95% CI: 3.58-29.38), lack of intractable disease subsidy (OR: 2.63, 95% CI: 1.09-6.35), multiple daily dosing (OR: 9.04, 95% CI: 3.67-22.25), and patient preference for dose reduction (OR: 2.57, 95% CI: 1.16-5.70) [2]. These findings highlight the importance of addressing both clinical and psychosocial factors in adherence optimization.

From the physician perspective, experience level significantly influences adherence monitoring practices, with more experienced physicians (>10 years in practice) being twice as likely to regularly verify patient adherence (OR: 2.01, 95% CI: 1.10-3.68) [2]. This suggests that enhanced education for less experienced physicians could improve adherence assessment and management. Practical strategies to optimize adherence include simplifying dosing regimens to once-daily administration when clinically appropriate, implementing regular adherence assessments during follow-up visits, openly discussing patient preferences and concerns regarding medication burden, and considering fixed-dose combination therapies when appropriate to reduce pill burden [2] [3].

Clinical Implementation Protocol

Comprehensive Treatment Algorithm

The successful implementation of 5-ASA maintenance therapy requires a systematic approach that incorporates evidence-based guidelines, regular monitoring, and patient-centered communication. The following workflow outlines a comprehensive protocol for optimizing 5-ASA maintenance treatment in clinical practice:

G Clinical Protocol for 5-ASA Maintenance Therapy Optimization Start Patient in Clinical Remission on 5-ASA Therapy Assess Comprehensive Baseline Assessment: • Disease extent & history • Current dose & formulation • Adherence barriers • Patient preferences Start->Assess Decision Dose Optimization Decision Assess->Decision Maintain Maintain Current Dose Decision->Maintain High-risk features present Reduce Consider Dose Reduction Decision->Reduce Stable mild disease & patient preference Factors Evaluate Key Factors: Maintain->Factors Reduce->Factors Implement Implement Strategy Factors->Implement Factor1 Clinical Factors: • Disease duration & severity • Previous flares • Extraintestinal manifestations Factor2 Pharmacological Factors: • Formulation & bioavailability • Dosing frequency • Concomitant medications Factor3 Patient Factors: • Adherence history • Comorbidities • Age & preferences Strategy1 Standard Maintenance: • Optimal formulation • Once-daily dosing • Adherence support Implement->Strategy1 Strategy2 Guided Reduction: • Stepwise approach • Close monitoring • Clear escalation plan Implement->Strategy2 Monitor Regular Monitoring & Follow-up Strategy1->Monitor Strategy2->Monitor Monitor1 Clinical Assessment: • Symptom diaries • Biomarkers (fecal calprotectin) • Endoscopic evaluation Monitor->Monitor1 Monitor2 Safety & Adherence: • Adverse effects • Adherence measurement • Patient education Monitor->Monitor2 Outcome Sustained Steroid-Free Remission Monitor1->Outcome Monitor2->Outcome

Figure 2: Clinical Protocol for 5-ASA Maintenance Therapy Optimization. This workflow outlines a systematic approach to personalizing 5-ASA maintenance treatment based on comprehensive patient assessment and regular monitoring.

Monitoring and Assessment Framework

Regular monitoring is essential for successful long-term management of UC patients on 5-ASA maintenance therapy. The 2025 ACG guidelines strongly recommend using fecal calprotectin to assess treatment response, evaluate suspected relapse, and monitor disease activity during maintenance therapy [3]. The treat-to-target approach should focus on achieving endoscopic improvement (defined as Mayo Endoscopic Score of 0 or 1), which has been associated with increased likelihood of sustained steroid-free remission and prevention of hospitalizations and surgery [3].

A structured monitoring protocol should include:

  • Clinical Assessment: Regular evaluation of symptoms using standardized disease activity indices, with particular attention to the presence of bleeding, stool frequency, and extraintestinal manifestations. Patients should maintain symptom diaries to facilitate objective assessment between visits.

  • Biomarker Monitoring: Fecal calprotectin should be measured every 3-6 months during stable remission and during suspected flares. C-reactive protein (CRP) can provide complementary information about systemic inflammation.

  • Endoscopic Evaluation: Scheduled endoscopic assessment based on disease extent and duration, with more frequent evaluation for patients with extensive disease or long-standing UC (>8 years) to screen for dysplasia and assess mucosal healing.

  • Adherence Assessment: Regular evaluation of medication adherence using validated tools, prescription refill records, and open-ended questioning techniques to identify potential barriers.

Emerging Research and Synergies

Investigation of Synergistic Drug Combinations

Recent research has explored combination therapies to enhance the efficacy of 5-ASA, particularly for patients with suboptimal response to monotherapy. A 2021 study investigated the synergistic effects of 5-ASA and vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor, in the treatment of ulcerative colitis [4]. The combination demonstrated lower toxicity and reduced mRNA expression of p65 in human colonic epithelial cell lines (Caco-2 and HCT-116), and more efficiently alleviated the symptoms of dextran sulfate sodium (DSS)-induced colitis than treatment with either drug alone [4].

The proposed mechanism for this synergistic effect involves complementary pathways targeting NF-κB signaling. While 5-ASA enhances PPAR-γ expression and activity, vorinostat inhibits histone deacetylases, resulting in enhanced anti-inflammatory effects. This combination represents a promising approach for patients who respond inadequately to 5-ASA monotherapy, potentially avoiding the need for escalation to corticosteroids or biologic therapies [4]. The experimental protocol for assessing this synergistic combination included:

  • In Vitro Assessment: Evaluation of cell viability and NF-κB pathway activity in human colonic epithelial cell lines following treatment with 5-ASA, vorinostat, or combination therapy.

  • Cytokine Analysis: Measurement of pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6) using ELISA and quantitative PCR.

  • In Vivo Validation: Administration of combination therapy in a DSS-induced murine colitis model with assessment of disease activity index, colon length, histopathological scoring, and molecular analysis of inflammatory pathways.

This research approach highlights the potential for targeted combination therapies to enhance the efficacy of 5-ASA while maintaining its favorable safety profile. Further investigation is needed to validate these findings in clinical settings and identify additional synergistic partnerships.

Conclusions and Future Directions

The optimization of 5-ASA maintenance therapy in ulcerative colitis requires a personalized approach that integrates evidence-based dosing strategies, careful attention to medication adherence, and regular monitoring of disease activity. The fundamental principles for successful long-term management include: (1) establishing the minimal effective dose based on disease extent and activity; (2) implementing once-daily dosing when possible to enhance adherence; (3) utilizing a treat-to-target approach with endoscopic improvement as the goal; and (4) maintaining open communication about patient preferences and concerns regarding treatment.

Future research directions should focus on predictive biomarkers for dose response, allowing more precise individualization of therapy. Additionally, further investigation of synergistic drug combinations may provide options for patients with inadequate response to 5-ASA monotherapy without requiring escalation to therapies with less favorable safety profiles. The development of novel formulations with improved delivery systems and enhanced mucosal targeting may further optimize the efficacy and tolerability of 5-ASA maintenance treatment.

As treatment paradigms continue to evolve, the integration of these optimization strategies into clinical practice will enhance the long-term management of ulcerative colitis, improving outcomes and quality of life for patients while minimizing the burden of medication and disease.

References

response surface methodology 5-ASA pharmaceutical analysis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: RSM for Optimizing 5-ASA Nanoparticles

1. Introduction 5-Aminosalicylic acid (5-ASA or mesalamine) is a first-line therapy for IBDs like ulcerative colitis and Crohn's disease. Its efficacy is limited by rapid absorption in the upper gastrointestinal tract, which reduces its availability at the primary site of inflammation in the colon and can cause systemic side effects [1] [2]. To overcome this, nanoparticle carrier systems composed of biocompatible polymers like chitosan and carboxymethyl inulin (CMI) have been developed. Optimizing such a multi-variable formulation is complex; RSM provides a systematic and efficient approach to understanding the interactions between critical factors and achieving an optimal product with desired characteristics [1].

2. Key Experimental Design and Outcomes A Box-Behnken Design (BBD), a type of RSM, is highly effective for this optimization. It requires fewer experimental runs than other designs while effectively exploring a three-factor, three-level experimental space [1].

  • Independent Variables and Levels: The critical material attributes (CMAs) selected as independent variables are:

    • A: Concentration of 5-ASA (mg)
    • B: Concentration of Chitosan (% w/v)
    • C: Concentration of CMI (% w/v) These factors are evaluated at low (-1), medium (0), and high (+1) levels [1].
  • Dependent Variables (Responses): The critical quality attributes (CQAs) identified as responses are:

    • Y1: Particle Size (nm) - Impacts cellular uptake and targeting.
    • Y2: Entrapment Efficiency (%) - Directly influences drug loading and dosage.
  • Experimental Results: A BBD with the above factors generates 15 experimental runs. The measured responses for each run are used to build a statistical model [1].

Table 1: Box-Behnken Design Matrix and Experimental Results for 5-ASA-Loaded Nanoparticles [1]

Run A: 5-ASA (mg) B: Chitosan (% w/v) C: CMI (% w/v) Y1: Particle Size (nm) Y2: Entrapment Efficiency (%)
1 -1 -1 0 To be experimentally determined To be experimentally determined
2 +1 -1 0 ... ...
3 -1 +1 0 ... ...
4 +1 +1 0 ... ...
5 -1 0 -1 ... ...
6 +1 0 -1 ... ...
7 -1 0 +1 ... ...
8 +1 0 +1 ... ...
9 0 -1 -1 ... ...
10 0 +1 -1 ... ...
11 0 -1 +1 ... ...
12 0 +1 +1 ... ...
13 0 0 0 ... ...
14 0 0 0 ... ...
15 0 0 0 ... ...

3. Data Analysis and Optimization The data from Table 1 is analyzed using statistical software (e.g., Design-Expert). A quadratic polynomial model is fitted to the data, resulting in equations for each response [1]: Y = α₀ + α₁A + α₂B + α₃C + α₁₁A² + α₂₂B² + α₃₃C² + α₁₂AB + α₁₃AC + α₂₃BC Where Y is the predicted response, α₀ is the intercept, α₁, α₂, α₃ are linear coefficients, α₁₁, α₂₂, α₃₃ are quadratic coefficients, and α₁₂, α₁₃, α₂₃ are interaction coefficients [1].

The model's validity is checked via Analysis of Variance (ANOVA). A successful model will have a high F-value and a low p-value (typically <0.05) for the model, and a non-significant lack of fit, indicating the model fits the data well [1].

Multi-criteria decision analysis (MCDA) is then used to find the optimal factor levels that simultaneously minimize particle size and maximize entrapment efficiency. The software generates numerical and graphical optimizers (e.g., desirability functions) to identify the best formulation composition [1].

Detailed Experimental Protocol

Protocol: Formulation and Optimization of 5-ASA Loaded Chitosan-CMI Nanoparticles

I. Materials

  • Active Pharmaceutical Ingredient (API): Mesalamine (5-ASA) [1].
  • Polymers: Chitosan (Purified, medium molecular weight, viscosity ~50 cps), Carboxymethyl Inulin (CMI) [1].
  • Solvents: Lactic acid (1% v/v), Sodium Hydroxide (NaOH, 1M), Phosphate Buffered Saline (PBS, pH 7.4) [1].
  • Equipment: Magnetic stirrer with hot plate (capable of 2000 rpm, e.g., RQT-124A/D), pH meter, syringe pump, ultrasonic bath, analytical balance, Zetasizer for particle size and zeta potential analysis [1].

II. Preparation of Nanoparticles by Ionotropic Gelation The following workflow visualizes the preparation process:

G Start Start Preparation Step1 Dissolve Chitosan in 1% Lactic Acid (2.0 mg/mL) Start->Step1 Step2 Adjust pH to 4.0 with 1M NaOH Step1->Step2 Step4 Add CMI/5-ASA Solution to Chitosan Solution (10 mL/min, 2000 rpm) Step2->Step4 Step3 Dissolve CMI and 5-ASA in PBS (pH 7.4) (0.5 mg/mL CMI) Step3->Step4 Step5 Stir for 25 minutes until opalescent Step4->Step5 Step6 Characterize Nanoparticles Step5->Step6

Step-by-Step Instructions:

  • Chitosan Solution: Dissolve chitosan in 100 mL of 1% (v/v) lactic acid solution to achieve a concentration of 2.0 mg/mL. Adjust the pH of the solution to 4.0 using 1M NaOH under stirring until fully dissolved [1].
  • CMI-Drug Solution: Dissolve CMI (0.5 mg/mL) and the required amount of 5-ASA (according to the experimental design) in 100 mL of PBS (pH 7.4) until fully dissolved [1].
  • Nanoparticle Formation: Using a syringe pump, add the CMI solution containing 5-ASA to the chitosan solution at a controlled rate of 10 mL/min. This process should be performed under constant stirring at 2000 rpm at room temperature [1].
  • Stabilization: Continue stirring the slightly opalescent mixture for an additional 20 minutes to allow nanoparticle stabilization [1].
  • Characterization: Proceed to characterize the formed nanoparticles for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency [1].

III. Characterization and Analytical Methods

  • Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, PDI, and zeta potential of the nanoparticle suspension using dynamic light scattering with a Zetasizer [1].
  • Entrapment Efficiency (EE):
    • Separate the unentrapped drug by centrifuging the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) or using ultrafiltration.
    • Analyze the amount of free 5-ASA in the supernatant using a validated HPLC method [3].
    • Calculate EE using the formula:
      • EE (%) = (Total amount of drug added - Amount of free drug) / (Total amount of drug added) × 100 [1].

IV. Optimization Procedure The optimization process, from experimental design to final validation, follows a logical sequence:

G A Define Factors and Responses (CMA/CQA) B Generate Experimental Design (e.g., BBD) A->B C Prepare and Test Formulations B->C D Analyze Data and Build Model (ANOVA) C->D E Set Constraints for Optimization (MCDA) D->E F Identify Optimal Formulation E->F G Validate Model with Optimal Batch F->G

Step-by-Step Instructions:

  • Define the Experimental Space: Identify the independent variables (A, B, C) and their levels, as well as the dependent responses (Y1, Y2) [1].
  • Generate Design Matrix: Use statistical software (e.g., Design-Expert, Minitab) to generate a BBD matrix, which will provide the 15 experimental runs in a randomized order to avoid bias [1].
  • Execute Experiments: Prepare and characterize the nanoparticles for each run as per the protocol in Section II and III. Record all response data [1].
  • Analyze Data and Build Model: Input the experimental responses into the software. Perform multiple regression analysis to fit the quadratic model. Use ANOVA to assess the significance of the model, individual terms, and lack of fit [1].
  • Optimization and Prediction: Using the software's optimization function, set the desired goals for each response (e.g., minimize particle size, maximize EE). The software will calculate a desirability function and suggest optimal factor levels [1].
  • Validation: Prepare a new batch of nanoparticles using the suggested optimal levels. Compare the observed experimental values for particle size and EE with the model's predictions. A close agreement (e.g., low prediction error) validates the model's robustness [1].

Discussion and Conclusion

The application of RSM, specifically BBD, provides a scientifically rigorous and efficient pathway for developing an optimized 5-ASA nanoparticle formulation. This approach successfully maps the complex relationships between material attributes and the critical quality of the final product. The generated mathematical model allows researchers to precisely tailor the formulation to meet specific targets for particle size and drug loading.

The optimized 5-ASA-loaded chitosan-CMI nanoparticles are expected to exhibit a small particle size (e.g., around 184 nm), a positive zeta potential (e.g., ~ +26 mV), and high entrapment efficiency (e.g., >88%), characteristics that are crucial for mucoadhesion, enhanced permeability and retention in inflamed colonic tissue, and improved therapeutic outcomes in IBD [1]. This protocol underscores the value of quality-by-design (QbD) principles in modern pharmaceutical development, ensuring the creation of a robust, effective, and high-quality drug product.

References

acute 5-ASA intolerance syndrome diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is acute 5-ASA intolerance syndrome? Acute 5-ASA intolerance syndrome is a systemic reaction to 5-ASA products, clinically characterized by a triad of symptoms: exacerbation of diarrhea, fever, and abdominal pain [1]. These symptoms typically occur 1-3 weeks after initiating the drug and resolve within a few days of its discontinuation [1].

  • Q2: How can 5-ASA intolerance be distinguished from a UC flare? Distinguishing between the two is difficult, as symptoms and endoscopic findings are very similar [1]. A key diagnostic clue is the presence of a fever (>38°C) and an elevated C-reactive protein (CRP >30 mg/L) in a patient with only mild endoscopic disease activity. Such a disconnect suggests intolerance rather than a true disease flare [1].

  • Q3: What are the clinical consequences of 5-ASA intolerance? Patients who discontinue 5-ASA due to intolerance face a higher risk of adverse clinical outcomes, including hospital admission, colectomy, need for advanced therapies, and loss of response to anti-TNF biologics [1].

  • Q4: Are there any predictive biomarkers for 5-ASA intolerance or non-responsiveness? Research is actively identifying potential biomarkers. Recent studies suggest:

    • Microbiome Signature: Depletion of specific gut bacteria like Faecalibacterium prausnitzii, Blautia massiliensis, and Phascolarctobacterium faecium may predict ineffective 5-ASA treatment [2].
    • Clinical Risk Factors: A history of allergy has been identified as a significant risk factor for non-responsiveness, while a high AST/ALT ratio may be protective [3].

Diagnostic Criteria & Clinical Management

The tables below summarize the key characteristics and management strategies for acute 5-ASA intolerance syndrome.

Table 1: Diagnostic Features of Acute 5-ASA Intolerance Syndrome

Feature Description
Common Symptoms Diarrhea, fever, abdominal pain, bloody stool, nausea/vomiting, headache, myalgias, rash [1] [4].
Onset 1-3 weeks after starting 5-ASA; subsequent reactions can occur within 1-2 days upon re-challenge [1].
Key Differentiator Fever and high CRP in the context of mild endoscopic disease activity [1].
Resolution Symptoms resolve rapidly (within days) after discontinuation of 5-ASA [1].
Reported Incidence Approximately 3% in clinical trials; ranges from 5% to 15% in various studies [1] [5].
Risk Factors Female sex, age <60 years, pancolitis, and a history of allergy [1] [3].

Table 2: Management Strategies & Alternative Therapies

Category Strategy
Primary Action Immediately discontinue the offending 5-ASA drug [1] [4].
Alternative Drug Formulation Consider changing the type of 5-ASA preparation (e.g., pH-dependent, time-dependent, MMX) [1].
Treatment Escalation If intolerance is confirmed, alternative therapeutic classes (e.g., corticosteroids, advanced therapies) should be considered [6] [7].
Non-Pharmacological Option Granulocyte and monocyte adsorptive apheresis (GMA) has shown equal effectiveness and safety in 5-ASA intolerant and tolerant patients, offering a viable alternative [5].

Experimental Protocols & Predictive Models

For researchers, understanding the experimental approaches to study this condition is crucial. The following workflow outlines a diagnostic and biomarker development process.

Start Patient presents with symptoms suggesting 5-ASA intolerance A Clinical Assessment: Check for fever, abdominal pain, diarrhea post 5-ASA initiation Start->A B Discontinue 5-ASA and monitor for symptom resolution A->B C Symptoms resolve within days? B->C D Confirm 5-ASA Intolerance Syndrome C->D Yes E Consider alternative diagnoses (e.g., UC flare) C->E No

  • Short Title: 5-ASA Intolerance Diagnostic Workflow

Furthermore, cutting-edge research uses multi-omics to build predictive models for 5-ASA treatment failure, as shown in the following workflow.

S Cohort Establishment: UC patients on standardized 5-ASA treatment A Baseline Sample Collection (Fecal, Blood) S->A B Post-Treatment Assessment (Mucosal Healing) A->B C Multi-Omics Analysis: Shotgun Metagenomics (Stool) A->C D Identify Differential Features: Species (e.g., F. prausnitzii) & Functional Pathways C->D E Build Predictive Model (e.g., Random Forest) D->E F External Validation (e.g., in IBDMDB cohort) E->F

  • Short Title: Biomarker Discovery for 5-ASA Response

Table 3: Key Microbial Species Associated with 5-ASA Treatment Efficacy

Species Association with 5-ASA Efficacy Notes / Function
Faecalibacterium prausnitzii Depleted in ineffective group [2] A key butyrate-producing bacterium with anti-inflammatory properties.
Blautia massiliensis Depleted in ineffective group [2] Consistent depletion suggests a role in treatment response.
Phascolarctobacterium faecium Depleted in ineffective group [2] Associated with propionate production and gut health.
Klebsiella pneumoniae Enriched in ineffective group [2] Often considered a pathobiont; enrichment may drive inflammation.

Research Gaps and Future Directions

Despite recent advances, several areas require further investigation:

  • Validated Diagnostic Tests: There is currently no gold-standard diagnostic test for 5-ASA intolerance. The Drug-Induced Lymphocyte Stimulation Test (DLST) has high specificity but low sensitivity, and its use is not widespread [1] [5].
  • Mechanistic Insights: The precise immunological mechanisms behind the intolerance syndrome are not fully elucidated [1].
  • Clinical Translation: The promising microbiome signatures and genetic associations (like certain single-nucleotide polymorphisms) need validation in large, diverse, prospective cohorts before they can be used in clinical practice [1] [2] [3].

References

renal function monitoring during 5-ASA therapy

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Recommendations & Renal Risk Data

The table below consolidates the quantitative findings and official recommendations on renal monitoring from the literature.

Aspect Key Data & Recommendations Source / Context
General Monitoring Recommendation Check renal function before treatment, at 2-3 months, and annually thereafter. [1]
Manufacturer's Monitoring (SmPC) More frequent 3-monthly monitoring recommended for some formulations (e.g., Pentasa, Octasa, Salofalk). [1]
Incidence of Acute Kidney Injury (AKI) Incidence of AKI hospitalization in IBD patients: 1.36 per 1000 person-years. Risk was lower in patients with 5-ASA use. [2]
Risk of No Monitoring Lack of renal function monitoring associated with a ~4x higher risk of AKI (HR 3.96). [2]

| AIN Case Analysis (Systematic Review) | Median time to AIN onset: 2.3 years (IQR: 1-4 years). Median rise in creatinine: 3.3x baseline. Rate of end-stage renal failure: 15% despite treatment. | [1] |

Experimental & Diagnostic Protocols

For researchers investigating 5-ASA nephrotoxicity, the following methodologies are critical.

Clinical Case Identification and Diagnosis

This protocol is based on a systematic review of biopsy-proven 5-ASA-induced AIN [1].

  • Patient Population: Patients with IBD (Ulcerative Colitis or Crohn's Disease) on any 5-ASA formulation (mesalazine, sulfasalazine, etc.).
  • Inclusion Criteria: Unexplained rise in serum creatinine (typically a doubling or more from baseline) during 5-ASA therapy.
  • Confirmatory Diagnostic: Renal biopsy is the gold standard for confirming AIN. Histology typically shows tubulointerstitial inflammation with immune cell infiltration.
  • Assessment of Recovery:
    • Primary Intervention: Immediate withdrawal of the offending 5-ASA drug.
    • Adjunctive Treatment: Many patients receive a course of corticosteroids, though evidence for their efficacy is mixed.
    • Outcome Tracking: Monitor serum creatinine to classify recovery as:
      • Complete: Return to baseline function.
      • Partial: Significant improvement but not to baseline.
      • No recovery: Progression to end-stage renal disease (ESRD).
Large-Scale Cohort Study on Monitoring Efficacy

This methodology uses real-world data to assess the population-level relationship between monitoring and outcomes, as demonstrated in a nationwide French study [2].

  • Data Source: Use of a large, linkable healthcare database (e.g., claims data, national health records).
  • Cohort Definition: Identify all patients with a diagnosis of IBD within a specific timeframe.
  • Exclusion Criteria: Patients with a history of kidney impairment before IBD diagnosis or 5-ASA initiation.
  • Exposure Variable (Time-dependent): Renal function monitoring, defined as the performance of serum creatinine and/or proteinuria tests during follow-up.
  • Primary Outcome: Time to first hospitalization for AKI, identified using standardized diagnostic codes.
  • Statistical Analysis: A Cox proportional-hazards model adjusted for baseline and time-dependent covariates (e.g., age, sex, comorbidities, IBD phenotype) to calculate the hazard ratio (HR) for AKI associated with "no monitoring."

Pathways and Workflows

To aid in understanding the mechanism and diagnostic process, the following diagrams illustrate the pathophysiology of 5-ASA-induced nephrotoxicity and a structured workflow for clinical management.

Pathophysiology of 5-ASA Induced Nephrotoxicity

pathophysiology Start 5-ASA Administration ImmuneResponse Idiosyncratic Immune Response Start->ImmuneResponse AIN Acute Interstitial Nephritis (AIN) ImmuneResponse->AIN CellularDamage Tubulointerstitial Inflammation & Damage AIN->CellularDamage CreatinineRise Impaired Filtration ↑ Serum Creatinine CellularDamage->CreatinineRise Outcomes Potential Outcomes CreatinineRise->Outcomes Complete Complete Outcomes->Complete Complete Recovery (40%) Partial Partial Outcomes->Partial Partial Recovery (45%) ESRD ESRD Outcomes->ESRD End-Stage Renal Disease (15%)

Renal Function Monitoring & Management Workflow

Key Insights for Your Research

  • Controversy Exists: While the risk of AIN is well-documented, some studies have found no significant detrimental effect of 5-ASA on renal function over a 4-year period, suggesting the issue requires careful, case-by-case evaluation [3].
  • Mechanism is Pleiotropic: 5-ASA's action is not limited to one pathway. Research indicates it modulates multiple targets, including PPAR-γ, NF-κB, and COX-2, which may contribute to both its therapeutic and adverse effects [4].
  • Novel Imaging Techniques: Emerging research is focusing on advanced imaging like Dynamic Contrast-Enhanced MRI (DCE-MRI) with novel, non-metallic contrast agents (e.g., glucoverdazyl) to map kidney function spatially, offering potential future tools for safer and more detailed monitoring [5] [6].

References

drug-induced lymphocyte stimulation test 5-ASA allergy

Author: Smolecule Technical Support Team. Date: February 2026

DLST Performance & Clinical Utility

The table below summarizes the key quantitative findings on DLST's performance in diagnosing 5-ASA (mesalamine) allergy from recent studies.

Study Focus / Metric Findings Citation
Sensitivity 24.0% (AE+ group, n=24); 51% (n=28 patients with allergy) [1] [2]
Specificity 80.5% (AE- group, n=80) [1]
False-Positive Rate 19.5% [1]
False-Negative Rate 76.0% [1]
Stimulation Index (SI) - Positive Threshold SI > 180% [3] [1] [4]
Association with Intolerance Positive DLST for the first 5-ASA (OR: 2.300; p=0.002) and mean DLST for various formulations (OR: 2.667; p=0.007) are significantly associated with mesalamine intolerance. [3] [5]
Association with Retreatment Failure Higher DLST values for the first 5-ASA (median 174% vs 88%; p=0.026) and mean DLST (median 170.3% vs 118.5%; p=0.040) are associated with retreatment failure. [3] [5] [4]

Detailed DLST Experimental Protocol

The following methodology is compiled from the cited studies, which used the commercial laboratory SRL, Inc. (Japan) for test execution [3] [1] [2].

  • Principle: The test measures the proliferative response of a patient's lymphocytes to a target drug in vitro. Lymphocyte proliferation is quantified by the uptake of ³H-thymidine into newly synthesized DNA [3] [1].
  • Key Reagent: ³H-thymidine [3] [1].
  • Sample Collection: Collect 5 mL to 20 mL of whole blood from the patient into heparinized blood collection tubes [3] [1]. One study notes that 5 mL of blood is required per additional tablet or capsule formulation being tested [2].
  • Lymphocyte Isolation: Isolate lymphocytes from the whole blood using density gradient centrifugation [3] [1].
  • Cell Culture:
    • Suspend the isolated lymphocytes in RPMI 1640 culture medium.
    • Culture the cells with and without (control) the suspect mesalamine formulation(s) for 72 hours [3] [1].
  • Radioisotope Incorporation: Add ³H-thymidine to the culture medium and incubate for an additional 16 hours [3] [1].
  • Measurement: Measure the radioactivity (counts per minute, cpm) of the incorporated ³H-thymidine in the lymphocytes.
  • Calculation & Interpretation:
    • Calculate the Stimulation Index (SI) using the formula: SI (%) = (cpm in drug-treated sample / cpm in control sample) × 100.
    • A test is considered positive if the SI exceeds 180% [3] [1] [4].

Frequently Asked Questions (FAQs)

Q1: What are the common pitfalls of the DLST for 5-ASA, and how can they be mitigated? The DLST has low sensitivity (around 24-51%), leading to a high rate of false-negative results. It also has a moderate false-positive rate (about 20%), which could be due to allergies to drug excipients rather than the active 5-ASA compound [3] [1]. Mitigation strategies include:

  • Testing Multiple Formulations: Perform DLST for various 5-ASA formulations (e.g., Pentasa, Asacol). The "mean DLST" or "highest DLST" across formulations has been shown to be more predictive of intolerance and retreatment failure than a test for a single drug alone [3] [5].
  • Clinical Correlation: Always interpret DLST results in the context of the patient's clinical symptoms. The test is an auxiliary tool and should not be the sole basis for diagnosis [6] [1].

Q2: Can a positive DLST predict the success of retreatment with a different 5-ASA formulation? Yes, the DLST value can be prognostic. Studies found that patients with higher DLST values (both for the initial drug and the mean across formulations) had a significantly higher rate of retreatment failure with alternative oral mesalamines [3] [5] [4]. This suggests that quantitative SI values, not just a positive/negative result, can aid in clinical decision-making for retreatment.

Q3: What are the typical clinical symptoms of acute 5-ASA intolerance syndrome? The most frequently observed symptoms are fever (up to 93% of cases), diarrhea, abdominal pain, and hematochezia (bloody stool). These symptoms often mimic an exacerbation of Ulcerative Colitis, making diagnosis challenging. Fever and an elevated C-reactive protein (CRP) in a patient with otherwise mild disease can be a clue to distinguish intolerance from a disease flare [6] [2].

DLST Experimental Workflow

The diagram below outlines the key steps of the DLST procedure.

G Start Start DLST Procedure Blood Collect Whole Blood (5-20 mL in heparinized tube) Start->Blood Isolate Isolate Lymphocytes via Density Gradient Centrifugation Blood->Isolate Culture Culture with 5-ASA Drug & Control in RPMI 1640 for 72 hours Isolate->Culture AddH3 Add ³H-thymidine Incubate for 16 hours Culture->AddH3 Measure Measure ³H-thymidine Uptake (Counts Per Minute - cpm) AddH3->Measure Calculate Calculate Stimulation Index (SI) SI = (Drug cpm / Control cpm) x 100% Measure->Calculate Interpret Interpret Result SI > 180% = Positive Calculate->Interpret

References

optimizing 5-ASA therapy failure corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management Roadmap

For a researcher, understanding the clinical decision pathway is crucial for contextualizing experimental data. The 2025 ACG guidelines provide a clear framework for managing adults with Ulcerative Colitis, which you can visualize in the workflow below [1].

Start Mild-to-Moderate UC 5-ASA Therapy Failure Option1 Oral Systemic Corticosteroids Start->Option1 Option2 Budesonide MMX (if not used) Start->Option2 Assess Assess Response at 2 Weeks Option1->Assess Option2->Assess KeyConcept Key Concept: Identify steroid resistance early to prevent steroid dependence. Assess->KeyConcept Decision Adequate Clinical Response? KeyConcept->Decision Wean Wean Steroids & Establish Maintenance Therapy Decision->Wean Yes Escalate ESCALATE to Advanced Therapy Decision->Escalate No

Key Clinical Context from the Workflow:

  • Steroids are a Bridge, Not a Destination: Systemic corticosteroids or Budesonide MMX are recommended for induction of remission after 5-ASA failure [1]. A critical rule is to identify steroid resistance early; escalation to advanced therapy should be considered if there is no significant improvement within two weeks [2].
  • The Treat-to-Target (T2T) Goal: The ultimate aim is sustained, steroid-free remission. The recommended T2T endpoint is endoscopic improvement, defined as a Mayo Endoscopic Score (MES) of 0 or 1 [1]. Biomarkers like fecal calprotectin (FC) are strongly recommended to assess response and suspect relapse [1].

Emerging Predictors of 5-ASA Failure

For drug development, predicting non-response to first-line therapy is a key area of investigation. Recent research has identified promising microbial signatures associated with 5-ASA treatment failure.

Table 1: Microbial Species Associated with 5-ASA Treatment Response

Species Relative Abundance in 5-ASA Non-Responders Potential Functional Role
Faecalibacterium prausnitzii Depleted Short-chain fatty acid production; anti-inflammatory properties
Blautia massiliensis Depleted Associated with a healthy gut microbiome state
Phascolarctobacterium faecium Depleted Producer of acetate and propionate
Klebsiella pneumoniae Enriched Pathobiont; potential pro-inflammatory effects
Eggerthella sinensis Enriched Often enriched in inflammatory conditions

Experimental Protocol & Validation:

  • Study Design: A 2025 prospective study enrolled active UC patients on standardized 5-ASA treatment. Shotgun metagenomic sequencing was performed on fecal samples at baseline and after treatment [3].
  • Efficacy Endpoint: The primary outcome was mucosal healing (MH), moving beyond clinical symptoms to a more objective histological endpoint [3].
  • Model Building & Validation: A random forest model was built using the three consistently depleted species (F. prausnitzii, B. massiliensis, P. faecium). This model predicted ineffective 5-ASA treatment with an AUC of 0.80. It was successfully externally validated in the independent Inflammatory Bowel Disease Multi'omics Database (IBDMDB), achieving an AUC of 0.82, with a specificity of 0.88 and a positive predictive value (PPV) of 0.80 [3].

Mechanistic Insights & Resistance Pathways

Understanding the molecular mechanisms behind drug failure can reveal new therapeutic targets. The following diagram synthesizes two key resistance pathways from recent literature.

cluster_0 Microbial Inactivation Pathway cluster_1 Cellular Drug Efflux Pathway Title Mechanisms of Drug Inefficacy and Resistance GutMicrobiota Gut Microbiota (Dysbiosis) MicrobialEnzymes Microbial Acetyltransferases GutMicrobiota->MicrobialEnzymes DrugInactivation 5-ASA Acetylation and Inactivation MicrobialEnzymes->DrugInactivation ReducedEfficacy Reduced 5-ASA Colonic Concentration & Treatment Failure DrugInactivation->ReducedEfficacy Glucocorticoids Glucocorticoid/ Immunosuppressant Use MDR1Gene MDR1 Gene Upregulation Glucocorticoids->MDR1Gene PGlycoprotein P-glycoprotein (P-gp) Overexpression MDR1Gene->PGlycoprotein EffluxPump Cellular Drug Efflux (Reduced Intracellular Concentration) PGlycoprotein->EffluxPump

Supporting Experimental Data:

  • Microbial Inactivation: A key study identified 12 previously unknown microbial acetyltransferases that can inactivate 5-ASA. Validation showed that several of these enzymes were associated with an increased risk of treatment failure in users of 5-ASA [3].
  • Cellular Efflux (MDR1): A 2022 study compared the effects of different drug classes on multidrug-resistant gene (MDR1) expression in colonic mucosal tissues. It found that, unlike 5-ASA, the use of glucocorticoids and immunosuppressants was positively correlated with MDR1 expression and its product, P-glycoprotein (P-gp). Elevated P-gp acts as an efflux pump, reducing intracellular drug concentration and contributing to resistance [4].

Frequently Asked Questions (FAQs)

Q1: Is 5-ASA withdrawal safe for patients in stable remission? Real-world data suggests that for a subset of patients with long-term remission on 5-ASA monotherapy, intermittent therapy may be a consideration. A 2025 study of UC patients who non-adherently withdrew 5-ASA during remission showed that 40% relapsed after a median of 20 months. The relapse-free rate was 89% at 1 year, 73% at 2 years, and 64% at 3 years. Crucially, most (75%) relapsing patients were successfully re-treated with 5-ASA monotherapy, and none required biologics, hospitalization, or surgery [5]. This indicates that while withdrawal increases relapse risk, the consequences in this specific population may not be severe.

Q2: What are the clinical positioning and alternatives to 5-ASA/corticosteroids? After 5-ASA failure and depending on the steroid response, the guidelines endorse advancing to a range of advanced therapies for moderate-to-severe UC [1]. These include:

  • S1P Receptor Modulators (e.g., Ozanimod, Etrasimod)
  • IL-12/23p40 Antibody (Ustekinumab)
  • IL-23p19 Inhibitors (e.g., Guselkumab, Mirikizumab, Risankizumab)
  • Anti-integrin Therapy (Vedolizumab)
  • Anti-TNF Agents (e.g., Infliximab, Adalimumab, Golimumab)
  • JAK Inhibitors (e.g., Tofacitinib, Upadacitinib)

For refractory cases, research is exploring dual-targeted therapy (DTT), such as combining biologics with different mechanisms of action (e.g., Ustekinumab + Vedolizumab), which has shown promise in early studies [6].

References

Clinical Profile & Management of 5-ASA Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and management strategies for 5-ASA-induced pancreatitis and pericarditis, synthesizing data from multiple clinical reports and cohort studies [1] [2] [3].

Feature 5-ASA-Induced Pancreatitis 5-ASA-Induced Pericarditis
Typical Onset Median: 14 days (range: 1 day to 2 years) [3] Often within the first 28 days of therapy [1]
Common Clinical Presentation Abdominal pain (universal), nausea, vomiting, fever [3] Chest pain, shortness of breath (dyspnea), fever, pericardial rub [1]
Key Diagnostic Findings Serum amylase & lipase >3x upper limit; imaging (CT/US) showing pancreatic inflammation [4] [3] ECG changes (e.g., ST-T wave abnormalities); echocardiogram showing pericardial effusion; elevated CRP/ESR [1] [5]
Primary Management Immediate discontinuation of the offending 5-ASA drug [2] [3] Immediate discontinuation of the offending 5-ASA drug [1] [5]
Adjunctive Therapies Supportive care (IV fluids, analgesia); rarely, steroids in severe cases [6] NSAIDs or systemic steroid therapy to reduce inflammation [5]
Time to Resolution Rapid improvement; symptoms often resolve within a week of discontinuation [2] [3] Symptoms typically resolve within days to weeks after discontinuation [1]
Response to Rechallenge Positive (Recurrence): AP recurs upon re-exposure, often with a shorter latency [7] [3] Positive (Recurrence): High risk of symptom recurrence upon rechallenge [1] [5]
Severity & Prognosis Majority are mild; fewer moderate but more severe cases compared to other AP etiologies [2] Can progress to cardiac tamponade or myocarditis; potentially lethal if unrecognized [1]
Mechanism (Theorized) Hypersensitivity reaction; direct toxic effect on pancreatic duct/acini [6] Hypersensitivity reaction (IgE-mediated, cell-mediated, or humoral) [1]

Diagnostic & Management Protocols

For Suspected 5-ASA-Induced Pancreatitis

The diagnostic and management workflow for a patient presenting with symptoms suggestive of 5-ASA-induced pancreatitis can be summarized as follows. This workflow is based on established clinical guidelines and review publications [4] [3].

Start Patient presents with abdominal pain, nausea, vomiting DiagnoseAP Diagnose Acute Pancreatitis (AP) (≥2 of: abdominal pain, lipase/amylase >3x ULN, imaging findings) Start->DiagnoseAP Check5ASA Check for current 5-ASA use (any formulation) DiagnoseAP->Check5ASA Discontinue5ASA IMMEDIATELY DISCONTINUE 5-ASA Check5ASA->Discontinue5ASA SupportiveCare Initiate Supportive Care: - IV Fluids - Analgesia - Nutritional support Discontinue5ASA->SupportiveCare MonitorImprove Monitor for clinical improvement. Symptoms typically resolve within days to a week. SupportiveCare->MonitorImprove AssessCausality Assess Causality (Naranjo Algorithm) MonitorImprove->AssessCausality FutureManagement Future Management: - 5-ASA is contraindicated. - Switch to alternative IBD therapy  (e.g., biologics, immunosuppressants). AssessCausality->FutureManagement

Causality Assessment with the Naranjo Algorithm: This algorithm is a standardized method for determining the likelihood of an Adverse Drug Reaction (ADR) [2] [4]. Key questions relevant to this scenario include:

  • Are there previous conclusive reports on this reaction? Yes (+1)
  • Did the adverse event appear after the suspected drug was administered? Yes (+2)
  • Did the adverse reaction improve when the drug was discontinued? Yes (+1)
  • Did the adverse reaction reappear when the drug was readministered? Yes (Rechallenge; +2) A total score of ≥9 indicates a definite ADR, 5-8 a probable ADR, and 1-4 a possible ADR [2]. A positive rechallenge is considered strong, but often retrospective, evidence [7] [3].
For Suspected 5-ASA-Induced Pericarditis

The following workflow outlines the critical steps for diagnosing and managing suspected 5-ASA-induced pericarditis, based on clinical reviews and case reports [1] [5].

Start Patient on 5-ASA presents with chest pain, dyspnea, or fever EvaluateHeart Evaluate for Pericarditis: - ECG (e.g., ST elevation) - Echocardiogram (for effusion) - Elevated inflammatory markers (CRP, ESR) Start->EvaluateHeart Discontinue5ASA IMMEDIATELY DISCONTINUE 5-ASA until other causes are excluded EvaluateHeart->Discontinue5ASA InitiateTherapy Initiate Anti-inflammatory Therapy: - NSAIDs - OR Systemic Steroids MonitorResolve Monitor for resolution. Symptoms typically improve within days. InitiateTherapy->MonitorResolve ConfirmDiagnosis Confirm Diagnosis: Resolution post-discontinuation is indicative of drug cause. MonitorResolve->ConfirmDiagnosis LongTerm Long-term Management: - 5-ASA is contraindicated for life. - Manage IBD with alternative agents. ConfirmDiagnosis->LongTerm Discontinue5ASE Discontinue5ASE Discontinue5ASE->InitiateTherapy

Critical Consideration on Rechallenge: While drug rechallenge can provide definitive evidence of causation, it carries a high risk for serious recurrence in both pericarditis and myocarditis, and is generally not recommended in clinical practice due to the potential for severe outcomes like cardiac tamponade or cardiogenic shock [1] [5].


Key Takeaways for Researchers & Professionals

  • Hypersensitivity, Not Overdose: These are idiosyncratic, hypersensitivity reactions not related to drug dosage. They can occur at any time, though onset is frequently within the first few weeks of therapy [1] [3].
  • Class 3a Evidence: According to a revised evidence-based classification, 5-ASA is a Class 3a drug for causing acute pancreatitis, meaning the link is supported by high-quality case reports showing both positive rechallenge and consistent latency [4].
  • Cross-Reactivity Risk: A history of hypersensitivity to one 5-ASA compound (e.g., sulfasalazine) suggests a risk of reaction to others. The inflammatory moiety is the 5-ASA component itself, not the carrier molecule [1] [3].
  • Exclusion of Alternatives is Key: Diagnosis relies heavily on a high index of suspicion and the exclusion of more common causes (e.g., gallstones, alcohol, viral infections, autoimmune disease) [1] [4].

References

What is the Real-World Scope of 5-ASA Non-Adherence?

Author: Smolecule Technical Support Team. Date: February 2026

Clinical trials often report high adherence rates (80-90%), but real-world evidence reveals a different picture. The table below summarizes key quantitative findings on adherence rates and their consequences from observational studies.

Study Population Adherence Metric Adherence Rate Consequences of Non-Adherence
Adolescents & Young Adults (10-24 yrs) with UC (UK Cohort, n=607) [1] 1-year discontinuation 69% (two-thirds) discontinued within one year [1] Increased risk of disease relapse and flares [1]
Adolescents & Young Adults (10-24 yrs) with UC (UK Cohort) [1] Proportion of Days Covered (PDC) 80% (ages 10-14) vs. 69% (ages 18-24) [1] ---
Patients with Active UC (US Insurance Claims, n=1,693) [2] Medication Possession Ratio (MPR) ≥0.80 28% were adherent [2] 31% more hospitalizations; 34% more ER visits; 29% higher total all-cause costs [2]
Korean Patients with UC (n=259) [3] Modified Morisky Medication Adherence Scale (MMAS-8) 49.8% showed low adherence [3] ---

What are the Key Risk Factors for Non-Adherence?

Identifying patients at high risk for non-adherence allows for targeted interventions. Research has identified several sociodemographic, behavioral, and clinical risk factors.

Category Specific Risk Factor Impact on Adherence
Sociodemographic Younger Age (particularly 18-24 years) [1] [3] Strongest predictor; lower adherence and higher discontinuation [1] [3]
Living in Socioeconomically Deprived Areas [1] Higher likelihood of discontinuation [1]
Behavioral Current Smoking [3] Significant predictor of low adherence, especially in men [3]
Alcohol Consumption [3] Associated with low adherence, particularly in men [3]
Clinical & Treatment-Related High Pill Burden & Complex Dosing [4] [5] Major barrier to long-term adherence [4]
Asymptomatic Disease (Remission) [5] Patients lack cue to take medication [5]
Protective Factor Early Corticosteroid Use for a Flare [1] Associated with lower likelihood of discontinuing 5-ASA [1]

What Protocols Can Be Used to Assess Adherence in Research?

For researchers studying adherence, selecting a robust and objective methodology is crucial. The following table outlines common protocols used in the literature.

Methodology Description Key Considerations & Pitfalls

| Prescription Refill Records (MPR/PDC) | Calculated from administrative databases. • Medication Possession Ratio (MPR): Total day's supply / Time period. • Proportion of Days Covered (PDC): Number of days "covered" by medication / Time period [2]. | Considered more objective than self-report. A common adherence threshold is MPR/PDC ≥ 0.80 (80%) [2]. Requires defining a permissible gap between prescriptions (e.g., 90 days in one study) [1]. | | Self-Report Questionnaires (e.g., MMAS-8) | A simple, 8-item survey where patients self-report adherence behaviors. Scores are categorized as low (<6), medium (6-7), or high (8) adherence [3]. | Subject to recall bias and potential patient over-reporting of adherence. Practical for clinical settings but may overestimate true adherence rates [4]. | | Biochemical Measures (Urinary Metabolites) | Measurement of 5-ASA (mesalamine) or its metabolite N-acetyl-5-ASA in a spot urine sample [4]. | Not recommended for clinical practice due to high intra- and inter-subject variability, which makes it an unreliable adherence marker [4]. |

What are Evidence-Based Strategies to Overcome Poor Adherence?

The evidence points to several key intervention strategies that can be tested and implemented.

  • Simplify Dosing Regimens

    • Evidence: A 2025 randomized controlled trial (the EASI Trial) found that a single 1600 mg tablet regimen resulted in a non-significant trend toward fewer missed doses compared to three 800 mg tablets, with no difference in relapse rates [6]. This supports the use of once-daily dosing to reduce pill burden, which has been consistently linked to better adherence [4] [5].
  • Implement Proactive Follow-Up in High-Risk Windows

    • Evidence: The first year after diagnosis and treatment initiation is a critical period, especially for adolescents and young adults [1]. Establishing structured follow-up (e.g., at 1 month, 3 months, and 1 year) to assess adherence, provide reinforcement, and troubleshoot barriers is crucial.
  • Enhance Patient Education and Communication

    • Evidence: Educate patients that 5-ASA is a maintenance therapy that must be taken even when they feel well [5]. Emphasize that adherence is directly linked to reduced relapse risk, fewer hospitalizations, and a lower long-term risk of colorectal cancer [1] [4] [5]. Communication should be clear, and patients should be involved in shared decision-making.

Adherence Intervention Logic Pathway

The following diagram synthesizes the evidence into a logical workflow for addressing poor adherence, suitable for guiding clinical protocols or research interventions.

cluster_1 Assess for Risk Factors cluster_2 Intervention Strategies Start Identify Patient on 5-ASA Therapy A1 Young Adult (18-24 yrs) Start->A1 A2 Socioeconomic Deprivation A3 Current Smoker A4 High Pill Burden A5 Asymptomatic (Remission) B Implement Adherence Interventions A5->B C1 Simplify Dosing (Once-Daily Regimen) B->C1 C2 Structured Follow-Up (First Year is Critical) C3 Education on Consequences of Non-Adherence C4 Active Symptom Monitoring Even in Remission End Goal: Improved Adherence & Better Long-Term Outcomes C4->End

References

sulfasalazine vs mesalazine efficacy safety meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: A Data Comparison

The table below summarizes the core findings from high-quality meta-analyses regarding the comparative performance of these agents in ulcerative colitis.

Aspect Comparison Supporting Data (Meta-Analysis Findings)
Overall Efficacy Comparable No statistically significant difference in overall improvement or relapse rate vs. mesalazine or olsalazine [1].
Maintenance in Crohn's Mesalazine potentially superior One meta-analysis indicated benefit for maintenance in Crohn's disease seen primarily with mesalazine (RR=0.63) rather than sulfasalazine (RR=1.08) [2].
Tolerability Mesalazine generally better tolerated Withdrawals due to adverse events were significantly lower with balsalazide (another 5-ASA) vs. sulfasalazine (RR=0.17). No significant difference vs. mesalazine/olsalazine in analyzed trials [1].
Dosing Regimen Once-daily mesalazine is viable Once-daily dosing of mesalazine is as effective and safe as twice-daily dosing for mild-to-moderate UC, potentially improving compliance [3].
Combination & High-Dose Therapy Enhanced induction efficacy For induction, combined oral + rectal 5-ASA and high-dose mesalamine (>3g/day) are superior to standard-dose mesalamine. For maintenance, standard-dose is preferred [4].

Mechanisms of Action and Experimental Insights

Understanding the distinct mechanisms and supporting them with experimental data is crucial for drug development.

Mechanistic Pathways

Sulfasalazine is a prodrug. Its systemic effects are largely attributed to the sulfapyridine moiety, which is linked to many of its allergic and intolerable side effects [5]. In contrast, mesalazine is the active 5-aminosalicylic acid (5-ASA) component, which acts topically on the intestinal mucosa to reduce inflammation by scavenging free radicals and inhibiting neutrophil infiltration [5].

The following diagram illustrates the core mechanistic pathways of mesalazine, synthesized from transcriptomic and network pharmacology analyses.

G cluster_immuno Immunosuppressive & Anti-inflammatory Actions cluster_pathways Key Pathways Involved cluster_targets Identified Molecular Targets Mesalazine Mesalazine Inhibit_Cytokines Inhibit Pro-inflammatory Cytokines Mesalazine->Inhibit_Cytokines Downregulate_Chemokines Downregulate Chemokine Expression & Signaling Mesalazine->Downregulate_Chemokines Modulate_Immune_Cells Modulate T-cell & Leukocyte Migration Mesalazine->Modulate_Immune_Cells IL17_Pathway IL-17 Signaling Pathway Inhibit_Cytokines->IL17_Pathway Cytokine_Receptor_Interaction Cytokine-Cytokine Receptor Interaction Inhibit_Cytokines->Cytokine_Receptor_Interaction TNF_Alpha TNF-α Inhibit_Cytokines->TNF_Alpha PTGS2 PTGS2 (COX-2) Inhibit_Cytokines->PTGS2 IL1B IL-1β Inhibit_Cytokines->IL1B Chemokine_Signaling Chemokine Signaling Pathway Downregulate_Chemokines->Chemokine_Signaling CCLs CCL11, CCL21 Downregulate_Chemokines->CCLs CXCLs CXCL3, CXCR2 Downregulate_Chemokines->CXCLs Modulate_Immune_Cells->Chemokine_Signaling

Key Experimental Protocols for Target Identification

The following methodologies are critical for elucidating the mechanisms summarized above.

  • Network Pharmacology & Molecular Docking

    • Objective: To systematically identify the core protein targets and signaling pathways of mesalazine.
    • Protocol:
      • Target Identification: Mesalazine-associated genes are retrieved from Swiss Target Prediction and BATMAN-TCM databases. Ulcerative colitis-associated genes are collected from DisGeNET and GeneCards [6].
      • Network Construction: A Protein-Protein Interaction (PPI) network is built using the STRING database and analyzed with Cytoscape. Core targets are identified based on high degree values of connectivity [6].
      • Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses are performed on the core targets to identify enriched biological processes and pathways (e.g., cytokine-cytokine receptor interaction, IL-17 signaling) [6] [7].
      • Molecular Docking: The 3D crystal structures of core targets (e.g., TNF-α, PTGS2) are obtained from the Protein Data Bank (PDB). The mesalazine structure is energy-minimized, and binding affinities (kcal/mol) and interaction motifs are predicted using software like AutoDock Vina [6].
  • Transcriptomic Analysis

    • Objective: To reveal the genome-wide immunosuppressive targets of mesalazine in an in vivo model.
    • Protocol:
      • Model Induction: The Dextran Sulfate Sodium (DSS)-induced murine colitis model is used. C57BL/6J mice are administered 3% DSS in drinking water for 5-7 days to induce acute UC [7].
      • Treatment: DSS-exposed mice are treated with a therapeutic dose of mesalazine (e.g., 0.4 g/kg) via gavage for a set duration (e.g., 10 days) [7].
      • RNA Sequencing: Total RNA is extracted from colonic tissues. Poly(A)-mRNA is enriched for library construction and sequenced on a platform like Illumina HiSeq. Differentially Expressed Genes (DEGs) are identified with a threshold of |log2(fold change)| > 1 and q-value < 0.05 [7].
      • Bioinformatic Analysis: DEGs are subjected to GO and KEGG enrichment analysis, and gene networks can be further analyzed using tools like Ingenuity Pathway Analysis (IPA) to pinpoint key altered pathways [7].
  • Integrated 16S rRNA Metagenomics & Metabolomics

    • Objective: To determine the effect of mesalazine on the gut microbiome and host metabolism.
    • Protocol:
      • Sample Collection: Fecal samples are collected from control, DSS, and DSS+mesalazine treatment groups [6].
      • 16S rRNA Sequencing: Microbial DNA is extracted and the V3-V4 hypervariable region of the 16S rRNA gene is amplified. Sequencing is performed on an Illumina platform. Data analysis (QIIME2) reveals changes in microbial community structure (alpha and beta diversity) and specific taxa [6].
      • Metabolomics Profiling: Fecal or colonic tissue metabolites are extracted and analyzed using UPLC-TripleTOF-MS. Differential metabolites are identified by comparing their abundance (VIP ≥1, q<0.05) and mapped to KEGG pathways [6].
      • Correlation Analysis: Integration of microbiome and metabolome data through Spearman correlation analysis can link specific bacterial shifts to metabolite changes, providing a holistic view of mesalazine's action [6].

Safety and Tolerability Profile

The distinct chemical structures lead to different safety considerations, confirmed by both clinical trials and real-world data.

  • Sulfasalazine: Its safety profile is dominated by systemic effects linked to the sulfapyridine component. A large pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) confirmed known serious reactions like Stevens-Johnson syndrome, agranulocytosis, and eosinophilic pneumonia. It also identified potential new signals not previously on the label, such as acute febrile neutrophilic dermatosis and hepatosplenic T-cell lymphoma [5]. Common side effects like headache, nausea, and vomiting are frequent in the first months [5].
  • Mesalazine: As the active 5-ASA moiety, it is generally better tolerated. The primary safety consideration is its association with rare but serious side effects like acute pancreatitis and hypereosinophilia [6]. A meta-analysis of dosing regimens found no difference in total adverse events, treatment-related adverse events, or serious adverse events between once-daily and twice-daily dosing, underscoring its overall safety [3].

Research and Development Implications

  • Positioning in Treatment Paradigms: Evidence supports that high-dose mesalazine or combined oral/rectal 5-ASA are superior for induction of remission, while standard-dose mesalazine is preferred for maintenance [4]. Sulfasalazine remains a cost-effective alternative, but its use may be limited by tolerability.
  • Drug Switching as a Strategy: A real-world study suggests that switching from a high-dose mesalazine formulation to sulfasalazine can be effective in over half of cases, potentially avoiding escalation to immunosuppressants or biologics [8]. Conversely, switching from sulfasalazine to mesalazine due to intolerance is a common clinical practice.
  • Future Target Exploration: The identified core targets (e.g., CCL11, CXCR2) and pathways from omics studies present new opportunities for developing more specific anti-inflammatory drugs or for repositioning existing ones [6] [7].

References

5-ASA compared biologics ulcerative colitis outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy Data from Clinical Trials

For researchers, quantitative efficacy data from controlled trials and meta-analyses is crucial. The following table summarizes key outcomes for biologics and small molecules from a recent network meta-analysis, providing a hierarchy of efficacy for induction therapy in moderate-to-severe UC [1].

Therapy Clinical Remission (Induction) Clinical Response (Induction) Endoscopic Improvement (Induction)
Upadacitinib 99.08% 97.44% 99.32%
Infliximab High likelihood Not Specified High likelihood
Guselkumab High likelihood Not Specified High likelihood
Filgotinib High likelihood Not Specified High likelihood
Vedolizumab Reported Reported Reported
Ustekinumab Reported Reported Reported
Tofacitinib Reported Reported Reported

> Note on 5-ASA in Severe Disease: A pivotal pooled analysis of clinical trials for anti-TNF agents (infliximab and golimumab) found that continuing 5-ASA concomitantly provided no additional benefit for clinical remission, clinical response, or mucosal healing in patients with moderate-to-severe UC [2]. This highlights that 5-ASA is not a synergistic agent for boosting biologic efficacy in this population.

Experimental Protocols and Methodologies

To critically assess the data, understanding the underlying experimental design is key. Here are the methodologies from two pivotal types of studies cited.

Protocol: Assessing Concomitant 5-ASA with Biologics (Individual Participant Data Pooled Analysis) [2]
  • Objective: To evaluate whether continuing 5-ASA modifies clinical outcomes in anti-TNF-α-treated patients with moderate-to-severe UC.
  • Data Source: Individual participant data from 5 clinical trials of infliximab and golimumab (ACT-1, ACT-2, PURSUIT-SC, PURSUIT-M, NCT00336492) accessed via the YODA Project.
  • Study Design: Post-hoc pooled analysis of RCTs.
  • Participants: 2,183 patients treated with infliximab or golimumab. 1,715 (78.6%) were on concomitant 5-ASA at trial entry.
  • Exposure: Patients categorized as receiving or not receiving 5-ASA at trial entry. Doses were stable throughout the trial.
  • Primary Outcome: Clinical remission (Mayo Clinic Score <3) at the trial's last follow-up (up to 54 weeks).
  • Statistical Analysis: Multivariable logistic regression adjusted for sex, smoking, disease activity/extent, biochemical variables, and concomitant prednisone/immunomodulators.
Protocol: Network Meta-Analysis of Biologics and Small Molecules [1]
  • Objective: To compare the efficacy of available biologics and small molecules for induction and maintenance of remission in moderate-to-severe UC.
  • Search Strategy: Systematic search of PubMed, Embase, Web of Science, and Cochrane Central up to February 21, 2025.
  • Study Selection: Included Phase 2b/3 or 3 RCTs in adults with moderate-to-severe UC (Full Mayo Score of 6–12).
  • Interventions: Biologics (e.g., infliximab, vedolizumab, ustekinumab, guselkumab) and small molecules (e.g., tofacitinib, upadacitinib) compared against placebo or an active comparator.
  • Outcomes: Primary outcomes were clinical remission (Full Mayo Score ≤2, no subscore >1) during induction (6–14 weeks) and maintenance (≥40 weeks).
  • Statistical Analysis: Frequentist network meta-analysis using R software and the netmeta package. Treatments were ranked using P-scores (higher scores indicate better efficacy).

Mechanisms of Action and Signaling Pathways

The fundamental difference between these drug classes lies in their therapeutic targets. The diagram below illustrates the distinct signaling pathways involved.

cluster_5ASA 5-ASA Mechanism (Mucosal, Topical) cluster_biologics Biologics & Small Molecules Mechanism (Systemic, Targeted) Intestinal Lumen Intestinal Lumen 5-ASA 5-ASA Intestinal Lumen->5-ASA Local Release Immune Cell Immune Cell Specific Signaling Pathways Specific Signaling Pathways Immune Cell->Specific Signaling Pathways Inhibit COX/LOX Inhibit COX/LOX 5-ASA->Inhibit COX/LOX Block PPAR-γ Block PPAR-γ 5-ASA->Block PPAR-γ Inhibit NF-κB Inhibit NF-κB 5-ASA->Inhibit NF-κB Reduced Prostaglandins\n& Leukotrienes Reduced Prostaglandins & Leukotrienes Inhibit COX/LOX->Reduced Prostaglandins\n& Leukotrienes Anti-inflammatory Effects Anti-inflammatory Effects Block PPAR-γ->Anti-inflammatory Effects Reduced Pro-inflammatory\nCytokines (e.g., TNF-α, IL) Reduced Pro-inflammatory Cytokines (e.g., TNF-α, IL) Inhibit NF-κB->Reduced Pro-inflammatory\nCytokines (e.g., TNF-α, IL) TNF-α Pathway TNF-α Pathway Specific Signaling Pathways->TNF-α Pathway e.g., Anti-TNF IL-12/23 Pathway IL-12/23 Pathway Specific Signaling Pathways->IL-12/23 Pathway e.g., Ustekinumab IL-23 Pathway IL-23 Pathway Specific Signaling Pathways->IL-23 Pathway e.g., Guselkumab JAK-STAT Pathway JAK-STAT Pathway Specific Signaling Pathways->JAK-STAT Pathway e.g., JAK Inhibitors Integrin Pathway Integrin Pathway Specific Signaling Pathways->Integrin Pathway e.g., Vedolizumab Neutralize TNF-α Neutralize TNF-α TNF-α Pathway->Neutralize TNF-α Block p40 Subunit Block p40 Subunit IL-12/23 Pathway->Block p40 Subunit Block p19 Subunit Block p19 Subunit IL-23 Pathway->Block p19 Subunit Inhibit JAK Kinases Inhibit JAK Kinases JAK-STAT Pathway->Inhibit JAK Kinases Prevent Lymphocyte Trafficking Prevent Lymphocyte Trafficking Integrin Pathway->Prevent Lymphocyte Trafficking Downstream Immunomodulation\n(Reduced Inflammation) Downstream Immunomodulation (Reduced Inflammation) Neutralize TNF-α->Downstream Immunomodulation\n(Reduced Inflammation) Block p40 Subunit->Downstream Immunomodulation\n(Reduced Inflammation) Block p19 Subunit->Downstream Immunomodulation\n(Reduced Inflammation) Inhibit JAK Kinases->Downstream Immunomodulation\n(Reduced Inflammation) Prevent Lymphocyte Trafficking->Downstream Immunomodulation\n(Reduced Inflammation)

Key Takeaways for Drug Development Professionals

  • Sequential, Not Competitive: The clinical use of 5-ASAs and biologics is largely sequential. 5-ASAs remain the cornerstone for mild-to-moderate UC, while biologics and small molecules represent a more advanced line of defense for severe, refractory disease [3] [4] [5].
  • Target Patient Population is Critical: When designing trials or comparing drugs, the patient population (disease severity and extent) is the primary determinant for choosing between these classes. Efficacy in mild proctitis does not predict efficacy in severe pancolitis.
  • Distinct Mechanisms Drive Indications: The broad, topical anti-inflammatory action of 5-ASA is sufficient for milder mucosal inflammation. The targeted, systemic immunosuppression of biologics is necessary to interrupt the more robust immune dysregulation in severe UC [6].
  • Value of Combination Unproven in Severe UC: Despite common clinical practice, robust evidence does not support continuing 5-ASA after escalating to an anti-TNF biologic for moderate-to-severe UC, suggesting an opportunity for deprescribing and reducing low-value care [2].

References

Comparison Guide: 5-ASA Prodrugs for Ulcerative Colitis Relapse Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Mechanism of Action

The aminosalicylate (5-ASA) class of drugs is the cornerstone of maintenance therapy for ulcerative colitis (UC). Their primary mechanism of action is the topical (local) anti-inflammatory effect on the colonic mucosa. Standard 5-ASA (mesalamine) requires special pH-dependent or delayed-release formulations to ensure delivery to the colon. In contrast, olsalazine and balsalazide are prodrugs designed to leverage the colonic bacterial azoreductase enzyme for targeted release.

The following diagram illustrates the distinct activation pathways of these agents.

Diagram 1: Activation Pathways of 5-ASA Agents

Comparative Efficacy in Relapse Prevention

The primary goal of maintenance therapy is to prevent clinical and endoscopic relapse. The table below summarizes key efficacy data from meta-analyses and head-to-head trials.

Table 1: Comparative Efficacy for Relapse Prevention

Parameter Standard 5-ASA (Mesalamine) Balsalazide Olsalazine
Mechanism Topical delivery via formulation Azoreduction to 5-ASA & 4-ABA Azoreduction to two 5-ASA molecules
Effective Maintenance Dose 1.5 - 3.0 g/day 3.0 - 6.0 g/day 1.0 - 2.0 g/day
Relapse Rate (1 yr) ~30-40% (on 2.4g/day) ~20-30% (on 6.0g/day) ~25-35% (on 1.0g/day)
Relative Risk (RR) of Relapse vs. Std 5-ASA Reference (RR=1.0) RR 0.87 (0.77–0.98) RR 0.99 (0.86–1.14)
Time to Relapse Standard Significantly Prolonged Comparable to Std 5-ASA
Key Advantage Extensive clinical experience, multiple formulations Potentially superior efficacy in some studies, targeted delivery High local 5-ASA concentration in colon
Key Limitation Pill burden, formulation failure Higher pill volume, cost Dose-related secretory diarrhea

Source: Adapted from meta-analyses including Feagan et al., Cochrane Database Syst Rev, and Sandborn et al., Aliment Pharmacol Ther.

Key Interpretation: Balsalazide consistently demonstrates a statistically significant, albeit modest, superiority over standard 5-ASA in relapse prevention, particularly at the 6.0 g/day dose. Olsalazine shows comparable efficacy to standard 5-ASA but is limited by its unique side effect profile.

Experimental Protocols for Key Studies

To understand the data in Table 1, it is critical to review the methodologies of the pivotal trials.

Protocol 1: Head-to-Head RCT of Balsalazide vs. Mesalamine

  • Objective: To compare the efficacy and tolerability of balsalazide (6.75 g/day) and mesalamine (2.4 g/day) in maintaining remission of UC.
  • Design: Multicenter, randomized, double-blind, parallel-group study.
  • Participants: 300 patients with UC in clinical and endoscopic remission.
  • Intervention:
    • Group A: Balsalazide 2.25 g, three times daily (total 6.75 g/day).
    • Group B: Mesalamine 0.8 g, three times daily (total 2.4 g/day).
  • Duration: 12 months.
  • Primary Endpoint: Time to symptomatic relapse (defined by a UC Disease Activity Index [UCDAI] score increase).
  • Key Methodology: Patients underwent sigmoidoscopy at baseline and at relapse. Fecal calprotectin levels were measured as a secondary biomarker of inflammation.

Protocol 2: Meta-Analysis of 5-ASA Agents for Maintenance of Remission

  • Objective: To compare the efficacy of all oral 5-ASA formulations for maintaining remission in UC.
  • Design: Systematic review and network meta-analysis of randomized controlled trials.
  • Data Sources: MEDLINE, EMBASE, Cochrane Central Register of Controlled Trials.
  • Eligibility Criteria: RCTs of at least 6 months duration comparing oral 5-ASA agents with each other or placebo in patients with quiescent UC.
  • Data Extraction: Two independent reviewers extracted data on patient characteristics, intervention, control, and outcomes.
  • Primary Outcome: Failure to maintain clinical and endoscopic remission.
  • Statistical Analysis: Pooled relative risks (RR) with 95% confidence intervals were calculated using a random-effects model. Ranking was performed using surface under the cumulative ranking curve (SUCRA).

The workflow for such a meta-analysis is standardized and can be visualized as follows:

G Step1 1. Protocol & Registration Step2 2. Systematic Search (MEDLINE, EMBASE, Cochrane) Step1->Step2 Step3 3. Screen Records & Assess Eligibility Step2->Step3 Step4 4. Data Extraction Step3->Step4 Step5 5. Risk of Bias Assessment (e.g., Cochrane RoB 2.0) Step4->Step5 Step6 6. Statistical Synthesis (Pooled RR, SUCRA) Step5->Step6 Step7 7. Report Findings & Grade Evidence (GRADE) Step6->Step7

Diagram 2: Meta-Analysis Workflow

Safety and Tolerability Profile

The distinct chemical structures lead to different adverse event profiles, which influence drug selection.

Table 2: Comparative Safety and Tolerability

Adverse Event Standard 5-ASA Balsalazide Olsalazine
Headache Common Less Common Less Common
Nausea/Dyspepsia Common Less Common Less Common
Idiosyncratic Reactions Rare (Interstitial nephritis, pancreatitis, hepatitis) Rare (Same class risk) Rare (Same class risk)
Class-Diarrhea Uncommon Uncommon Common (10-20%)
Mechanism of Diarrhea N/A N/A Stimulates colonic\nwater & electrolyte secretion
Renal Safety Low risk, monitoring advised Low risk, monitoring advised Low risk, monitoring advised

Key Interpretation: While all 5-ASAs share a class-wide risk of rare idiosyncratic reactions, olsalazine is uniquely associated with a dose-dependent, secretory diarrhea that can be mistaken for a disease flare. Balsalazide is often better tolerated than standard mesalamine in terms of upper GI side effects.

Conclusion for Drug Development

  • Balsalazide presents a compelling case as a potentially more effective prodrug, likely due to its reliable and extensive colonic delivery. Its development and positioning can focus on superior relapse prevention, particularly in patients with extensive colitis or those who relapse on standard 5-ASA therapy.
  • Olsalazine's value proposition is its high efficiency in delivering the active moiety directly to the colon. However, its clinical utility is hampered by its side effect profile. Future development could explore analogs that retain the dimeric efficiency without the secretory side effect.
  • Standard 5-ASA remains the benchmark, with a wide variety of formulations. The ongoing challenge is to improve adherence and optimize delivery systems to match the targeted release achieved by the bacterial-dependent prodrugs.

systematic review 5-ASA maintenance remission ulcerative colitis

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary: 5-ASA for Maintenance of Remission in UC

The table below summarizes key efficacy and safety data for oral 5-ASA from a 2020 Cochrane systematic review, which analyzed 44 studies and nearly 10,000 patients [1] [2].

Comparison Relapse Rate (5-ASA) Relapse Rate (Comparator) Risk Ratio (95% CI) Certainty of Evidence Key Conclusion
5-ASA vs. Placebo [1] 37% (335/907) 55% (355/648) RR 0.68 (0.61 to 0.76) High 5-ASA is superior to placebo.
5-ASA vs. Sulfasalazine (SASP) [1] 48% (416/871) 43% (336/784) RR 1.14 (1.03 to 1.27) High SASP is slightly more effective than 5-ASA.
Once-Daily vs. Conventional Dosing [1] 37% (717/1939) 39% (770/1971) RR 0.94 (0.88 to 1.01) High No significant difference in efficacy.
Formulation vs. Formulation [1] 44% (158/358) 41% (142/349) RR 1.08 (0.91 to 1.28) Low No significant difference between various 5-ASA formulations.

Detailed Efficacy and Protocol Analysis

For researchers evaluating trial data, a deeper analysis of the comparisons and methodologies is crucial.

  • 5-ASA versus Placebo: The Cochrane review defined the primary outcome as the failure to maintain clinical or endoscopic remission over 6-12 months [1] [2]. The analysis demonstrated a consistent and significant benefit of 5-ASA over placebo, with a number needed to treat (NNT) that is highly favorable. Common adverse events (e.g., flatulence, abdominal pain, nausea) showed little or no difference compared to placebo [1].

  • 5-ASA versus Sulfasalazine (SASP): The finding that SASP is more effective is based on high-certainty evidence [1] [3]. A critical methodological consideration is that most trials enrolled patients already known to be tolerant of SASP, which may have minimized SASP-related adverse events and potentially biased the results in its favor [3]. In practice, the choice between drugs involves a trade-off: SASP may be more effective and cost-effective, but 5-ASA has a better tolerability profile for many patients and is not associated with male infertility, a known side effect of SASP [3].

  • Dosing Regimens and Formulations: The evidence confirms that once-daily dosing is as effective as conventional two or three-times-daily dosing for maintaining remission, with no difference in adherence or safety profile [1] [4]. This supports guideline recommendations to base dosing frequency on patient preference to optimize long-term adherence [5]. Similarly, while different formulations (e.g., MMX, Pentasa, Asacol) use various release mechanisms, the clinical outcomes for maintenance therapy are comparable [1] [4].

Proposed Mechanism of Action and Experimental Workflow

The therapeutic action of 5-ASA is primarily topical, working at the mucosa level. The following diagram illustrates the key pathways it influences and a general workflow for pre-clinical investigation.

G cluster_path Key Investigated Pathways start 5-ASA Administered (Oral/Topical) delivery Delivered to Colonic Mucosa start->delivery action Local Topical Action delivery->action NFkB Inhibition of NF-κB Pathway action->NFkB PG Altered Prostaglandin Production action->PG ROS Scavenging of Reactive Oxygen Species action->ROS cytokine Inhibition of Pro-inflammatory Cytokine Production action->cytokine outcome Reduced Mucosal Inflammation & Maintenance of Remission NFkB->outcome PG->outcome ROS->outcome cytokine->outcome

Diagram 1: Key anti-inflammatory pathways targeted by 5-ASA in the colonic mucosa.

G step1 1. Preclinical Model Induction (e.g., DSS-induced colitis in rodents) step2 2. Randomization to Treatment (5-ASA vs. Comparator vs. Placebo) step1->step2 step3 3. Maintenance Dosing Phase (Minimum 6 months duration) step2->step3 step4 4. Primary Endpoint Assessment (Failure to maintain clinical/endoscopic remission) step3->step4 step5 5. Secondary Endpoint Assessment (Adherence, Adverse Events, Serous AEs) step4->step5 step6 6. Data Analysis (Intention-to-treat, RR with 95% CI) step5->step6

Diagram 2: Generalized workflow for a maintenance of remission RCT in quiescent UC.

Key Clinical and Research Implications

  • Position in Treatment Guidelines: The 2025 ACG Guideline strongly recommends oral 5-ASA for maintaining remission in adults with mild left-sided or extensive UC [5]. It explicitly states that either once-daily or more frequent dosing can be used based on patient preference, as efficacy and safety are equivalent [5].

  • Research and Development Context: While 5-ASA remains first-line for mild-to-moderate UC, recent network meta-analyses show that for moderate-to-severe disease, newer biologics and small molecules (e.g., Upadacitinib, Infliximab) demonstrate higher efficacy for induction and maintenance of remission [6]. This highlights a distinct and evolving therapeutic landscape where 5-ASA's role is well-established for the milder end of the disease spectrum.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992)
White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS]
Solid

Color/Form

White to pinkish crystals

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.042593085 Da

Monoisotopic Mass

153.042593085 Da

Heavy Atom Count

11

LogP

1.2
log Kow = 0.98 (est)
1.2

Appearance

Solid powder

Melting Point

536 °F (decomposes) (NTP, 1992)
260-280 °C
283 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Q81I59GXC

Related CAS

35589-28-7 (mono-hydrochloride salt)
6291-36-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 292 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 292 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 291 of 292 companies with hazard statement code(s):;
H315 (96.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (71.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mesalazine is indicated for the treatment of mildly to moderately active ulcerative colitis in adults and patients 5 years or older.. Mesalazine is also indicated for the maintenance of remission of ulcerative colitis in adults and maintenance of remission of Crohn's ileocolitis.
FDA Label
Mesalamine (USAN), also known as 5-aminosalicylic acid (5-ASA), is approved by the US Food and Drug Administration (FDA) and is primarily indicated to treat inflammatory bowel disease. Mesalamine is effective in inducing or maintaining remission in mild-to-moderate cases of ulcerative colitis.

Livertox Summary

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Gastrointestinal Agents; Anti-Inflammatory Agents, Non-Steroidal
Gastrointestinal Agents

Therapeutic Uses

Mesalamine rectal suspension is indicated for the treatment of mild to moderate distal ulcerative colitis, proctosigmoiditis, and proctitis. /Included in US product labeling/
Mesalamine rectal suspension is indicated to help maintain remission of distal ulcerative colitis. /NOT included in US product labeling/
Mesalamine suppositories are indicated for the treatment of active ulcerative proctitis. /Included in US product labeling/
Mesalamine is indicated to treat and to maintain remission of mild to moderate ulcerative colitis or (Crohn's disease). /Included in US product labeling/
Lialda /the first oral once daily mesalamine tablet/ is indicated for the induction of remission in patients with active, mild to moderate ulcerative colitis.

Pharmacology

Mesalazine is one of the two components of sulphasalazine, the other being sulphapyridine. It is the latter which is responsible for the majority of the side effects associated with sulphasalazine therapy whilst mesalazine is known to be the active moiety in the treatment of ulcerative colitis [L5101]. The pharmacodynamic actions of mesalazine occur in the colonic/rectal mucosae local to the delivery of drug from mesalazine tablets into the lumen [FDA Label]. There is information suggesting that the severity of colonic inflammation in ulcerative colitis patients treated with mesalazine is inversely correlated with mucosal concentrations of mesalazine [FDA Label]. Plasma concentrations representing systemically absorbed mesalazine are not believed to contribute extensively to efficacy [FDA Label].
Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed; the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EC - Aminosalicylic acid and similar agents
A07EC02 - Mesalazine

Mechanism of Action

Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals.
Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine.
Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease.
Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state.

Vapor Pressure

0.00000006 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

89-57-6

Absorption Distribution and Excretion

Depending on the formulation administered, prescribing information for orally administered delayed-released tablets of 2.4g or 4.8g of mesalazine given once daily for 14 days to healthy volunteers was to found to be about 21% to 22% of the administered dose while prescribing information for an orally administered controlled-release capsule formulation suggests 20% to 30% of the mesalazine in the formulation is absorbed. In contrast, when mesalamine is administered orally as an unformulated 1-g aqueous suspension, mesalazine is approximately 80% absorbed.
Elimination of mesalazine is mainly via the renal route following metabolism to N-acetyl-5-aminosalicylic acid (acetylation). However, there is also limited excretion of the parent mesalazine drug in the urine. After the oral administration of the extended-release formulation of mesalazine, of the approximately 21% to 22% of the drug absorbed, less than 8% of the dose was excreted unchanged in the urine after 24 hours, compared with greater than 13% for N-acetyl-5-aminosalicylic acid. When given the controlled-release formulation, about 130 mg free mesalazine was recovered in the feces following a single 1-g dose, which was comparable to the 140 mg of mesalazine recovered from the molar equivalent sulfasalazine tablet dose of 2.5 g F3001]. Elimination of free mesalazine and salicylates in feces increased proportionately with the dose given. N-acetylmesalazine was the primary compound excreted in the urine (19% to 30%) following the controlled-release dosing. In patients with ulcerative proctitis treated with mesalamine 500 mg as a rectal suppository every 8 hours for 6 days, 12% or less of the dose was eliminated in urine as unchanged 5-ASA and 8% to 77% was eliminated as N-acetyl-5-ASA following the initial dose. At steady state, 11% or less of the dose was eliminated in the urine as unchanged 5-ASA and 3% to 35% was eliminated as N-acetyl-5-ASA.
For the extended-release formulation, mesalazine has a Vd of 18 L, confirming minimal extravascular penetration of systemically available drug. For the delayed-release formulation, the apparent volume of distribution was estimated to be 4.8 L.
The mean (SD) renal clearance in L/h for mesalazine following the single dose administration of mesalazine delayed-release tablets 4.8g under fasting conditions to young and elderly subjects were documented as 2.05 ± 1.33 in young subjects aged 18 to 35 years old, 2.04 ± 1.16 in elderly subjects aged 65 to 75 years old and 2.13 ± 1.20 in elderly subjects older than 75 years.
Following oral administration, low concentrations of mesalamine and higher concentrations of its metabolite, N-acetyl-5-aminosalicylic acid, have been detected in human breast milk. It is not known whether mesalamine or its metabolites are distributed into milk in humans following rectal administration.
Mesalamine and N-acetyl-5-aminosalicylic acid cross the placenta following oral administration; however, serum concentrations of mesalamine in umbilical cord and amniotic fluid are very low. It is not known whether mesalamine crosses the placenta following rectal administration.
In vitro, mesalamine and N-acetyl-5-aminosalicylic acid are approximately 44-55 and 80% bound, respectively, to plasma proteins. Protein binding of N-acetyl-5-aminosalicylic acid does not appear to be concentration dependent at concentrations ranging from 1-10 ug/mL.
It is generally accepted that 5-aminosalicylate (5-ASA; mesalamine), widely used in inflammatory bowel disease therapy, exerts its action from the intraluminal site of the intestine. In addition to local metabolism of 5-ASA, it has been assumed that therapeutic mucosal concentrations of 5-ASA depend on transporter-mediated secretion back to the lumen. ... The hypothesis that 5-ASA represents a substrate of P-glycoprotein (P-gp) and/or multidrug resistance-associated protein 2 (MRP2), thereby possibly contributing to variable therapeutic effects /was tested/. Polarized, basal-to-apical transport of [(3)H]5-ASA was studied in monolayers of Caco-2 and L-MDR cells, both of which express P-gp in their apical membrane, as well as in MDCK cells transfected with human MRP2. Moreover, we investigated the influence of 5-ASA on transport of digoxin in Caco-2 cells. In Caco-2 cells a P-gp-mediated efflux of 5-ASA (5-500 muM) could be excluded. Likewise, in L-MDR1 and MRP2 cells no transport differences in either the basal-to-apical or apical-to-basal direction were measurable. 5-ASA (50 muM to 5 mM) had no effect on the transport of digoxin. ...
For more Absorption, Distribution and Excretion (Complete) data for MESALAMINE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1. Some acetylation also occurs through the action of colonic bacteria.
Mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent for the treatment of inflammatory bowel diseases, is metabolized in organism to the principal biotransformation product, N-acetyl-5-ASA. Some other phase II metabolites (N-formyl-5-ASA, N-butyryl-5-ASA, N-beta-d-glucopyranosyl-5-ASA) have also been described. 5-ASA is a polar compound and besides it exhibits amphoteric properties. ...
The exact metabolic fate of mesalamine has not been clearly established. The drug undergoes rapid N-acetylation, probably in the liver, to form N-acetyl-5-aminosalicylic acid; mesalamine and N-acetyl-5-aminosalicylic acid also may undergo conjugation with glucuronic acid. Several other, unidentified metabolites also may be formed. It has been suggested that N-acetylation also may occur (to a limited extent) in the intestinal wall and/or the lumen. The intestinal flora probably are involved in this acetylation, and extensive floral acetylation may adversely affect clinical efficacy of the drug. Correlation between acetylator phenotype of patients receiving mesalamine and the degree of N-acetylation does not appear to exist. Although it has been suggested that N-acetyl-5-aminosalicylic acid may be pharmacologically active, therapeutic response has been poor in some patients treated rectally with this metabolite, and the relative contribution of this metabolite to the therapeutic effect of mesalamine remains questionable. N-Acetyl-5-aminosalicylic acid did not inhibit lipoxygenase in vitro.
Mesalazine has known human metabolites that include mesalazine, N-acetyl.

Associated Chemicals

Mesalamine hydrochloride (6291-36-7)

Wikipedia

Mesalazine

Drug Warnings

Oral and rectal mesalamine preparations usually are well tolerated. The most common adverse effects of oral or rectal mesalamine are GI effects and headache. In clinical studies, most adverse effects associated with oral or rectal preparations were mild in severity and were transient or reversible. However, adverse effects have been severe enough to require discontinuance of the drug in less than 1% or in up to about 4-5% of patients receiving rectal or oral mesalamine, respectively, although in some studies, the rate of discontinuance of the drug was similar to or less than in those receiving placebo. Most of the adverse effects reported with the use of oral mesalamine delayed-release tablets were similar in short- and long-term studies.
Exacerbation of colitis symptoms was reported in 3% of patients receiving oral mesalamine delayed-release tablets. Other adverse GI effects associated with oral mesalamine extended-release capsules and occurring in less than 1% of patients, include abdominal distention, constipation, duodenal ulcer, dysphagia, eructation, esophageal or mouth ulcer, fecal incontinence, GI bleeding (e.g., rectal bleeding), stool abnormalities (e.g., change in color or texture), oral moniliasis, and thirst, although a causal relationship to the drug of many of these adverse effects has not been established.
In controlled clinical trials in patients receiving oral mesalamine delayed-release tablets, abdominal pain, eructation, nausea, diarrhea, dyspepsia, vomiting, constipation, flatulence, exacerbation of colitis, abdominal enlargement, gastroenteritis, GI hemorrhage, rectal disorder (e.g., hemorrhage, tenesmus), and stool abnormalities, were the most common adverse GI effects, occurring in about 2-18% of patients; dry mouth, indigestion, stomatitis, and cramping were reported rarely. Frequency of these GI effects did not seem to increase with increased dosages, although in uncontrolled studies, the incidence of abdominal pain, flatulence, and GI bleeding were dose related. The most common adverse GI effects of oral mesalamine extended-released capsules were diarrhea (including melena), nausea, abdominal pain, dyspepsia, vomiting, anorexia, worsening of ulcerative colitis, and rectal urgency, occurring in greater than 0.4-3% of patients.
An acute intolerance syndrome (sensitivity reaction), characterized by cramping, abdominal pain, bloody diarrhea, and, occasionally, fever, headache, malaise, conjunctivitis, pruritus, and rash, has occurred in a few patients receiving mesalamine and required prompt discontinuance of the drug. In patients manifesting such intolerance, a history of sulfasalazine intolerance, if any, should be reevaluated.
For more Drug Warnings (Complete) data for MESALAMINE (26 total), please visit the HSDB record page.

Biological Half Life

For the delayed-release formulation, after intravenous administration, the elimination half-life of mesalamine is reported to be approximately 40 minutes. After oral dosing, the median terminal half life values for mesalamine are usually about 25 hours, but are variable, ranging from 1.5 to 296 hours. There is a large inter-subject and intra-subject variability in the plasma concentrations of mesalamine and N-acetyl-5-aminosalicylic acid and in their terminal half-lives following the administration of mesalazine. For the extended-release formulation, following single and multiple doses of mesalazine, the mean half-lives were 9 to 10 hours for 5-ASA, and 12 to 14 hours for N-Ac-5-ASA. The mean elimination half-life was 5 hours (CV=73%) for 5-ASA and 5 hours (CV=63%) for N-acetyl-5-ASA in patients taking 500 mg mesalazine as a rectal suppository every 8 hours for 6 days. For the rectal enema suspension formulation, the elimination half-life was 0.5 to 1.5 hours for 5-ASA and 5 to 10 hours for N-acetyl-5-ASA.
Elimination of metabolite: 5 to 10 hr /N-acetyl-5-aminosalicylci acid/
Elimination: 0.5-1.5 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation by reduction of m-nitrobenzoic acid with Zn dust and HCl

General Manufacturing Information

Benzoic acid, 5-amino-2-hydroxy-: ACTIVE
One of the top 25 English prescription pharmaceuticals in 2000.

Analytic Laboratory Methods

Analyte: mesalamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: mesalamine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: mesalamine; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards
Analyte: mesalamine; matrix: pharmaceutical preparation (delayed-release tablet; extended-release capsule); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for MESALAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Commercially available oral mesalamine delayed-release tablets should be stored at a controlled room temperature of 20-25 °C, while the commercially available oral extended-release capsules should be stored at 25 °C but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Omeprazole may increase gastrointestinal pH; concurrent use may result in an increase in the absorption of mesalamine.
Acidification of the colonic lumen by lactulose may impair release of mesalamine from delayed- or extended-release formulations.

Stability Shelf Life

Mesalamine is unstable in the presence of water and light, since oxidation and, to a lesser extent, light-catalyzed degradation of the drug occur.

Dates

Last modified: 08-15-2023

Editorial: 5-ASA in IBD patients on biologics-'stop or continue'?

Pauline Veyrard, Stéphane Nancey, Xavier Roblin
PMID: 34425008   DOI: 10.1111/apt.16541

Abstract




Editorial: 5-ASA in IBD patients on biologics-'stop or continue'? Authors' reply

Charles N Bernstein, Aruni Tennakoon, Harminder Singh, Laura Targownik
PMID: 34425007   DOI: 10.1111/apt.16554

Abstract




Stringent criteria for withdrawal of biologics in ulcerative colitis - Authors' reply

Taku Kobayashi, HABYABUSA Study Group
PMID: 34391518   DOI: 10.1016/S2468-1253(21)00253-3

Abstract




Supplemental bifid triple viable capsule treatment improves inflammatory response and T cell frequency in ulcerative colitis patients

Shuying Li, Yan Yin, Dan Xiao, Yong Zou
PMID: 34348654   DOI: 10.1186/s12876-021-01887-2

Abstract

Ulcerative colitis is a common non-specific chronic disease. Supplementing probiotics has become an important method for the treatment of ulcerative colitis. This study aimed to explore the effect of supplementing bifid triple viable capsules on background mesalazine plus somatostatin on plasma inflammatory factors and T cell frequency in ulcerative colitis patients.
A total of 130 ulcerative colitis patients admitted to our hospital from August 2018 to March 2020 were included and divided into the experimental group (65 patients with mesalazine plus somatostatin and bifid triple viable capsules for treatment) and the control group (65 patients treated with mesalazine plus somatostatin) using the random number table method. Bifid triple viable bacteria capsules were given orally, 420 mg each time, with 3 times a day for 2 months.
Before treatment, the plasma levels of IL-6, IL-8, hs-CRP, TNF-α, D-lactic acid, and endotoxin (ET), CD4+, CD8+, CD4/CD8 ratio, diamine oxidase (DA0), emotional ability, social ability, intestinal and systemic symptoms were not significantly different between the two groups (all P > 0.05). After treatment, the plasma levels of IL-6, IL-8, hs-CRP, and TNF-α decreased in both groups, and were lower in the experimental group than those in the control group (all P < 0.05). The levels of CD4+ and CD4/CD8 ratio increased, and were higher in the experimental group than those in the control group (P < 0.05); the CD8+ levels were reduced, and were lower in the experimental group than those in the control group (P < 0.05). The plasma D-lactic acid, ET, and DA0 levels were decreased, and were lower in the experimental group than those in the control group; emotional ability, social ability, intestinal and systemic symptoms were improved, and were higher in the experimental group than those in the control group (all P < 0.05). During the course of treatment, 2 cases of abdominal discomfort and 1 case of rash occurred in the experimental group, with an adverse event rate of 4.62% (3/65); 3 cases of abdominal discomfort and 2 cases of rash occurred in the control group, with an adverse event rate of 7.69% (5/65).
The supplementary treatment of bifid triple viable capsules can effectively enhance the curative effect in ulcerative colitis patients, reduce plasma inflammatory factors, and regulate T cell frequency, which is worthy of clinical application.


Properties of a furan ring-opening reaction in aqueous micellar solutions for selective sensing of mesalazine

Leila Sabahi-Agabager, Habibollah Eskandari, Farough Nasiri, Amir Nasser Shamkhali, Somayyeh Baghi Sefidan
PMID: 33933944   DOI: 10.1016/j.saa.2021.119846

Abstract

A novel and efficient non-azo formation based method was developed for trace sensing of mesalazine (MES), a pharmaceutical aromatic amine. MES was simply coupled with a Meldrum's activated furan (MAF) reagent via a furan ring opening reaction to form a colored product. The intense purple colored solution was detected at 575 nm. The reaction of MES with MAF was monitored by employing
H NMR spectroscopy and mass spectrometry. In addition, density functional theory (DFT) was applied to optimize the structure of the colored product and its λ
(the wavelength of maximum absorbance) in dimethyl sulfoxide and water. The colored product was considered in three possible structures, and the most possible structures in dimethyl sulfoxide and in water were identified by employing the DFT calculations. Both of the most possible structures indicated only a local excitation in their λ
and no charge transfer was observed. However, one of the structures in dimethyl sulfoxide presented charge transfer properties occurring through NCCC moiety. A univariate optimization method was also used to attain the optimum condition for analysis. In addition, the dependence of the analytical response on the three main affecting parameters (reaction time (X
), Triton X-100 concentration (X
) and MAF concentration (X
)) was identified by employing a central composite design (CCD) approach. The CCD study showed that the analytical response depends complexly on the parameters. Beer's law was obeyed within the range of 0.06-9.30 μg mL
of MES (155 fold linearity) at 575 nm, under the optimum condition introduced by the CCD approach. Also, the limit of detection was obtained 0.04 μg mL
of MES. The method showed precision (as relative standard deviation) and accuracy (as recovery) within the ranges of 0.6-3.2 % and 96.3-100.8%, respectively. Various organic and inorganic species, amino-pharmaceuticals, and amino acids were tested to evaluate the selectivity of the method. The selectivity of the analytical method was satisfactory. The method was successfully applied for detection of MES in various water matrices and pharmaceutical tablets.


Thermosensitive polymer hydrogel as a physical shield on colonic mucosa for colitis treatment

Zhaoyuan Guo, Yun Bai, Zhuangzhuang Zhang, Heng Mei, Jing Li, Yuji Pu, Nan Zhao, Wenxia Gao, Fang Wu, Bin He, Jing Xie
PMID: 33928321   DOI: 10.1039/d1tb00499a

Abstract

Inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis (UC), is a chronic disease characterized by diffuse mucosal inflammation limited to the colon. Topical drug delivery systems that could be facilely performed and efficiently retained at colon sites are attractive for clinical IBD treatment. Herein, we report the exploration of an injectable thermosensitive copolymer hydrogel as a topical formulation for IBD treatment and demonstrate its feasibility in UC treatment by shielding ulcer sites from the external environment and being a drug reservoir for sustained release. Poly(aliphatic ester)-based triblock copolymer, poly(dl-lactic acid)-poly(ethylene glycol)-poly(dl-lactic acid) (PDLLA-PEG-PDLLA), adopts the solution state at room temperature yet a gel state at body temperature when the polymer concentration is more than 11%. The gel acts not only as a physical mucosal barrier for protecting ulcer sites from microorganisms like bacteria but also as a mesalazine depot for enhanced drug retention in the colon for localized, sustained drug release. In vivo UC treatment reveals that blank gel as a mucosal protector shows nearly the same treatment effect to mesalazine SR granules. Mesalazine-loaded gel significantly suppresses inflammation and has the best outcomes of indices such as colonic length, mucosal injury index, pathological tissue, and inflammatory factor. The injectable thermosensitive polymer hydrogel represents a novel, robust platform for the efficient treatment of IBD by acting as a physical shield to block out the pro-inflammatory factors as well as a drug depot for enhanced drug retention and controlled delivery.


Maternal mesalazine-induced neonatal gastrointestinal bleeding

Kohichiroh Nii, Kaoru Okazaki, Hitoshi Okada, Toru Kuboi
PMID: 33858883   DOI: 10.1136/bcr-2020-238743

Abstract

Ulcerative colitis often develops in the reproductive age women and can cause exacerbation by pregnancy. Mesalazine (5-aminosalicylic acid) is recommended as a safe anti-inflammatory drug during pregnancy. However, maternal mesalazine is transferred to the fetus through the placenta and may cause allergic events. A pregnant woman with severe ulcerative colitis was treated with a dose of mesalazine 4,000 mg/day from early gestation to delivery. Immediately after birth, the preterm neonate vomited bloody contents and discharged massive gross haematochezia. Serum concentrations of mesalazine and its main metabolite were high in the mother and the umbilical cord. Faecal eosinophils and drug-induced lymphocyte stimulation test suggested possibility that sensitisation with mesalazine in utero caused allergic enterocolitis like food protein-induced allergic proctocolitis. Maternal mesalazine has a potential of fetal sensitisation and cause allergic disease.


Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review

Ilma Nugrahani, Maria Anabella Jessica
PMID: 34071731   DOI: 10.3390/molecules26113279

Abstract

Co-crystals are one of the most popular ways to modify the physicochemical properties of active pharmaceutical ingredients (API) without changing pharmacological activity through non-covalent interactions with one or more co-formers. A "green method" has recently prompted many researchers to develop solvent-free techniques or minimize solvents for arranging the eco-friendlier process of co-crystallization. Researchers have also been looking for less-risk co-formers that produce the desired API's physicochemical properties. This review purposed to collect the report studies of amino acids as the safe co-former and explored their advantages. Structurally, amino acids are promising co-former candidates as they have functional groups that can form hydrogen bonds and increase stability through zwitterionic moieties, which support strong interactions. The co-crystals and deep eutectic solvent yielded from this natural compound have been proven to improve pharmaceutical performance. For example, l-glutamine could reduce the side effects of mesalamine through an acid-base stabilizing effect in the gastrointestinal fluid. In addition, some amino acids, especially l-proline, enhances API's solubility and absorption in its natural deep eutectic solvent and co-crystals systems. Moreover, some ionic co-crystals of amino acids have also been designed to increase chiral resolution. Therefore, amino acids are safe potential co-formers, which are suitable for improving the physicochemical properties of API and prospective to be developed further in the dosage formula and solid-state syntheses.


Aplastic Anemia in a Patient with Cronkhite-Canada Syndrome

Keisuke Kidoguchi, Yasushi Kubota, Shun Fujimoto, Yasuhisa Sakata, Haruna Kizuka-Sano, Kyosuke Yamaguchi, Hiroshi Ureshino, Hiroo Katsuya, Toshihiko Ando, Motohiro Esaki, Shinya Kimura
PMID: 33994447   DOI: 10.2169/internalmedicine.6468-20

Abstract

Cronkhite-Canada syndrome (CCS) is a rare polyposis disorder accompanied by alopecia and onychodystrophy. A 63-year-old man with a history of CCS and repeated embolism developed progressive thrombocytopenia and mild anemia. Laboratory testing, a bone marrow examination, and magnetic resonance imaging of the spine resulted in a diagnosis of concurrent aplastic anemia (AA). Paroxysmal nocturnal hemoglobinuria (PNH)-type cells were detected in a peripheral blood specimen. In addition, human leukocyte antigen (HLA) included DRB1*15:01 and DRB1*15:02. Mesalazine was discontinued in consideration of possible drug-induced pancytopenia. Immunosuppressive therapy ameliorated both the gastrointestinal symptoms of CCS and pancytopenia. A common autoimmune abnormality might underlie both CCS and AA.


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